molecular formula C16H33N3O7 B605462 Amino-PEG4-hydrazide-Boc

Amino-PEG4-hydrazide-Boc

Cat. No.: B605462
M. Wt: 379.45 g/mol
InChI Key: SJCNXVBYQPAENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-PEG4-t-Boc-hydrazide is a PEG derivative containing an amino group and a Boc-protected hydrazide. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups. PEG Linkers may be useful in the development of antibody drug conjugates.

Properties

IUPAC Name

tert-butyl N-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N3O7/c1-16(2,3)26-15(21)19-18-14(20)4-6-22-8-10-24-12-13-25-11-9-23-7-5-17/h4-13,17H2,1-3H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCNXVBYQPAENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Amino-PEG4-hydrazide-Boc: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG4-hydrazide-Boc is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation, enabling the precise and stable linkage of molecules for therapeutic and diagnostic applications. Its unique architecture, featuring a terminal primary amine, a tetraethylene glycol (PEG4) spacer, and a Boc-protected hydrazide, offers a versatile platform for the development of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of the core applications, experimental considerations, and underlying chemical principles of this compound.

Core Principles and Applications

This compound is designed for the sequential or orthogonal conjugation of two different molecules. The primary amine serves as a reactive handle for coupling to carboxylic acids or their activated esters, forming a stable amide bond. The tetraethylene glycol (PEG4) spacer is a key feature, imparting increased hydrophilicity to the linker and the resulting conjugate, which can improve solubility and reduce non-specific interactions.[1][2] This flexible spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

The other end of the linker features a hydrazide group protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal the reactive hydrazide.[1] This deprotected hydrazide can then react with aldehydes or ketones to form a hydrazone bond.[3][4] This reaction is particularly useful for conjugating the linker to glycoproteins, where the carbohydrate moieties can be oxidized with periodate to generate aldehyde groups.

The pH-sensitive nature of the hydrazone bond is a significant advantage in drug delivery applications.[5][6] While relatively stable at physiological pH (~7.4), the hydrazone linkage is susceptible to hydrolysis under the acidic conditions found within endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[6][7] This characteristic allows for the targeted release of a conjugated payload, such as a cytotoxic drug, within the target cell, minimizing off-target toxicity.[7]

The principal applications of this compound include:

  • Antibody-Drug Conjugates (ADCs): This linker is used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody directs the conjugate to a specific target on cancer cells, and the acid-labile hydrazone bond facilitates the release of the drug inside the cell.[1]

  • PROTACs: In the development of PROTACs, this linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[8][9][10] The PEG spacer can be crucial for achieving the optimal distance and orientation between the two ligands for efficient ternary complex formation.[2][11]

  • Bioconjugation and Labeling: The linker can be used to attach various labels, such as fluorescent dyes or biotin, to proteins and other biomolecules for detection and purification purposes.

Quantitative Data Summary

The following table summarizes key quantitative data related to the properties and performance of hydrazone linkers, which are formed using this compound. It is important to note that the exact values can vary depending on the specific molecular context of the conjugate and the experimental conditions.

ParameterValueConditionsSignificance
Hydrazone Bond Formation pH 5.0 - 7.0Aqueous bufferOptimal pH range for the reaction between a deprotected hydrazide and an aldehyde/ketone.[3][4]
Hydrazone Bond Stability (Physiological pH) Relatively stablepH ~7.4Minimizes premature drug release in the bloodstream, reducing off-target toxicity.[5][6]
Hydrazone Bond Lability (Acidic pH) Increased hydrolysispH 4.5 - 5.5Facilitates payload release in the acidic environment of endosomes and lysosomes.[5][6][7]
PEG4 Spacer Length ~1.8 nm (18 atoms)-Provides a flexible and hydrophilic spacer to separate conjugated molecules.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide generalized protocols for key experimental procedures. Researchers should optimize these protocols for their specific molecules and applications.

Protocol 1: Two-Step Protein Conjugation via Amide and Hydrazone Ligation

This protocol describes the conjugation of a molecule with a carboxylic acid to a glycoprotein.

Materials:

  • This compound

  • Molecule with a carboxylic acid group

  • Glycoprotein

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium periodate solution

  • Trifluoroacetic acid (TFA)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the molecule with a carboxylic acid, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.5:1.2 (acid:EDC:NHS) is a common starting point.

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-activated ester.

  • Amide Bond Formation:

    • Dissolve this compound in DMF or DMSO.

    • Add the activated ester solution to the this compound solution.

    • Let the reaction proceed at room temperature for 2-4 hours or overnight at 4°C.

    • Purify the resulting Molecule-PEG4-hydrazide-Boc conjugate by HPLC.

  • Glycoprotein Oxidation:

    • Dissolve the glycoprotein in an appropriate buffer (e.g., acetate buffer, pH 5.5).

    • Add a freshly prepared solution of sodium periodate to the glycoprotein solution. The final concentration of periodate should be optimized but is typically in the range of 1-10 mM.

    • Incubate the reaction on ice in the dark for 30 minutes.

    • Quench the reaction by adding glycerol or ethylene glycol.

    • Purify the oxidized glycoprotein using a desalting column to remove excess periodate and byproducts.

  • Boc Deprotection:

    • Dissolve the purified Molecule-PEG4-hydrazide-Boc conjugate in a solution of 50% TFA in dichloromethane.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Remove the solvent under vacuum.

  • Hydrazone Bond Formation:

    • Dissolve the deprotected Molecule-PEG4-hydrazide in a suitable buffer (e.g., acetate buffer, pH 5.0-5.5).

    • Add the oxidized glycoprotein to the solution of the deprotected linker-molecule conjugate.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or affinity chromatography to remove unreacted components.

Protocol 2: In Vitro Plasma Stability Assay of a Hydrazone-Linked Conjugate

This assay is designed to evaluate the stability of the hydrazone bond in a biological matrix.

Materials:

  • Hydrazone-linked conjugate

  • Freshly collected plasma (e.g., human, mouse)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for quantification (e.g., LC-MS, ELISA)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the hydrazone-linked conjugate in an appropriate solvent.

    • Spike the conjugate into pre-warmed plasma at a final concentration relevant to the intended application. A parallel control sample should be prepared in PBS.

  • Incubation:

    • Incubate the plasma and PBS samples at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots from each sample.

  • Sample Processing:

    • Immediately process the aliquots to stop any further degradation. This may involve protein precipitation with a cold organic solvent (e.g., acetonitrile) or flash-freezing in liquid nitrogen.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant for the amount of released payload and/or the amount of intact conjugate using a validated analytical method.

    • Plot the percentage of intact conjugate remaining over time to determine the half-life of the conjugate in plasma.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key processes involving this compound.

G cluster_activation Step 1: Amide Bond Formation cluster_deprotection Step 2: Boc Deprotection cluster_ligation Step 3: Hydrazone Ligation Molecule_COOH Molecule-COOH Activated_Ester Molecule-CO-NHS Molecule_COOH->Activated_Ester Activation Linker_NH2 H2N-PEG4-Hydrazide-Boc Amide_Product Molecule-CO-NH-PEG4-Hydrazide-Boc Linker_NH2->Amide_Product Coupling EDC_NHS EDC, NHS Activated_Ester->Amide_Product Coupling Amide_Product_dep Molecule-CO-NH-PEG4-Hydrazide-Boc Deprotected_Linker Molecule-CO-NH-PEG4-Hydrazide Amide_Product_dep->Deprotected_Linker Deprotection TFA TFA Deprotected_Linker_lig Molecule-CO-NH-PEG4-Hydrazide Hydrazone_Product Molecule-Linker-N=CH-R Deprotected_Linker_lig->Hydrazone_Product Ligation (pH 5-7) Aldehyde_Molecule R-CHO (e.g., Oxidized Glycoprotein) Aldehyde_Molecule->Hydrazone_Product Ligation (pH 5-7)

Caption: General workflow for bioconjugation using this compound.

G ADC Antibody-Drug Conjugate (Hydrazone Linker) Bloodstream Bloodstream (pH 7.4) Linker is Stable ADC->Bloodstream Target_Cell Target Cell Bloodstream->Target_Cell Targeting Internalization Internalization Target_Cell->Internalization Endosome Endosome (pH 5.5-6.0) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Acid-catalyzed Hydrazone Cleavage Cell_Death Cell Death Drug_Release->Cell_Death

Caption: Mechanism of action for an ADC with an acid-labile hydrazone linker.

G POI_Ligand Target Protein (POI) Ligand PROTAC_Molecule PROTAC POI_Ligand->PROTAC_Molecule Synthesis E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC_Molecule Synthesis PEG_Linker This compound (or derivative) PEG_Linker->PROTAC_Molecule Synthesis Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC_Molecule->Ternary_Complex Formation POI Target Protein POI->Ternary_Complex Formation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Formation Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Role of a PEG linker in PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to Amino-PEG4-hydrazide-Boc: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG4-hydrazide-Boc, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, outlines a plausible synthesis protocol based on established chemical principles, and discusses its applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound, with the CAS number 1263047-17-1, is a valuable crosslinking reagent.[1][2][3][4] It features a discrete polyethylene glycol (PEG) linker of four ethylene glycol units, which imparts hydrophilicity and biocompatibility to the conjugates.[1][2] The molecule possesses two distinct reactive termini: a primary amine (-NH2) and a Boc-protected hydrazide (-NHNH-Boc). This heterobifunctional nature allows for the sequential and controlled conjugation of different molecules.

The terminal primary amine can readily react with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.[1][2] The other terminus, a hydrazide group, is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be removed under mild acidic conditions to reveal the reactive hydrazide, which can then be conjugated to carbonyl-containing molecules, such as aldehydes and ketones, to form hydrazone linkages.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1263047-17-1[1][2][3][4]
Molecular Formula C16H33N3O7[1][2][4]
Molecular Weight 379.45 g/mol [2][3][4][5]
Purity Typically >95%[2][4]
Appearance White to off-white solid or oil-
Solubility Soluble in water and most organic solvents[1]
Storage Recommended at -20°C for long-term storage[1]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

Proposed Synthetic Pathway:

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Carboxylic Acid Introduction cluster_2 Step 3: Hydrazide Formation cluster_3 Step 4: Boc Deprotection A H₂N-PEG₄-NH₂ (1,11-diamino-3,6,9-trioxaundecane) C Boc-NH-PEG₄-NH₂ A->C Protection B Boc₂O, Et₃N DCM, 0°C to rt E Boc-NH-PEG₄-NH-CO-(CH₂)₂-COOH C->E Acylation D Succinic Anhydride Et₃N, DCM G Boc-NH-PEG₄-NH-CO-(CH₂)₂-CO-NHNH-Boc E->G Coupling F 1. EDC, NHS 2. Boc-NHNH₂ I H₂N-PEG₄-NH-CO-(CH₂)₂-CO-NHNH-Boc (this compound) G->I Deprotection H TFA/DCM G cluster_0 Ligand Functionalization cluster_1 Linker Conjugation cluster_2 Final PROTAC A Target-Binding Ligand with reactive group (e.g., -COOH) B E3 Ligase Ligand with reactive group (e.g., -CHO) C This compound D Couple Ligand A to Amino Group C->D E Deprotect Boc Group D->E F Couple Ligand B to Hydrazide E->F G Target Ligand-Linker-E3 Ligase Ligand F->G

References

An In-depth Technical Guide to the Mechanism and Application of Amino-PEG4-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-PEG4-hydrazide-Boc is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide delineates the core mechanism of action of this compound, focusing on the distinct roles of its constituent functional groups: the primary amine, the tetraethylene glycol (PEG4) spacer, and the Boc-protected hydrazide. This document provides a comprehensive overview of its application in bioconjugation, supported by quantitative data on the stability of the resultant linkages, detailed experimental protocols, and visualizations of the chemical processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound

This compound is a versatile chemical tool designed for the covalent linkage of two different molecules. Its structure is strategically designed to offer a combination of reactivity, selectivity, and favorable physicochemical properties. The molecule consists of three key components:

  • Primary Amine (-NH₂): This functional group serves as a reactive handle for conjugation to molecules containing carboxylic acids or their activated esters (e.g., NHS esters), forming a stable amide bond.

  • PEG4 Spacer (- (OCH₂CH₂)₄ -): The tetraethylene glycol linker is a hydrophilic spacer that enhances the aqueous solubility and reduces the aggregation of the resulting conjugate. It also provides a defined spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

  • Boc-Protected Hydrazide (-NHNH-Boc): The hydrazide functional group is temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group. This protecting group strategy allows for sequential conjugation reactions. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal the reactive hydrazide. The deprotected hydrazide can then be selectively reacted with carbonyl-containing molecules (aldehydes or ketones) to form a pH-sensitive hydrazone linkage.

Core Mechanism of Action

The mechanism of action of this compound is centered around its ability to facilitate controlled, sequential bioconjugation through the strategic use of its orthogonal reactive groups. The process can be dissected into three key stages:

Stage 1: Amide Bond Formation

The exposed primary amine of the linker is nucleophilic and readily reacts with an electrophilic carboxyl group (or its activated form) on the first binding partner (e.g., a targeting ligand or a protein). This reaction, typically carried out in the presence of a coupling agent such as EDC/NHS or HATU, results in the formation of a highly stable amide bond.

Stage 2: Boc Deprotection

Following the initial conjugation, the Boc protecting group on the hydrazide is removed. This is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (DCM). The acid-lability of the Boc group ensures that other functional groups within the conjugate remain intact.

Stage 3: Hydrazone Bond Formation

The deprotected hydrazide is a potent nucleophile that selectively reacts with an aldehyde or ketone on the second molecule to be conjugated (e.g., a cytotoxic payload or a reporter molecule). This condensation reaction is typically acid-catalyzed and proceeds optimally at a slightly acidic pH (around 5-7).[1] The resulting hydrazone bond is characterized by its pH-dependent stability.

The Significance of the pH-Sensitive Hydrazone Linkage

A key feature of the conjugates formed using this compound is the pH-labile nature of the hydrazone bond. While relatively stable at physiological pH (7.4), the hydrazone linkage undergoes accelerated hydrolysis in more acidic environments.[2] This property is particularly advantageous in drug delivery applications, as it allows for the targeted release of a payload within the acidic microenvironments of tumors or intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2]

Quantitative Data: Stability of Hydrazone Linkages

The stability of the hydrazone bond is a critical parameter in the design of drug conjugates. The rate of hydrolysis is influenced by the electronic and steric nature of the substituents on both the hydrazine and the carbonyl precursor. The following table summarizes the hydrolytic stability of various isostructural hydrazones, providing their half-lives (t½) at different pD values (the equivalent of pH in deuterium oxide, D₂O). This data provides a valuable reference for understanding the expected stability of conjugates formed with this compound.

Hydrazone TypepD 5.0 (t½)pD 6.0 (t½)pD 7.0 (t½)
Methylhydrazone0.2 min1.8 min18 min
Acetylhydrazone3.5 min35 min5.8 h
Semicarbazone1.8 min18 min3.0 h
TrimethylhydrazoniumStableStableStable

Data adapted from Kalia and Raines (2008). Note: Acylhydrazones, such as those formed from hydrazides, are generally more stable than simple alkylhydrazones.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in a two-step conjugation process. Disclaimer: These are generalized protocols and may require optimization for specific applications.

Protocol 1: Amide Coupling to a Carboxylic Acid-Containing Molecule

Objective: To conjugate the primary amine of this compound to a molecule containing a carboxylic acid.

Materials:

  • Molecule A (with carboxylic acid)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure:

  • Dissolve Molecule A (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Add the solution of this compound to the activated Molecule A solution.

  • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the resulting conjugate (Molecule A-PEG4-hydrazide-Boc) by column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection

Objective: To remove the Boc protecting group to reveal the reactive hydrazide.

Materials:

  • Molecule A-PEG4-hydrazide-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the Molecule A-PEG4-hydrazide-Boc conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or HPLC.

  • Upon completion, remove the DCM and TFA by rotary evaporation. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • The resulting deprotected conjugate (Molecule A-PEG4-hydrazide) can be used directly in the next step or after purification if necessary.

Protocol 3: Hydrazone Bond Formation with an Aldehyde or Ketone

Objective: To conjugate the deprotected hydrazide with a molecule containing a carbonyl group.

Materials:

  • Molecule A-PEG4-hydrazide

  • Molecule B (with an aldehyde or ketone)

  • Anhydrous solvent (e.g., DMF, Methanol, or a buffered aqueous solution)

  • Acid catalyst (e.g., a small amount of acetic acid)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve Molecule A-PEG4-hydrazide (1 equivalent) in the chosen solvent.

  • If in an organic solvent, add a catalytic amount of acetic acid. If in an aqueous buffer, adjust the pH to 5-7.

  • Add Molecule B (1-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours. The reaction time will depend on the reactivity of the carbonyl compound.

  • Monitor the formation of the hydrazone by TLC or HPLC.

  • Upon completion, the solvent can be removed under reduced pressure.

  • Purify the final conjugate (Molecule A-PEG4-hydrazone-Molecule B) by chromatography (e.g., size exclusion or reverse-phase HPLC).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_amide_coupling Stage 1: Amide Bond Formation cluster_deprotection Stage 2: Boc Deprotection cluster_hydrazone_formation Stage 3: Hydrazone Formation MoleculeA Molecule A (Carboxylic Acid) ActivatedEster Activated Ester (e.g., NHS Ester) MoleculeA->ActivatedEster EDC/NHS Linker This compound AmideConjugate Molecule A-PEG4-hydrazide-Boc Linker->AmideConjugate ActivatedEster->AmideConjugate Linker BocProtected Molecule A-PEG4-hydrazide-Boc Deprotected Molecule A-PEG4-hydrazide BocProtected->Deprotected TFA/DCM DeprotectedHydrazide Molecule A-PEG4-hydrazide FinalConjugate Final Conjugate (Molecule A-PEG4-hydrazone-Molecule B) DeprotectedHydrazide->FinalConjugate MoleculeB Molecule B (Aldehyde/Ketone) MoleculeB->FinalConjugate pH 5-7

Caption: Sequential conjugation workflow using this compound.

G cluster_mechanism Mechanism of Hydrazone Formation Hydrazide R-NH-NH₂ (Deprotected Hydrazide) Protonation Protonated Carbonyl Hydrazide->Protonation Nucleophilic Attack Carbonyl R'-C(=O)-R'' (Aldehyde/Ketone) Carbonyl->Protonation H⁺ Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral Hydrazone R-N=C(R')-R'' (Hydrazone) Tetrahedral->Hydrazone - H₂O

Caption: Acid-catalyzed mechanism of hydrazone bond formation.

Conclusion

This compound is a highly effective and versatile heterobifunctional linker that enables the controlled and sequential conjugation of diverse molecules. Its well-defined structure, incorporating a reactive amine, a hydrophilic PEG spacer, and a protected hydrazide, provides researchers with a powerful tool for the construction of complex bioconjugates. The pH-sensitive nature of the resulting hydrazone linkage is a key feature that can be exploited for targeted drug delivery strategies. This technical guide provides the foundational knowledge and practical protocols to facilitate the successful application of this compound in innovative drug development and research.

References

A Technical Guide to Amino-PEG4-hydrazide-Boc: Solubility, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility, properties, and applications of Amino-PEG4-hydrazide-Boc, a bifunctional linker critical in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details its solubility in various solvents, provides experimental protocols for its use, and visualizes key reaction pathways.

Core Properties and Solubility

This compound is a heterobifunctional linker that features a terminal primary amine and a Boc-protected hydrazide, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure allows for sequential and controlled conjugation to two different molecules. The PEG spacer is a key feature, enhancing the solubility of the linker and the resulting conjugates, particularly in aqueous media.[1][2][3][4]

Quantitative Solubility Data

While comprehensive quantitative solubility data across a wide range of solvents is not extensively published, the following table summarizes the available information. The solubility of similar PEGylated linkers suggests a broader solubility profile. For instance, the related compound Amino-PEG4-t-butyl ester is reported to be soluble in water, DMSO, dichloromethane (DCM), and dimethylformamide (DMF).[5]

SolventCommon AbbreviationSolubilityNotes
Dimethyl sulfoxideDMSO10 mM[6]A common solvent for dissolving this linker for stock solutions.
DichloromethaneDCM / Methylene ChlorideSoluble[2]Qualitative data from supplier information.
N,N-DimethylacetamideDMACSoluble[2]Qualitative data from supplier information.
WaterH₂OLikely SolubleThe hydrophilic PEG spacer is designed to increase aqueous solubility.[1][2][3][4] Quantitative data is not readily available.
EthanolEtOHLikely SolubleExpected solubility due to the polar nature of the PEG chain. Quantitative data is not readily available.
MethanolMeOHLikely SolubleExpected solubility due to the polar nature of the PEG chain. Quantitative data is not readily available.
N,N-DimethylformamideDMFLikely SolubleA common solvent for bioconjugation reactions involving PEG linkers.[1] Quantitative data is not readily available.

Experimental Protocols

The bifunctional nature of this compound allows for a two-step conjugation strategy. The primary amine can be reacted with an activated carboxylic acid, and following Boc deprotection, the hydrazide can be conjugated to an aldehyde or ketone.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Solvent of interest (e.g., Water, Ethanol, PBS)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible.

  • Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculate the solubility in mg/mL or molarity.

Boc Group Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive hydrazide.

Materials:

  • Boc-protected Amino-PEG4-hydrazide conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen gas stream

  • Saturated sodium bicarbonate solution (optional, for neutralization)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an equal volume of TFA to the solution (a 1:1 DCM:TFA mixture).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under a stream of nitrogen.

  • The resulting TFA salt of the hydrazide can often be used directly in the next step.

  • (Optional) For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free hydrazide.

Hydrazone Bond Formation with an Aldehyde

This protocol details the conjugation of the deprotected hydrazide-PEG linker to a molecule containing an aldehyde group.

Materials:

  • Deprotected hydrazide-PEG conjugate

  • Aldehyde-containing molecule

  • Reaction buffer (e.g., phosphate buffer, pH 5-7)[2]

  • Aniline (optional, as a catalyst)

Procedure:

  • Dissolve the deprotected hydrazide-PEG conjugate in the reaction buffer.

  • Dissolve the aldehyde-containing molecule in a compatible solvent and add it to the hydrazide solution. A slight excess of the hydrazide may be used to drive the reaction to completion.

  • If the reaction is slow, a catalyst such as aniline can be added to a final concentration of 10-100 mM.

  • Allow the reaction to proceed at room temperature for 2-24 hours. The progress can be monitored by LC-MS or HPLC.

  • The resulting hydrazone-linked conjugate can be purified by standard chromatographic techniques such as size-exclusion or reverse-phase chromatography.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Hydrazone Ligation POI_Ligand Protein of Interest (POI) Ligand (with -COOH) Amide_Coupling EDC/NHS Coupling POI_Ligand->Amide_Coupling Amino_PEG_Linker This compound (H2N-PEG4-NHNH-Boc) Amino_PEG_Linker->Amide_Coupling POI_Linker_Intermediate POI-PEG4-hydrazide-Boc Amide_Coupling->POI_Linker_Intermediate Boc_Deprotection TFA/DCM POI_Linker_Intermediate->Boc_Deprotection POI_Linker_Hydrazide POI-PEG4-hydrazide Boc_Deprotection->POI_Linker_Hydrazide Hydrazone_Formation Hydrazone Ligation (pH 5-7) POI_Linker_Hydrazide->Hydrazone_Formation E3_Ligase_Ligand E3 Ligase Ligand (with -CHO) E3_Ligase_Ligand->Hydrazone_Formation Final_PROTAC Final PROTAC Molecule Hydrazone_Formation->Final_PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

ADC_Conjugation_Workflow cluster_antibody_mod Step 1: Antibody Modification cluster_linker_prep Step 2: Linker-Drug Conjugation & Deprotection cluster_final_conjugation Step 3: ADC Formation Antibody Monoclonal Antibody Oxidation Oxidation of Glycans (e.g., NaIO4) Antibody->Oxidation Aldehyde_Antibody Antibody with Aldehyde Groups Oxidation->Aldehyde_Antibody Hydrazone_Ligation Hydrazone Ligation (pH 5-7) Aldehyde_Antibody->Hydrazone_Ligation Linker This compound Amide_Coupling EDC/NHS Coupling Linker->Amide_Coupling Drug Drug with -COOH Drug->Amide_Coupling Linker_Drug_Boc Drug-PEG4-hydrazide-Boc Amide_Coupling->Linker_Drug_Boc Boc_Deprotection TFA/DCM Linker_Drug_Boc->Boc_Deprotection Linker_Drug_Hydrazide Drug-PEG4-hydrazide Boc_Deprotection->Linker_Drug_Hydrazide Linker_Drug_Hydrazide->Hydrazone_Ligation Final_ADC Final Antibody-Drug Conjugate Hydrazone_Ligation->Final_ADC

Caption: Workflow for ADC synthesis via hydrazone ligation.

References

A Technical Guide to Amino-PEG4-hydrazide-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation, the choice of linker is a critical determinant of the success of the resulting conjugate. Amino-PEG4-hydrazide-Boc is a heterobifunctional linker that has gained significant traction due to its versatile reactivity and the beneficial properties of its polyethylene glycol (PEG) spacer. This technical guide provides an in-depth review of this compound, its applications in bioconjugation, detailed experimental protocols, and the underlying chemical principles. This molecule is particularly valuable in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts

This compound is a molecule composed of three key functional components:

  • Amino Group (-NH2): A primary amine that readily reacts with carboxylic acids and their activated esters (e.g., NHS esters) to form stable amide bonds.[1][2]

  • Boc-Protected Hydrazide (-NHNH-Boc): A hydrazide group shielded by a tert-butyloxycarbonyl (Boc) protecting group. The Boc group can be removed under mild acidic conditions to reveal the reactive hydrazide.[1][2] This deprotected hydrazide then efficiently reacts with aldehydes and ketones to form a hydrazone linkage.[3]

  • PEG4 Spacer: A tetraethylene glycol spacer that imparts hydrophilicity, flexibility, and increased hydrodynamic volume to the conjugate.[3][4] This PEG spacer helps to improve the solubility and stability of the bioconjugate, reduce aggregation, and minimize immunogenicity.[5]

The orthogonal reactivity of the amino and protected hydrazide groups allows for a sequential and controlled conjugation strategy.

Physicochemical Properties and Quantitative Data

The properties of this compound and the resulting hydrazone linkage are crucial for designing effective bioconjugation strategies.

PropertyValueReference
Chemical Formula C16H33N3O7[2]
Molecular Weight 379.45 g/mol [2]
Purity >96%[6]
Spacer Arm Length 21.1 Å (18 atoms)[3][4]
Solubility Soluble in methylene chloride, DMAC, and DMSO.[3][4]

The stability of the hydrazone bond is pH-dependent, which can be advantageous for drug delivery systems designed to release a payload in the acidic environment of lysosomes.[3]

pHHalf-life (t1/2) of Hydrazone LinkageReference
7.2183 hours[7]
5.055 hours[7]

Note: The provided half-life data is for a hydrazone linkage in a specific antibody-drug conjugate and serves as a general indicator of stability.

Experimental Protocols

Boc Deprotection of this compound

Objective: To remove the Boc protecting group to expose the reactive hydrazide.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or argon gas

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in DCM.

  • Add a solution of 25% TFA in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation under reduced pressure.

  • The resulting deprotected Amino-PEG4-hydrazide is typically used immediately in the next conjugation step.

Hydrazone Ligation with an Aldehyde-Containing Biomolecule

Objective: To conjugate the deprotected Amino-PEG4-hydrazide to a biomolecule containing an aldehyde group.

Materials:

  • Deprotected Amino-PEG4-hydrazide

  • Aldehyde-modified biomolecule (e.g., protein, peptide)

  • Aniline (optional, as a catalyst)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 5.0-7.0)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Dissolve the aldehyde-modified biomolecule in the reaction buffer.

  • Add the freshly deprotected Amino-PEG4-hydrazide to the biomolecule solution. A molar excess of the hydrazide linker is typically used.

  • If using a catalyst, add aniline to the reaction mixture.

  • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE or mass spectrometry.

  • Purify the resulting bioconjugate using size-exclusion chromatography to remove excess linker and other reagents.

Diagrams

Boc_Deprotection cluster_start Starting Material cluster_reagents Reagents cluster_product Product start This compound product Amino-PEG4-hydrazide (Deprotected) start->product Acidic Deprotection reagents TFA / DCM

Caption: Boc Deprotection Workflow.

Hydrazone_Ligation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product hydrazide Amino-PEG4-hydrazide product Hydrazone-linked Bioconjugate hydrazide->product aldehyde Aldehyde-modified Biomolecule aldehyde->product Hydrazone Formation conditions pH 5.0-7.0 Aniline (optional)

Caption: Hydrazone Ligation Workflow.

Bioconjugation_Strategy cluster_linker Bifunctional Linker cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Hydrazone Ligation linker This compound activated_payload Payload-Linker (Boc-protected) linker->activated_payload payload Payload with Carboxylic Acid payload->activated_payload Amide Bond Formation deprotected Payload-Linker (Deprotected) activated_payload->deprotected Acidic Deprotection final_conjugate Final Bioconjugate deprotected->final_conjugate biomolecule Aldehyde-modified Biomolecule biomolecule->final_conjugate Hydrazone Bond Formation

Caption: Sequential Bioconjugation Strategy.

Conclusion

This compound is a highly effective and versatile tool in the field of bioconjugation. Its well-defined structure, featuring a hydrophilic PEG4 spacer and orthogonally reactive functional groups, allows for the precise and controlled synthesis of complex bioconjugates. The ability to form a pH-sensitive hydrazone linkage further expands its utility in the development of advanced drug delivery systems. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to successfully incorporate this compound into their bioconjugation workflows.

References

An In-depth Technical Guide to PEG Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, the optimization of a therapeutic agent's pharmacokinetic and pharmacodynamic properties is paramount to its clinical success. Polyethylene glycol (PEG) linkers have emerged as a cornerstone technology in this endeavor, enabling the transformation of promising molecules into effective therapies. The process of covalently attaching PEG chains to a drug, known as PEGylation, has been shown to significantly enhance solubility, extend circulatory half-life, and reduce the immunogenicity of a wide range of therapeutic agents, from small molecules to large biologics.[1][2] This guide provides a comprehensive technical overview of PEG linkers, their diverse applications in drug discovery, detailed experimental protocols for their use, and a summary of their quantitative impact on drug performance.

The Core Principles of PEGylation

PEG is a synthetic, hydrophilic polymer that is non-toxic and non-immunogenic.[2] Its attachment to a therapeutic molecule imparts several beneficial properties. By increasing the hydrodynamic volume of the drug, PEGylation reduces renal clearance, thereby prolonging its circulation time in the bloodstream.[3] This extended half-life often translates to less frequent dosing for patients, improving compliance and quality of life.[4] The hydrophilic nature of PEG can also enhance the solubility of hydrophobic drugs, facilitating their formulation and administration.[5] Furthermore, the flexible PEG chains can create a "shield" around the drug, masking it from the immune system and proteolytic enzymes, which can decrease immunogenicity and degradation.[3]

Types of PEG Linkers

The versatility of PEGylation stems from the variety of available PEG linker architectures and reactive functionalities. The choice of linker is critical and depends on the specific drug and the desired therapeutic outcome.

  • Linear PEG Linkers: These are the most common type, consisting of a straight chain of PEG units with a reactive group at one or both ends.[6]

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core, offering a greater hydrodynamic volume and more effective shielding.[7][8]

  • Multi-Arm PEG Linkers: With three or more PEG arms, these are often used in the development of hydrogels and for creating multivalent drug conjugates.[7]

  • Homobifunctional PEG Linkers: These possess identical reactive groups at both ends, making them suitable for cross-linking applications.[5]

  • Heterobifunctional PEG Linkers: Featuring different reactive groups at each end, these are ideal for conjugating two distinct molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC).[9]

  • Cleavable vs. Non-Cleavable PEG Linkers: Cleavable linkers are designed to release the drug under specific physiological conditions (e.g., low pH in tumors or in the presence of specific enzymes), while non-cleavable linkers provide a stable, permanent attachment.[10][11]

Quantitative Impact of PEGylation on Drug Properties

The effects of PEGylation on a drug's pharmacokinetic profile can be dramatic. The following tables summarize the quantitative improvements observed for several therapeutic agents upon PEGylation.

Therapeutic AgentUnmodified Half-lifePEGylated Half-lifeFold Increase in Half-lifeReference(s)
Interferon alfa-2a~7-9 hours~77 hours (Pegasys®)~9-11[12]
Interferon alfa-2b~2 hours~27-39 hours (PEG-Intron®)~14-20[13]
rhTIMP-11.1 hours28 hours~25[9]
Affibody-MMAE Conjugate19.6 minutes11.2-fold increase with 10kDa PEG11.2[14][15]

Table 1: Enhancement of Drug Half-life with PEGylation

Drug/MoleculePropertyObservationReference(s)
Hydrophobic DrugsSolubilityPEG linkers significantly enhance the aqueous solubility of hydrophobic payloads in ADCs.[5][16]
Small Molecule DrugsSolubilityCoupling with PEG derivatives can make water-insoluble small molecules suitable for injection.[17]
Antibody-Drug Conjugates (ADCs)AggregationHydrophilic PEG linkers reduce the propensity for ADC aggregation caused by hydrophobic drugs.[16]

Table 2: Improvement in Solubility with PEG Linkers

Therapeutic ProteinContextObservationReference(s)
Certolizumab pegol (CZP)T-cell PrimingCZP primed fewer T-cells compared to its non-pegylated form.[18]
Various BiopharmaceuticalsGeneralPEGylation is a common strategy to reduce the immunogenicity of therapeutic proteins.[18]
PEGylated DrugsAnti-PEG AntibodiesA potential challenge is the development of anti-PEG antibodies, which can affect drug clearance.[19]

Table 3: Reduction of Immunogenicity through PEGylation

Experimental Protocols

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to a protein via its primary amine groups (e.g., lysine residues).[8][20]

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG-NHS ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Dialysis or gel filtration equipment for purification

Procedure:

  • Preparation of Protein Solution: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting.[8]

  • Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[8][20]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8][20]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal reaction time may vary depending on the protein.[20]

  • Quenching: (Optional) To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM.

  • Purification: Remove unreacted PEG-NHS ester and byproducts by dialysis against a suitable buffer or by using a gel filtration column.[8]

  • Characterization: Analyze the PEGylated protein using SDS-PAGE, which will show an increase in molecular weight compared to the unmodified protein. Further characterization can be performed using techniques such as mass spectrometry and HPLC.[6]

Protocol 2: Thiol-Reactive PEGylation using Maleimide

This protocol details the conjugation of a maleimide-activated PEG to a protein containing free sulfhydryl groups (e.g., cysteine residues).[21][22]

Materials:

  • Protein with free sulfhydryl groups

  • Maleimide-activated PEG

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (optional, e.g., TCEP)

  • Purification equipment (dialysis or gel filtration)

Procedure:

  • Preparation of Protein Solution: Dissolve the protein in a degassed, thiol-free buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. If DTT is used, it must be removed before adding the maleimide-PEG.

  • Preparation of Maleimide-PEG Solution: Prepare a stock solution of the maleimide-activated PEG in the conjugation buffer.[21]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the protein solution.[21][22]

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protected from light.[21][22]

  • Purification: Purify the PEGylated protein from unreacted reagents using dialysis or gel filtration.[21]

  • Characterization: Confirm PEGylation by SDS-PAGE and other analytical methods as described in Protocol 1.

Visualization of Pathways and Workflows

Signaling Pathways of PEGylated Drugs

The mechanism of action of some PEGylated drugs involves the modulation of specific signaling pathways.

PEG_Interferon_Signaling cluster_cell Hepatocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR1/2 IFNAR1/2 Receptor JAK1 JAK1 IFNAR1/2->JAK1 TYK2 TYK2 IFNAR1/2->TYK2 STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Translocates & Binds ISG_Transcription ISG Transcription ISRE->ISG_Transcription PEG-IFN Pegylated Interferon-α PEG-IFN->IFNAR1/2 Binds

Caption: JAK-STAT signaling pathway activated by PEGylated Interferon-α.[23][24]

PLD_Mechanism cluster_blood Bloodstream cluster_tumor Tumor Microenvironment PLD PEGylated Liposomal Doxorubicin (PLD) LeakyVasculature Leaky Tumor Vasculature PLD->LeakyVasculature Extravasation (EPR Effect) TumorCell Tumor Cell LeakyVasculature->TumorCell Accumulation & Drug Release Doxorubicin Doxorubicin Doxorubicin->TumorCell Internalization & Cytotoxicity

Caption: Mechanism of action of PEGylated liposomal doxorubicin (PLD).[11][25]

Experimental Workflows

The development of a PEGylated therapeutic, such as an antibody-drug conjugate, follows a structured workflow.

ADC_Development_Workflow AntibodySelection 1. Antibody Selection & Production Conjugation 3. PEGylation/ Conjugation AntibodySelection->Conjugation LinkerPayload 2. Linker-Payload Synthesis LinkerPayload->Conjugation Purification 4. Purification Conjugation->Purification Characterization 5. Characterization Purification->Characterization InVitro 6. In Vitro Testing Characterization->InVitro InVivo 7. In Vivo Testing InVitro->InVivo

Caption: General workflow for ADC development using PEG linkers.[7]

Conclusion

PEG linkers represent a powerful and versatile tool in the drug discovery and development arsenal. Through the strategic application of PEGylation, researchers can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, leading to safer and more effective treatments.[12] The continued innovation in PEG linker chemistry, including the development of novel architectures and cleavable technologies, promises to further expand the utility of this platform in addressing unmet medical needs. As our understanding of the interplay between PEG structure and biological function deepens, so too will our ability to design the next generation of optimized PEGylated therapeutics.

References

An In-depth Technical Guide to Amino-PEG4-hydrazide-Boc for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For beginners in the fields of bioconjugation, drug delivery, and proteomics, Amino-PEG4-hydrazide-Boc is a versatile bifunctional linker. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This compound is a molecule designed with two distinct functional groups at either end of a hydrophilic tetraethylene glycol (PEG4) spacer. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules. The terminal primary amine and the Boc-protected hydrazide offer orthogonal reactivity, a crucial feature for the multi-step synthesis of complex biomolecules. The PEG4 spacer enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate.

Core Properties and Chemical Structure

This compound is characterized by a molecular formula of C16H33N3O7 and a molecular weight of approximately 379.45 g/mol .[1][2] The key structural features are a primary amine (-NH2), a tetraethylene glycol spacer, and a hydrazide (-NHNH2) group protected by a tert-butyloxycarbonyl (Boc) group.

PropertyValueReference
CAS Number 1263047-17-1[1][2]
Molecular Formula C16H33N3O7[1][2]
Molecular Weight 379.45 g/mol [1][2]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Store at -20°C for long-term stability

Experimental Protocols

The utility of this compound lies in the differential reactivity of its terminal groups. The primary amine can be readily coupled with a carboxylic acid or its activated ester to form a stable amide bond. Subsequently, the Boc protecting group on the hydrazide can be removed under acidic conditions to liberate the hydrazide, which can then react with a carbonyl group (aldehyde or ketone) to form a hydrazone bond.

Amine Acylation

The primary amine of this compound can be acylated using standard peptide coupling conditions.

Protocol for Amine Coupling with a Carboxylic Acid:

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in a suitable anhydrous solvent such as DMF or DCM. Add a coupling agent (e.g., 1.1 equivalents of HATU or HBTU) and a base (e.g., 2 equivalents of DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated carboxylic acid solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., 5% citric acid, saturated sodium bicarbonate, and brine) to remove excess reagents and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Boc Deprotection

The Boc group is a commonly used protecting group for amines and hydrazides due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Protocol for Boc Deprotection:

  • Reaction Setup: Dissolve the Boc-protected intermediate in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in 1,4-dioxane (e.g., 4 M).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC or LC-MS, often completing within 30 minutes to 2 hours.

  • Removal of Acid: After the reaction is complete, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA. The resulting product is typically obtained as an ammonium or hydrazinium salt.

Hydrazone Ligation

The deprotected hydrazide is a nucleophile that readily reacts with aldehydes and ketones to form a hydrazone linkage. This reaction is pH-sensitive and is typically carried out in a slightly acidic buffer.

Protocol for Hydrazone Formation:

  • Reaction Buffer: Dissolve the deprotected hydrazide intermediate in a suitable buffer, typically with a pH between 5 and 7 (e.g., acetate or phosphate buffer). The choice of buffer and the presence of organic co-solvents will depend on the solubility of the reactants.

  • Addition of Carbonyl Compound: Add the aldehyde or ketone-containing molecule to the solution of the hydrazide.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction time can vary from a few hours to overnight.

  • Purification: The resulting hydrazone conjugate can be purified by methods such as reverse-phase HPLC or size-exclusion chromatography, depending on the nature of the conjugate.

Applications in Drug Development

This compound is a valuable tool in the development of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, a cytotoxic drug (payload) is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability and efficacy of the ADC. Hydrazone linkers formed from hydrazide-containing linkers like this compound are a class of acid-labile linkers.[][4] These linkers are designed to be stable in the bloodstream (at physiological pH ~7.4) but are cleaved in the acidic environment of the lysosome (pH 4.5-5.0) after the ADC is internalized by the target cancer cell. This targeted release of the payload at the site of action minimizes off-target toxicity.[]

Experimental Workflow for ADC Synthesis:

ADC_Workflow cluster_payload Payload Modification cluster_antibody Antibody Engineering cluster_conjugation Conjugation & Purification Payload Cytotoxic Payload (with Carboxylic Acid) Activated_Payload Payload-PEG4-hydrazide-Boc Payload->Activated_Payload Amide Coupling Linker Amino-PEG4- hydrazide-Boc Linker->Activated_Payload Deprotection Boc Deprotection (TFA) Activated_Payload->Deprotection Antibody Monoclonal Antibody Aldehyde_Antibody Antibody with Aldehyde/Ketone Handle Antibody->Aldehyde_Antibody Site-specific Oxidation/Modification Conjugation Hydrazone Ligation (pH 5-7) Aldehyde_Antibody->Conjugation Deprotection->Conjugation ADC Final ADC Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification

Caption: Workflow for the synthesis of a site-specific ADC using this compound.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This compound can serve as a component of the linker that connects the POI-binding ligand to the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG4 spacer can be advantageous in optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

Signaling Pathway for PROTAC-mediated Protein Degradation:

PROTAC_Pathway POI Target Protein (e.g., Androgen Receptor) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (e.g., ARV-110) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: Mechanism of action for a PROTAC, leading to the degradation of a target protein.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development and bioconjugation. Its well-defined structure, bifunctional nature, and the orthogonal reactivity of its end groups allow for the controlled and sequential assembly of complex biomolecular constructs. The inclusion of a hydrophilic PEG spacer often imparts favorable properties to the final conjugate. A thorough understanding of the reaction conditions for amine acylation, Boc deprotection, and hydrazone ligation is key to the successful application of this linker in the synthesis of innovative therapeutics like ADCs and PROTACs. As the fields of targeted therapies continue to evolve, the utility of well-designed linkers such as this compound will undoubtedly expand.

References

A Technical Guide to Amino-PEG4-hydrazide-Boc (CAS: 1263047-17-1) for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Amino-PEG4-hydrazide-Boc, a heterobifunctional linker crucial for the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, detailed experimental protocols for its use in bioconjugation, and its role in targeted protein degradation.

Core Compound Data

This compound, with the CAS number 1263047-17-1, is a versatile polyethylene glycol (PEG) derivative. It features a terminal primary amine and a Boc-protected hydrazide group, separated by a 4-unit PEG spacer. This structure allows for sequential and controlled conjugation to two different molecules. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][3][4]

PropertyValueReference
CAS Number 1263047-17-1[1][2][3][4]
Molecular Formula C16H33N3O7[1][3]
Molecular Weight 379.45 g/mol [1][3]
Purity Typically >95%[4][5]
Solubility Soluble in organic solvents such as DMSO, DMF, and methylene chloride.[6]
Storage Long-term storage at -20°C is recommended. For short-term, 0-4°C is suitable. The compound is hygroscopic.[1][3][6]

Key Applications in Drug Development

This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][7][8] The linker's primary amine can be coupled to a ligand for the target protein, while the deprotected hydrazide can react with a ligand for an E3 ligase.

The versatility of this linker also extends to the formation of ADCs, where the primary amine can be conjugated to a payload, and the hydrazide can be used to attach this complex to an antibody.[1][3]

Experimental Protocols

The use of this compound in bioconjugation involves a series of well-defined steps. The following protocols are generalized procedures and may require optimization for specific applications.

Coupling via the Primary Amine

The primary amine of the linker is readily reactive with carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide [NHS] esters) to form a stable amide bond.

Materials:

  • This compound

  • Target molecule with a carboxylic acid or NHS ester functionality

  • Coupling agents (for carboxylic acids): e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Activation of Carboxylic Acid (if applicable): Dissolve the target molecule containing a carboxylic acid in anhydrous DMF or DMSO. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS. Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Conjugation: Dissolve this compound in the reaction buffer. Add the activated target molecule solution to the linker solution. A molar ratio of 1:1 to 1:1.5 of the activated molecule to the linker is a common starting point.

  • Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove unreacted starting materials and byproducts.

Deprotection of the Boc-Hydrazide

The tert-butyloxycarbonyl (Boc) protecting group on the hydrazide is stable under the conditions of the primary amine coupling but can be efficiently removed under mild acidic conditions.[1][2][3][4]

Materials:

  • Boc-protected conjugate from the previous step

  • Acidic solution: e.g., Trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 20-50% TFA) or 4M HCl in dioxane.

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in DCM.

  • Deprotection: Add the TFA/DCM solution or 4M HCl in dioxane to the dissolved conjugate.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting deprotected hydrazide conjugate can be used directly in the next step or after purification.

Coupling via the Deprotected Hydrazide

The deprotected hydrazide is reactive towards carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[6][9]

Materials:

  • Deprotected hydrazide conjugate

  • Target molecule with an aldehyde or ketone functionality

  • Reaction buffer (pH 5-7, e.g., acetate buffer)

Procedure:

  • Dissolution: Dissolve the deprotected hydrazide conjugate and the carbonyl-containing target molecule in the reaction buffer.

  • Conjugation: Mix the two solutions. The reaction is typically carried out at a pH between 5 and 7.

  • Reaction: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the final conjugate using appropriate chromatographic methods.

Signaling Pathway and Mechanism of Action

The primary application of this compound is in the construction of PROTACs, which function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[10]

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) PROTAC->PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., Oncogenic Protein) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds TernaryComplex->PROTAC TernaryComplex->E3Ligase PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Polyubiquitinates E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Transfers Ub E2->TernaryComplex Recruited Ub Ubiquitin Ub->E1 ATP-dependent Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognized & Degraded DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

PROTAC Mechanism of Action

The PROTAC molecule, synthesized using the this compound linker, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[11][12] This proximity allows the E3 ligase to transfer ubiquitin molecules from an E2 conjugating enzyme to the target protein.[7][8] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome into smaller peptides.[13][14] The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple target protein molecules.[10]

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound follows a logical workflow, taking advantage of the orthogonal reactivity of its functional groups.

PROTAC_Synthesis_Workflow Start This compound Step1 Step 1: Amide Coupling (e.g., EDC/NHS chemistry) Start->Step1 TargetLigand Target Protein Ligand (with -COOH or NHS ester) TargetLigand->Step1 E3Ligand E3 Ligase Ligand (with -CHO or C=O) Step3 Step 3: Hydrazone Formation E3Ligand->Step3 Intermediate1 Intermediate 1: Target Ligand-Linker-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (e.g., TFA/DCM) Intermediate1->Step2 Intermediate2 Intermediate 2: Target Ligand-Linker-Hydrazide Step2->Intermediate2 Intermediate2->Step3 FinalPROTAC Final PROTAC Molecule Step3->FinalPROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) FinalPROTAC->Purification

PROTAC Synthesis Workflow

This workflow highlights the sequential nature of the synthesis, ensuring the specific and controlled assembly of the final PROTAC molecule. Each step is followed by appropriate purification and characterization to ensure the identity and purity of the intermediates and the final product.

References

In-Depth Technical Guide: Amino-PEG4-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG4-hydrazide-Boc, a heterobifunctional linker essential in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a polyethylene glycol (PEG)-based linker featuring two distinct reactive moieties: a primary amine and a Boc-protected hydrazide. The tetra-PEG spacer enhances aqueous solubility and provides flexibility to the conjugated molecules.[1][2][3]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Weight 379.45 g/mol [1][4][5][6]
Exact Mass 379.2319 g/mol [1]
Chemical Formula C₁₆H₃₃N₃O₇[1][3][4][6]
CAS Number 1263047-17-1[1][3][4][6]
Purity >95% - >98%[1][4][6]
Spacer Arm Length 18 atoms (21.1 Å)[3][6]
Elemental Analysis C: 50.65%, H: 8.77%, N: 11.07%, O: 29.51%[1]

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive groups, which can be addressed orthogonally.

  • Primary Amine (-NH₂): This group readily reacts with carboxylic acids, activated NHS esters, or carbonyl compounds (aldehydes and ketones) to form stable amide or imine bonds, respectively.[1][2]

  • Boc-Protected Hydrazide (-NHNH-Boc): The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be efficiently removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA, or 4M HCl in dioxane) to yield a free hydrazide.[1][2][7] This deprotected hydrazide is highly reactive towards aldehydes and ketones, forming a stable hydrazone bond.[3][8] This reaction is particularly effective at a pH of 5-7.[3]

This dual reactivity makes it an ideal linker for sequentially conjugating two different molecules. For instance, it is frequently used in the synthesis of PROTACs, where it can link a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[5] The hydrophilic PEG spacer improves the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]

Experimental Protocols

The following are generalized protocols for the synthesis and use of this compound in bioconjugation applications.

Protocol 1: Boc Deprotection of the Hydrazide Moiety

This procedure outlines the removal of the Boc protecting group to expose the reactive hydrazide.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of DCM.

  • Add 4 M HCl in dioxane to the solution.

  • Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent in vacuo using a rotary evaporator.[7]

  • The resulting oil (the deprotected amino-PEG4-hydrazide) can be co-evaporated with DCM three times to remove residual acid.[7]

  • The final product should be used immediately in the next step without further purification.[7]

Protocol 2: General Amide Coupling using the Amino Group

This protocol describes the conjugation of a carboxylic acid-containing molecule to the primary amine of the linker.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid-containing molecule and a slight molar excess of NHS in anhydrous DMF or DCM.

  • Add a coupling agent (e.g., DCC) to the solution and stir for 1-2 hours at room temperature to form the activated NHS ester.

  • In a separate flask, dissolve this compound in anhydrous DMF or DCM.

  • Add the activated NHS ester solution to the this compound solution.

  • Stir the reaction mixture overnight at room temperature under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the product using column chromatography.

Visualizing Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key workflows and the chemical structure of this compound.

G Figure 1: General Workflow for Heterobifunctional Conjugation cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation Linker This compound Intermediate Molecule A-Linker-Boc Linker->Intermediate Amide Bond Formation Molecule_A Molecule A (e.g., with -COOH) Molecule_A->Intermediate Intermediate_2 Molecule A-Linker-Boc Deprotected_Intermediate Molecule A-Linker-Hydrazide Deprotected_Intermediate_2 Molecule A-Linker-Hydrazide Intermediate_2->Deprotected_Intermediate Acidic Conditions Molecule_B Molecule B (e.g., with -CHO) Final_Conjugate Molecule A-Linker-Molecule B Molecule_B->Final_Conjugate Deprotected_Intermediate_2->Final_Conjugate Hydrazone Bond Formation G Figure 2: Reactivity of Functional Groups cluster_amine Amine Reactivity cluster_hydrazide Deprotected Hydrazide Reactivity Linker H₂N- -PEG4- -NH-NH-Boc Carboxylic_Acid -COOH Linker:f0->Carboxylic_Acid Amide bond NHS_Ester -NHS Ester Linker:f0->NHS_Ester Amide bond Aldehyde_Ketone -CHO / -C=O Linker:f0->Aldehyde_Ketone Imine bond Deprotection Acid (TFA/HCl) Linker:f2->Deprotection Aldehyde_Ketone_2 -CHO / -C=O Deprotection->Aldehyde_Ketone_2 Hydrazone bond

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling using Amino-PEG4-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker molecule that connects the antibody and the drug is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic profile. Amino-PEG4-hydrazide-Boc is a heterobifunctional linker that facilitates the site-specific conjugation of a drug to an antibody, typically through the carbohydrate moieties in the Fc region.

This linker contains three key functional groups:

  • An amino (-NH2) group: This allows for the covalent attachment of a drug molecule that has a carboxylic acid or an activated ester functional group.

  • A polyethylene glycol (PEG) spacer (PEG4): The hydrophilic PEG spacer enhances the solubility of the linker and the final ADC, and can help to reduce aggregation.[1]

  • A Boc-protected hydrazide (-NHNH-Boc) group: The tert-butyloxycarbonyl (Boc) protecting group allows for a stepwise conjugation strategy. After deprotection, the reactive hydrazide group can form a stable hydrazone bond with an aldehyde group.[1][2]

This application note provides a detailed protocol for the use of this compound in the development of ADCs, including the preparation of the drug-linker conjugate, the generation of aldehyde groups on the antibody, the final conjugation reaction, and the characterization of the resulting ADC.

Principle of the Method

The antibody labeling process using this compound is a multi-step procedure:

  • Drug-Linker Conjugation: The amino group of the linker reacts with an activated form of the drug (e.g., a carboxylic acid activated as an NHS ester) to form a stable amide bond.

  • Boc Deprotection: The Boc protecting group on the hydrazide is removed under acidic conditions to yield a reactive hydrazide.[1][2]

  • Antibody Oxidation: The carbohydrate moieties on the Fc region of the antibody are oxidized using a mild oxidizing agent, such as sodium periodate, to generate aldehyde groups.

  • Antibody-Drug Conjugation: The reactive hydrazide group of the drug-linker conjugate reacts with the aldehyde groups on the oxidized antibody to form a stable hydrazone bond.[1][2]

Experimental Protocols

Materials and Reagents
  • This compound linker

  • Drug molecule with a carboxylic acid or activated ester group

  • Monoclonal antibody (mAb)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium periodate (NaIO4)

  • Propylene glycol or ethylene glycol

  • Sodium acetate buffer (pH 5.5)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25)

  • Hydrophobic interaction chromatography (HIC) column

  • UV/Vis spectrophotometer

  • HPLC system

Protocol 1: Preparation of the Drug-Linker Conjugate

This protocol describes the conjugation of a drug with a carboxylic acid group to the this compound linker.

  • Activation of the Drug's Carboxylic Acid:

    • Dissolve the drug (1 equivalent) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester of the drug.

  • Conjugation to the Linker:

    • Dissolve this compound (1.1 equivalents) in anhydrous DMF or DMSO.

    • Add the activated drug solution to the linker solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Purify the drug-linker conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

    • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Boc Deprotection of the Drug-Linker Conjugate
  • Deprotection Reaction:

    • Dissolve the purified drug-linker-Boc conjugate in a solution of 20-50% TFA in DCM.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the TFA and DCM under reduced pressure.

    • The resulting drug-linker-hydrazide can be used directly in the next step or purified by HPLC if necessary.

Protocol 3: Antibody Oxidation
  • Preparation of the Antibody:

    • Buffer exchange the antibody into a suitable oxidation buffer (e.g., PBS, pH 7.4). The antibody concentration should typically be between 1-10 mg/mL.

  • Oxidation Reaction:

    • Cool the antibody solution to 0-4°C in the dark.

    • Add a freshly prepared solution of sodium periodate to the antibody solution. The final concentration of sodium periodate should be optimized, but a starting point is typically 1-10 mM.

    • Incubate the reaction on ice in the dark for 30-60 minutes.

  • Quenching the Reaction:

    • Quench the reaction by adding an excess of a quenching agent such as propylene glycol or ethylene glycol (e.g., to a final concentration of 20 mM).

    • Incubate on ice for 10-15 minutes.

  • Purification of the Oxidized Antibody:

    • Remove the excess periodate and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with a suitable conjugation buffer (e.g., sodium acetate buffer, pH 5.5).

Protocol 4: Conjugation of the Drug-Linker to the Oxidized Antibody
  • Conjugation Reaction:

    • To the purified oxidized antibody, add the deprotected drug-linker-hydrazide conjugate. A molar excess of the drug-linker (e.g., 5-20 fold excess over the antibody) is typically used.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The optimal pH for hydrazone formation is typically between 5 and 7.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography.

    • Further purification to separate different drug-to-antibody ratio (DAR) species can be performed using hydrophobic interaction chromatography (HIC).

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined by several methods:

  • UV/Vis Spectroscopy: This method is applicable if the drug has a distinct UV absorbance from the antibody. By measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the drug), the concentrations of the antibody and the drug can be determined, and the DAR can be calculated.

  • Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC separates ADC species based on their hydrophobicity. Since the drug is typically hydrophobic, species with a higher DAR will be more hydrophobic and will have a longer retention time on the HIC column. The average DAR can be calculated from the peak areas of the different DAR species.[3]

Analysis of Purity and Aggregation
  • Size-Exclusion Chromatography (SEC)-HPLC: SEC is used to assess the purity of the ADC and to quantify the amount of aggregation. The ADC should elute as a single major peak corresponding to the monomeric form.

Data Presentation

The following table summarizes a comparison of different antibody conjugation chemistries. The values are representative and can vary depending on the specific antibody, drug, and linker used.

Conjugation ChemistryTarget ResidueTypical Average DARAdvantagesDisadvantages
Hydrazone (Glycan) Oxidized Carbohydrates2-4Site-specific, homogenous productRequires antibody glycosylation, multi-step process
Thiol-Maleimide Cysteine2-8High reactivity, relatively simplePotential for linker instability (retro-Michael addition), requires antibody reduction
Amide (Lysine) Lysine0-8Simple, does not require antibody engineeringHeterogeneous product, potential to affect antigen binding

Visualization of Experimental Workflow

Below are diagrams illustrating the key steps in the antibody labeling protocol using this compound.

Antibody_Labeling_Workflow cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Antibody Oxidation cluster_3 Step 4: ADC Formation Drug-COOH Drug with Carboxylic Acid Activated_Drug Activated Drug (NHS Ester) Drug-COOH->Activated_Drug Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Drug Drug_Linker_Boc Drug-Linker-Boc Conjugate Activated_Drug->Drug_Linker_Boc Conjugation Linker Amino-PEG4- hydrazide-Boc Linker->Drug_Linker_Boc Drug_Linker_Boc_2 Drug-Linker-Boc Conjugate Drug_Linker_Hydrazide Drug-Linker-Hydrazide Drug_Linker_Boc_2->Drug_Linker_Hydrazide Deprotection TFA TFA TFA->Drug_Linker_Hydrazide Drug_Linker_Hydrazide_2 Drug-Linker-Hydrazide Antibody Antibody Oxidized_Antibody Oxidized Antibody (with Aldehydes) Antibody->Oxidized_Antibody Oxidation Periodate NaIO4 Periodate->Oxidized_Antibody Oxidized_Antibody_2 Oxidized Antibody ADC Antibody-Drug Conjugate (ADC) Oxidized_Antibody_2->ADC Conjugation Drug_Linker_Hydrazide_2->ADC

Caption: Workflow for antibody-drug conjugate (ADC) synthesis.

ADC_Purification_Characterization cluster_0 Purification cluster_1 Characterization Crude_ADC Crude ADC (from conjugation reaction) SEC Size-Exclusion Chromatography (SEC) Crude_ADC->SEC Remove unreacted drug-linker HIC Hydrophobic Interaction Chromatography (HIC) SEC->HIC Separate DAR species Purified_ADC Purified ADC HIC->Purified_ADC UV_Vis UV/Vis Spectroscopy Purified_ADC->UV_Vis HIC_Analysis HIC-HPLC Analysis Purified_ADC->HIC_Analysis SEC_Analysis SEC-HPLC Analysis Purified_ADC->SEC_Analysis DAR_Value DAR Value UV_Vis->DAR_Value HIC_Analysis->DAR_Value Purity_Aggregation Purity & Aggregation Profile SEC_Analysis->Purity_Aggregation

Caption: Purification and characterization of the ADC.

Conclusion

The this compound linker provides a versatile and effective tool for the site-specific conjugation of drugs to antibodies. The multi-step protocol, while requiring careful optimization at each stage, allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio. The inclusion of a PEG spacer can improve the biophysical properties of the final conjugate. Proper characterization of the ADC is essential to ensure its quality, efficacy, and safety. The protocols and information provided in this application note serve as a comprehensive guide for researchers and scientists working in the field of antibody-drug conjugate development.

References

Application Notes and Protocols for Peptide Modification Using Amino-PEG4-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Amino-PEG4-hydrazide-Boc, a heterobifunctional linker, for the strategic modification of peptides. This versatile reagent enables the introduction of a polyethylene glycol (PEG) spacer with a protected hydrazide functionality, which can be subsequently utilized for site-specific conjugation to other molecules. The protocols outlined below cover the entire workflow, from initial peptide conjugation to final purification and characterization, and are intended to serve as a valuable resource for researchers in drug discovery, proteomics, and biomaterial science.

Introduction to this compound in Peptide Modification

This compound is a chemical modification reagent that features three key components: a primary amine, a tetraethylene glycol (PEG4) spacer, and a Boc-protected hydrazide. This unique structure allows for a two-stage modification strategy. The primary amine can be readily coupled to a carboxylic acid group on a peptide, such as the C-terminus or the side chain of aspartic or glutamic acid. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the modified peptide.[1][2] The Boc-protected hydrazide, once deprotected, provides a reactive handle for conjugation to molecules containing an aldehyde or ketone group, forming a stable hydrazone linkage.[3][4] This methodology is particularly useful for the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutic and diagnostic agents.[3][5]

Experimental Workflow Overview

The overall process for modifying a peptide with this compound and subsequent conjugation can be broken down into four main stages:

G cluster_0 Stage 1: Initial Coupling cluster_1 Stage 2: Boc Deprotection cluster_2 Stage 3: Hydrazone Ligation cluster_3 Stage 4: Purification & Analysis Peptide Peptide with COOH group Coupling EDC/NHS Coupling Peptide->Coupling PEG_reagent This compound PEG_reagent->Coupling Peptide_PEG_Boc Peptide-PEG4-hydrazide-Boc Coupling->Peptide_PEG_Boc Deprotection TFA Treatment Peptide_PEG_Boc->Deprotection Peptide_PEG_NHNH2 Peptide-PEG4-hydrazide Deprotection->Peptide_PEG_NHNH2 Ligation Hydrazone Formation Peptide_PEG_NHNH2->Ligation Aldehyde_Molecule Aldehyde/Ketone Molecule Aldehyde_Molecule->Ligation Final_Conjugate Final Peptide Conjugate Ligation->Final_Conjugate Purification RP-HPLC Final_Conjugate->Purification Analysis Mass Spectrometry Purification->Analysis G cluster_0 GPCR Signaling Cascade Ligand Modified Peptide Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade G cluster_0 MAPK Signaling Cascade Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binding Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation

References

Application Notes and Protocols for Amino-PEG4-hydrazide-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Amino-PEG4-hydrazide-Boc, a heterobifunctional linker, in the development of Antibody-Drug Conjugates (ADCs). This linker is designed to connect a cytotoxic payload to a monoclonal antibody (mAb), offering enhanced solubility, stability, and optimized pharmacokinetic properties for the resulting ADC.

Introduction

This compound is a versatile linker that incorporates three key functional components: a primary amine, a polyethylene glycol (PEG) spacer, and a Boc-protected hydrazide. The primary amine allows for covalent attachment to the antibody, typically through activated carboxylic acid groups on the payload or a carrier. The PEG4 spacer, a short and hydrophilic chain, is crucial for improving the aqueous solubility of the ADC, reducing aggregation, and minimizing immunogenicity.[1][2] The Boc-protected hydrazide provides a stable, yet selectively cleavable, functionality for conjugating carbonyl-containing payloads (aldehydes or ketones) through a hydrazone bond. This hydrazone linkage is designed to be stable at physiological pH but can be cleaved under the acidic conditions found within cellular lysosomes, ensuring targeted release of the cytotoxic drug inside the cancer cell.[3][4]

Data Presentation

The incorporation of a PEG linker, such as PEG4, can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data for ADCs developed with PEG linkers. While specific data for this compound is often proprietary, the presented data illustrates the expected trends and performance enhancements.

Parameter ADC without PEG Linker ADC with PEG4 Linker Reference
Drug-to-Antibody Ratio (DAR) Typically 2-4Can achieve higher, more homogenous DAR (e.g., 4 or 8)[5][6]
Conjugation Efficiency Variable, prone to aggregationImproved, with reduced aggregation[2]
Aqueous Solubility Lower, especially with hydrophobic payloadsSignificantly Increased[1][2]
Plasma Stability (t½) Shorter half-lifeExtended half-life[1][7]

Table 1: Physicochemical Properties of ADCs. This table provides a comparative summary of key physicochemical parameters between ADCs with and without a PEG4 linker, highlighting the advantages of PEGylation.

Assay Cell Line ADC without PEG Linker (IC50) ADC with PEG4 Linker (IC50) Reference
In Vitro CytotoxicityHER2-positive (e.g., BT-474)~5 nM~2.5 nM[1]
In Vitro CytotoxicityHER2-positive (e.g., NCI-N87)~10 nM~4.9 nM[1]

Table 2: In Vitro Efficacy of ADCs. This table presents representative half-maximal inhibitory concentration (IC50) values from in vitro cytotoxicity assays, demonstrating the potency of ADCs with PEG linkers against relevant cancer cell lines.

Parameter ADC without PEG Linker ADC with PEG4 Linker Reference
Tumor Growth Inhibition ModerateSignificant[1]
Maximum Tolerated Dose (MTD) LowerHigher[7]
Therapeutic Window NarrowerWider[7]

Table 3: In Vivo Efficacy and Safety of ADCs. This table summarizes the expected in vivo performance of ADCs, indicating that the inclusion of a PEG4 linker can lead to improved tumor growth inhibition and a better safety profile.

Parameter ADC without PEG Linker ADC with PEG4 Linker Reference
Half-life (t½) ShorterLonger[1][7]
Clearance FasterSlower[7]
Area Under the Curve (AUC) LowerHigher[7]

Table 4: Pharmacokinetic Parameters of ADCs. This table outlines the typical pharmacokinetic profile of ADCs, showing that PEGylation can lead to a longer circulation time and increased drug exposure.

Experimental Protocols

The following are detailed protocols for the key experimental steps involved in the development of an ADC using this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the hydrazide moiety to enable subsequent conjugation to a carbonyl-containing payload.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Saturated sodium bicarbonate solution (optional)

  • Diethyl ether (optional)

Procedure:

  • Dissolve this compound in anhydrous DCM in a clean, dry round-bottom flask. A typical concentration is 10-20 mg/mL.

  • Place the flask in an ice bath to cool the solution to 0°C.

  • Slowly add an equal volume of TFA to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate with DCM or toluene two to three times.

  • The resulting deprotected linker (Amino-PEG4-hydrazide•TFA salt) can be used directly in the next step or can be neutralized.

  • (Optional) For neutralization, dissolve the residue in a minimal amount of water and carefully add saturated sodium bicarbonate solution until the pH is neutral. Extract the deprotected linker with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Protocol 2: Hydrazone Formation with a Cytotoxic Payload

This protocol details the conjugation of the deprotected Amino-PEG4-hydrazide to a cytotoxic drug containing an aldehyde or ketone functional group.

Materials:

  • Deprotected Amino-PEG4-hydrazide (from Protocol 1)

  • Carbonyl-containing cytotoxic payload (e.g., a derivative of doxorubicin, auristatin, or maytansine)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Glacial acetic acid (as a catalyst)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • Dissolve the deprotected Amino-PEG4-hydrazide in the chosen anhydrous solvent.

  • Dissolve the carbonyl-containing cytotoxic payload in the same anhydrous solvent.

  • Add the cytotoxic payload solution to the linker solution in a 1:1 to 1.2:1 molar ratio (payload:linker).

  • Add a catalytic amount of glacial acetic acid to the reaction mixture (e.g., 1-2 drops). The optimal pH for hydrazone formation is typically between 4 and 6.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the reaction rate if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the resulting drug-linker conjugate can be purified by High-Performance Liquid Chromatography (HPLC) to remove any unreacted starting materials.

Protocol 3: Antibody Conjugation

This protocol describes the conjugation of the Amino-PEG4-hydrazide-payload to the monoclonal antibody. This procedure assumes the free amino group on the PEG linker will be conjugated to the antibody via an activated ester, such as an N-hydroxysuccinimide (NHS) ester, which can be pre-activated on the antibody's lysine residues or on the linker itself.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Amino-PEG4-hydrazide-payload conjugate (from Protocol 2)

  • Amine-reactive crosslinker (e.g., Disuccinimidyl suberate (DSS) or a water-soluble equivalent)

  • Conjugation buffer (e.g., PBS, pH 8.0-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography (SEC) or protein A affinity chromatography)

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable conjugation buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis. Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of the Linker-Payload: Dissolve the Amino-PEG4-hydrazide-payload in an anhydrous solvent like DMSO. Activate the primary amine by reacting it with an excess of an NHS-ester crosslinker.

  • Conjugation Reaction: Add the activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized (typically a 5-20 fold molar excess of the linker-payload is used).

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other reagents using SEC or protein A affinity chromatography.

  • Characterization: Characterize the purified ADC to determine the protein concentration, DAR (using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry), purity, and aggregation status.

Mandatory Visualizations

The following diagrams, created using the DOT language, visualize key aspects of the ADC development process using this compound.

G cluster_Linker This compound Structure cluster_Function Functional Components Amino H2N- PEG4 -PEG4- Amino->PEG4 Amino_desc Primary amine for conjugation to antibody or payload Amino->Amino_desc Hydrazide -C(O)NHNH- PEG4->Hydrazide PEG4_desc Hydrophilic spacer for improved solubility and pharmacokinetics PEG4->PEG4_desc Boc -Boc Hydrazide->Boc Hydrazide_desc Reactive group for payload conjugation (after deprotection) Hydrazide->Hydrazide_desc Boc_desc Protecting group for hydrazide, removed under acidic conditions Boc->Boc_desc

Caption: Structure and functional components of the this compound linker.

ADC_Workflow start Start: this compound deprotection 1. Boc Deprotection (TFA in DCM) start->deprotection linker_activated Deprotected Linker: Amino-PEG4-hydrazide deprotection->linker_activated hydrazone_formation 2. Hydrazone Formation (Acidic Catalyst) linker_activated->hydrazone_formation payload Carbonyl-containing Cytotoxic Payload payload->hydrazone_formation drug_linker Drug-Linker Conjugate hydrazone_formation->drug_linker conjugation 3. Antibody Conjugation (e.g., NHS ester chemistry) drug_linker->conjugation antibody Monoclonal Antibody antibody->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc purification 4. Purification (e.g., SEC) adc->purification characterization 5. Characterization (DAR, Purity, etc.) purification->characterization final_adc Final ADC Product characterization->final_adc

Caption: Experimental workflow for ADC development using this compound.

ADC_MOA cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Compartments adc ADC in Circulation (Stable Hydrazone Linker) binding 1. Binding to Antigen adc->binding receptor Tumor Cell Surface Antigen receptor->binding internalization 2. Internalization (Endocytosis) binding->internalization endosome Endosome (pH ~5.5-6.0) internalization->endosome lysosome Lysosome (pH ~4.5-5.0) endosome->lysosome cleavage 3. Acid-Catalyzed Hydrazone Cleavage lysosome->cleavage payload_release 4. Payload Release cleavage->payload_release cytotoxicity 5. Cytotoxic Action (e.g., Microtubule Disruption, DNA Damage) payload_release->cytotoxicity apoptosis Cell Death (Apoptosis) cytotoxicity->apoptosis

Caption: Mechanism of action of an ADC with a hydrazone linker.

References

Application Notes and Protocols for Amino-PEG4-hydrazide-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG4-hydrazide-Boc is a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][2] This linker features a terminal primary amine and a Boc-protected hydrazide group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The amine group allows for facile conjugation to molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.[2][3] Subsequent deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions yields a reactive hydrazide, which can then be specifically coupled to aldehydes or ketones to form a stable hydrazone linkage.[4][5] The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate.[3] This document provides a detailed, step-by-step guide for the effective use of this compound in a typical three-stage conjugation workflow.

Chemical Reaction Workflow

The overall workflow for a typical conjugation strategy involving this compound can be visualized as a three-step process.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Hydrazone Ligation A Molecule-COOH / NHS Ester C Molecule-PEG4-hydrazide-Boc A->C Amide Bond Formation (pH 7.0-8.5) B This compound B->C D Molecule-PEG4-hydrazide-Boc E Molecule-PEG4-hydrazide D->E Acidic Cleavage (e.g., TFA) F Molecule-PEG4-hydrazide H Final Conjugate F->H Hydrazone Bond Formation (pH 5.0-7.0) G Target-CHO / Ketone G->H

Caption: Three-step conjugation workflow.

Experimental Protocols

This section provides detailed protocols for the three key stages of conjugation using this compound.

Protocol 1: Amide Bond Formation via NHS Ester Conjugation

This protocol describes the reaction of the primary amine of this compound with an NHS ester-activated molecule.

Materials:

  • This compound

  • NHS ester-activated molecule of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Purification system (e.g., HPLC, silica gel chromatography)

Procedure:

  • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • Dissolve this compound in the reaction buffer.

  • Add a 1.1 to 1.5-fold molar excess of the dissolved NHS ester-activated molecule to the this compound solution.

  • Gently mix the reaction and incubate for 2-4 hours at room temperature. The reaction can also be performed at 4°C overnight.

  • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, purify the resulting Molecule-PEG4-hydrazide-Boc conjugate using reverse-phase HPLC or silica gel chromatography.

  • Characterize the purified product by mass spectrometry to confirm the molecular weight.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to generate the reactive hydrazide.

Materials:

  • Molecule-PEG4-hydrazide-Boc conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Molecule-PEG4-hydrazide-Boc conjugate in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Add an equal volume of TFA to the solution (e.g., for 1 mL of DCM, add 1 mL of TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS until the starting material is no longer detectable.

  • Remove the DCM and excess TFA by rotary evaporation.

  • The resulting Molecule-PEG4-hydrazide can be used directly in the next step or purified further if necessary.

Protocol 3: Hydrazone Ligation

This protocol describes the final conjugation step where the deprotected hydrazide reacts with an aldehyde or ketone-containing molecule.

Materials:

  • Molecule-PEG4-hydrazide

  • Aldehyde or ketone-containing target molecule

  • Reaction Buffer: 0.1 M sodium acetate buffer, pH 5.5

  • Aniline (optional, as a catalyst)[6]

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or HPLC)

Procedure:

  • Dissolve the Molecule-PEG4-hydrazide in the reaction buffer.

  • Dissolve the aldehyde or ketone-containing target molecule in a compatible solvent and add it to the hydrazide solution. A 1.5 to 2-fold molar excess of the hydrazide is recommended.

  • For less reactive carbonyls, aniline can be added to a final concentration of 10-20 mM to catalyze the reaction.[6]

  • Incubate the reaction mixture at room temperature for 4-16 hours.

  • Monitor the formation of the hydrazone conjugate by LC-MS or SDS-PAGE (for protein targets).

  • Purify the final conjugate using an appropriate method such as SEC to remove unreacted components or reverse-phase HPLC for smaller molecules.

  • Characterize the final conjugate by mass spectrometry and other relevant analytical techniques.

Data Presentation

The following tables provide representative quantitative data for the key steps in the conjugation process.

Table 1: Purity of PROTACs Synthesized via a Multi-component Reaction [7]

PROTACHPLC Purity (%)
LG-AR-195
LG-AR-592
LG-AR-1088
LG-AR-1498
LG-AR-2090

Data adapted from a study on the rapid synthesis of PROTACs, demonstrating the high purity achievable with multi-component synthesis strategies that can employ similar linkers.[7]

Table 2: pH-Dependent Stability of Hydrazone-Based PEG-PE Conjugates

pHHalf-life (t½)
7.4Stable (>48 hours)
5.5~10 hours
4.5< 2 hours

This data is representative of the stability of hydrazone linkages and is adapted from studies on pH-sensitive PEG-PE conjugates. The stability of the hydrazone bond is crucial for applications requiring cleavage in acidic environments like endosomes.

Application Workflow: PROTAC Synthesis

The this compound linker is frequently used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The following diagram illustrates a typical workflow for synthesizing a PROTAC using this linker.

G cluster_0 PROTAC Synthesis Workflow A E3 Ligase Ligand (with NHS ester) C E3 Ligand-PEG4-hydrazide-Boc A->C Amide Coupling B This compound B->C E E3 Ligand-PEG4-hydrazide C->E Boc Deprotection D TFA/DCM D->E G PROTAC Molecule E->G Hydrazone Ligation F Target Protein Ligand (with aldehyde) F->G H Purification (HPLC) G->H I Characterization (MS, NMR) H->I J Functional Assays I->J

Caption: Workflow for PROTAC synthesis.

This workflow highlights the modularity and efficiency of using this compound for constructing complex molecules like PROTACs. The distinct reactivity of the amine and protected hydrazide allows for a stepwise and controlled synthesis, ensuring high purity and yield of the final product.[7]

References

Application Notes and Protocols for the Conjugation of Aldehydes with Amino-PEG4-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG4-hydrazide-Boc is a heterobifunctional linker widely utilized in bioconjugation and drug delivery. The polyethylene glycol (PEG) spacer enhances the solubility and in vivo stability of the conjugated molecule, while reducing its immunogenicity.[1][] This linker possesses two distinct reactive groups: a primary amine and a Boc-protected hydrazide. The primary amine can be readily coupled with carboxylic acids or their active esters to form stable amide bonds. The tert-butyloxycarbonyl (Boc) protecting group on the hydrazide can be removed under acidic conditions to reveal a reactive hydrazide moiety. This hydrazide group specifically reacts with aldehydes or ketones to form a hydrazone bond, a linkage that is stable under physiological conditions but can be designed to be labile in acidic environments, such as those found in tumor microenvironments or endosomes.[3][4][5] This pH-sensitive property is particularly advantageous for the controlled release of therapeutic agents.[3][4][5]

These application notes provide detailed protocols for the deprotection of the Boc group and the subsequent conjugation of the deprotected Amino-PEG4-hydrazide to an aldehyde-containing molecule.

Reaction Overview

The overall reaction scheme involves two key steps:

  • Boc Deprotection: The removal of the Boc protecting group from the hydrazide moiety is achieved by treatment with a strong acid, typically trifluoroacetic acid (TFA).[6][7][8]

  • Hydrazone Formation: The deprotected hydrazide reacts with an aldehyde to form a stable hydrazone linkage. This reaction is pH-dependent and can be accelerated by the use of a catalyst, such as aniline.[9][10][11]

Quantitative Data Summary

The efficiency of the hydrazone formation reaction is influenced by several factors, including pH, temperature, and the presence of a catalyst. The following table summarizes key quantitative data gathered from various studies.

ParameterConditionObservationReference(s)
pH pH 5-7Optimal range for hydrazone bond formation between hydrazides and aldehydes created by periodate-oxidation of sugars.[12]
pH 4.0Reaction of a hydrazide with p-nitrobenzaldehyde proceeded smoothly to completion.[13]
Temperature Ambient TemperatureReaction for 120 minutes resulted in a 23% yield.[14]
80°COptimized temperature, leading to the highest productivity in 30 minutes.[14]
50-55°CReaction of a hydrazide with p-nitrobenzaldehyde for 30-45 minutes.[13]
60-80°CTypical reflux temperature for hydrazone synthesis in ethanol.[15]
Catalyst (Aniline) 10 mM AnilineOver 70-fold enhancement in the reaction rate constant.[9]
100 mM AnilineAdditional 10-fold rate enhancement compared to 10 mM aniline.[9]
Reactant Concentration 10⁻⁴ MExcellent yields (71-91%) of hydrazone product observed.[13]
Lower ConcentrationsProduct yields declined even with increased temperature and reaction time.[13]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)[7]

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[7]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[6][7] If your substrate is sensitive to carbocation-mediated side reactions, add a scavenger such as TIS (2.5-5% v/v).[7]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[7]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[7]

  • The resulting TFA salt of the deprotected Amino-PEG4-hydrazide can often be used directly in the next step.

  • For neutralization to the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[7]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Amino-PEG4-hydrazide.

Protocol 2: Hydrazone Formation with an Aldehyde

This protocol details the conjugation of the deprotected Amino-PEG4-hydrazide to an aldehyde-containing molecule.

Materials:

  • Deprotected Amino-PEG4-hydrazide (from Protocol 1)

  • Aldehyde-containing molecule

  • Reaction Buffer: Amine-free buffer, pH 5-7 (e.g., sodium acetate buffer, phosphate buffer)

  • Aniline (optional, as a catalyst)

  • Reaction vessel (e.g., microcentrifuge tube or glass vial)

  • Shaker or vortex mixer

Procedure:

  • Dissolve the deprotected Amino-PEG4-hydrazide and the aldehyde-containing molecule in the reaction buffer. A 1.5 to 2-fold molar excess of the hydrazide is recommended to ensure complete consumption of the aldehyde.

  • If using a catalyst, prepare a stock solution of aniline in the reaction buffer and add it to the reaction mixture to a final concentration of 10-100 mM.[9]

  • Incubate the reaction mixture at room temperature or with gentle heating (e.g., 37-50°C) for 2-4 hours. The optimal reaction time and temperature may need to be determined empirically for specific substrates.

  • Monitor the formation of the hydrazone conjugate by a suitable analytical method, such as RP-HPLC or LC-MS.

  • Once the reaction is complete, the hydrazone conjugate can be purified from excess reagents.

Protocol 3: Purification of the PEG-Hydrazone Conjugate

The choice of purification method will depend on the properties of the resulting conjugate.

Common Purification Methods:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEG conjugate from smaller, unreacted molecules.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying PEGylated molecules based on hydrophobicity.[16] A C18 column is commonly used.[16]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Well-suited for the separation of polar and hydrophilic compounds.[16]

  • Dialysis or Ultrafiltration: Useful for removing small molecule impurities if the PEG conjugate has a sufficiently high molecular weight.[17]

General RP-HPLC Purification Protocol:

  • Dissolve the crude reaction mixture in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Filter the sample through a 0.22 µm syringe filter.[16]

  • Inject the sample onto a C18 RP-HPLC column.

  • Elute the conjugate using a gradient of water and acetonitrile, both typically containing 0.1% TFA.

  • Monitor the elution profile using a UV detector at a wavelength appropriate for your molecule.[16]

  • Collect the fractions corresponding to the desired product peak.

  • Analyze the purity of the collected fractions by analytical HPLC or LC-MS.

  • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified conjugate.[16]

Visualizations

Reaction Signaling Pathway

Reaction_Pathway cluster_deprotection Boc Deprotection cluster_conjugation Hydrazone Formation Boc_Hydrazide Amino-PEG4-NH-NH-Boc Deprotected_Hydrazide Amino-PEG4-NH-NH2 Boc_Hydrazide->Deprotected_Hydrazide  TFA, DCM   Hydrazone Amino-PEG4-NH-N=CH-R Deprotected_Hydrazide->Hydrazone pH 5-7, Aniline (cat.) Aldehyde R-CHO Aldehyde->Hydrazone

Caption: Reaction pathway for the deprotection and conjugation of this compound.

Experimental Workflow

Experimental_Workflow Start Start Dissolve_Boc_Hydrazide Dissolve this compound in anhydrous DCM Start->Dissolve_Boc_Hydrazide Cool_Solution Cool to 0°C Dissolve_Boc_Hydrazide->Cool_Solution Add_TFA Add TFA (20-50% v/v) Cool_Solution->Add_TFA React_Deprotection Stir at 0°C to RT for 1-2h Add_TFA->React_Deprotection Remove_Solvent_TFA Evaporate solvent and excess TFA React_Deprotection->Remove_Solvent_TFA Coevaporate_Toluene Co-evaporate with Toluene (3x) Remove_Solvent_TFA->Coevaporate_Toluene Dissolve_Reactants Dissolve deprotected hydrazide and aldehyde in reaction buffer (pH 5-7) Coevaporate_Toluene->Dissolve_Reactants Add_Catalyst Add Aniline (optional) Dissolve_Reactants->Add_Catalyst React_Hydrazone Incubate at RT or 37-50°C for 2-4h Add_Catalyst->React_Hydrazone Purification Purify conjugate (e.g., RP-HPLC) React_Hydrazone->Purification Analyze_Product Analyze purity (LC-MS) Purification->Analyze_Product Final_Product Lyophilize to obtain pure conjugate Analyze_Product->Final_Product

Caption: Experimental workflow for the synthesis of a PEG-hydrazone conjugate.

References

Application Notes and Protocols for Amino-PEG4-hydrazide-Boc in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the use of Amino-PEG4-hydrazide-Boc, a versatile heterobifunctional linker, in advanced proteomics applications. This reagent is particularly valuable for the selective enrichment and analysis of glycoproteins, the study of protein-protein interactions through chemical cross-linking, and the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Application: Quantitative Glycoproteomics using Hydrazide Chemistry

Introduction

This compound is a key reagent for the enrichment of glycoproteins from complex biological mixtures. The hydrazide group selectively reacts with aldehyde groups, which can be introduced into the glycan moieties of glycoproteins by mild oxidation with sodium periodate. The bifunctional nature of this linker, featuring a Boc-protected amine, allows for subsequent conjugation to a solid support or other molecules after deprotection. The PEG4 spacer enhances the solubility and accessibility of the reactive groups.

This method enables the specific capture of glycoproteins, thereby reducing sample complexity and facilitating the identification and quantification of this important class of post-translationally modified proteins by mass spectrometry.[1][2][3][4][5]

Experimental Workflow: Glycoprotein Enrichment

The overall workflow involves the oxidation of glycoproteins, their covalent capture onto a solid support functionalized with the deprotected Amino-PEG4-hydrazide, on-bead digestion of the captured proteins, and finally, the release of formerly N-linked glycopeptides for mass spectrometry analysis.

G cluster_sample_prep Sample Preparation cluster_enrichment Glycoprotein Enrichment cluster_analysis Mass Spectrometry Analysis ProteinMixture Complex Protein Mixture (e.g., cell lysate, plasma) Oxidation Oxidation with Sodium Periodate ProteinMixture->Oxidation Coupling Coupling to Hydrazide-Functionalized Support Oxidation->Coupling Deprotection Boc Deprotection of Amino-PEG4-hydrazide Deprotection->Coupling Washing Wash to Remove Non-Glycoproteins Coupling->Washing Digestion On-Bead Tryptic Digestion Washing->Digestion Release PNGase F Release of N-linked Glycopeptides Digestion->Release LCMS LC-MS/MS Analysis Release->LCMS

Caption: Workflow for glycoprotein enrichment using hydrazide chemistry.
Detailed Protocol: Enrichment of N-linked Glycopeptides

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Amine-reactive solid support (e.g., NHS-activated agarose beads)

  • Complex protein sample (e.g., cell lysate, serum)

  • Sodium periodate (NaIO₄)

  • Coupling buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5

  • Quenching buffer: 10 mM Tris-HCl, pH 7.5

  • Wash buffer 1: 1.5 M NaCl

  • Wash buffer 2: 8 M urea

  • Digestion buffer: 50 mM ammonium bicarbonate (NH₄HCO₃) in water

  • Trypsin (sequencing grade)

  • Peptide-N-Glycosidase F (PNGase F)

  • C18 desalting spin columns

Procedure:

  • Preparation of Hydrazide-Functionalized Beads:

    • Deprotect the Boc group from this compound by dissolving it in a solution of 50% TFA in dichloromethane for 30 minutes at room temperature. Subsequently, evaporate the solvent.

    • Couple the deprotected Amino-PEG4-hydrazide to an amine-reactive solid support (e.g., NHS-activated agarose beads) according to the manufacturer's instructions.

  • Sample Preparation and Oxidation:

    • Start with 1 mg of your protein sample in a suitable buffer.

    • Perform a buffer exchange into the coupling buffer.

    • Add freshly prepared sodium periodate to a final concentration of 10 mM.

    • Incubate the reaction for 1 hour at room temperature in the dark.

    • Quench the reaction by adding a suitable quenching agent like glycerol.

  • Glycoprotein Capture:

    • Add the oxidized protein sample to the prepared hydrazide-functionalized beads.

    • Incubate for 16 hours at room temperature with gentle shaking to allow for the formation of a stable hydrazone bond.

  • Washing:

    • Centrifuge the beads and discard the supernatant.

    • Wash the beads sequentially with:

      • 3x with coupling buffer

      • 3x with Wash buffer 1 (1.5 M NaCl)

      • 3x with Wash buffer 2 (8 M urea)

      • 3x with 100% Methanol

      • 3x with digestion buffer

  • On-Bead Digestion:

    • Resuspend the beads in digestion buffer.

    • Add sequencing grade trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C with shaking.

    • Centrifuge and collect the supernatant containing non-glycosylated peptides (optional analysis).

    • Wash the beads three times with digestion buffer.

  • Release of N-linked Glycopeptides:

    • Resuspend the beads in digestion buffer.

    • Add PNGase F and incubate for 16 hours at 37°C to release the formerly N-linked glycopeptides.

    • Centrifuge and collect the supernatant containing the released glycopeptides.

  • Sample Preparation for Mass Spectrometry:

    • Desalt the collected glycopeptides using C18 spin columns according to the manufacturer's protocol.

    • Dry the peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Presentation

The following table presents representative data from a quantitative glycoproteomics experiment comparing the abundance of identified glycoproteins between a control and a treated sample.

Protein AccessionGene SymbolPeptide SequenceFold Change (Treated/Control)p-value
P02768ALBLVNEVTEFAK0.980.85
P01876IGHA1TPLTATLSK2.540.01
P01023A2MLSYLNETQATVSR3.120.005
P02753FGGVQDNENVVNEEYAEIR1.890.03

Application: Chemical Cross-Linking Mass Spectrometry (XL-MS)

Introduction

The bifunctional nature of this compound allows for its use as a chemical cross-linker to study protein-protein interactions.[6] After deprotection of the Boc group, the primary amine can be reacted with an amine-reactive cross-linker (e.g., NHS ester) to create a heterobifunctional cross-linking reagent. The hydrazide moiety can then be used to target oxidized glycoproteins, effectively cross-linking them to their interaction partners.

This approach is particularly useful for mapping the interaction landscape of glycoproteins on the cell surface or within specific cellular compartments.

Experimental Workflow: Glycoprotein-Centered XL-MS

This workflow outlines the steps to identify proteins interacting with surface glycoproteins by combining chemical cross-linking with hydrazide chemistry-based enrichment.

G cluster_crosslinking In-situ Cross-Linking cluster_enrichment Enrichment of Cross-linked Complexes cluster_analysis Mass Spectrometry Analysis LiveCells Live Cells Crosslinker Add Amine-Reactive Cross-linker LiveCells->Crosslinker Quench Quench Reaction Crosslinker->Quench Lysis Cell Lysis Quench->Lysis Oxidation Oxidize Glycoproteins Lysis->Oxidation Capture Hydrazide Capture Oxidation->Capture Digestion On-Bead Digestion Capture->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Identify Cross-linked Peptides LCMS->DataAnalysis

Caption: Workflow for glycoprotein-centered XL-MS.
Detailed Protocol: Cross-Linking of Glycoprotein Interaction Partners

Materials:

  • This compound

  • Amine-reactive cross-linker (e.g., BS³ - Bis(sulfosuccinimidyl)suberate)

  • Hydrazide-functionalized beads (prepared as in the previous protocol)

  • Cell culture reagents

  • PBS (Phosphate-Buffered Saline)

  • Quenching buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Lysis buffer with protease inhibitors

  • Sodium periodate (NaIO₄)

  • Digestion buffer (50 mM ammonium bicarbonate)

  • Trypsin

  • C18 desalting spin columns

Procedure:

  • In-situ Cross-Linking:

    • Grow cells to the desired confluency.

    • Wash cells twice with ice-cold PBS.

    • Add the amine-reactive cross-linker (e.g., BS³) dissolved in PBS to the cells at a final concentration of 1-2 mM.

    • Incubate for 30 minutes at room temperature.

    • Quench the reaction by adding quenching buffer and incubating for 15 minutes.

  • Cell Lysis and Glycoprotein Oxidation:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Oxidize the glycoproteins in the lysate with 10 mM sodium periodate for 1 hour at room temperature in the dark.

  • Capture of Cross-linked Complexes:

    • Add the lysate containing the oxidized and cross-linked proteins to the hydrazide-functionalized beads.

    • Incubate overnight at 4°C with gentle rotation.

  • Washing and Digestion:

    • Wash the beads extensively as described in the glycoprotein enrichment protocol to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using C18 spin columns.

    • Analyze the peptides by LC-MS/MS.

    • Use specialized software to identify the cross-linked peptides.

Quantitative Data Presentation

The following table shows a list of identified proteins that were cross-linked to a specific glycoprotein of interest, indicating a potential interaction.

Bait GlycoproteinInteracting Protein AccessionInteracting Protein Gene SymbolNumber of Cross-linked Spectra
EGFRP08581MET12
EGFRP04626ERBB28
EGFRP35968IL6ST5

Application: Synthesis of PROTACs for Targeted Proteomics

Introduction

This compound is an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8][9] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound linker allows for the conjugation of a target protein ligand to an E3 ligase ligand. The Boc-protected amine and the hydrazide group provide orthogonal reactive handles for a modular and flexible synthesis approach.

Logical Relationship: PROTAC Synthesis Strategy

The synthesis of a PROTAC using this compound involves a series of chemical reactions to link the target protein ligand and the E3 ligase ligand.

G cluster_synthesis PROTAC Synthesis Linker This compound Intermediate1 Couple Target Ligand to Linker Linker->Intermediate1 TargetLigand Target Protein Ligand (with reactive group) TargetLigand->Intermediate1 E3Ligand E3 Ligase Ligand (with reactive group) Intermediate2 Couple E3 Ligase Ligand E3Ligand->Intermediate2 Deprotection Boc Deprotection Intermediate1->Deprotection Deprotection->Intermediate2 FinalPROTAC Final PROTAC Molecule Intermediate2->FinalPROTAC

Caption: Logical workflow for PROTAC synthesis.
Protocol: General Scheme for PROTAC Synthesis

Note: This is a generalized protocol. The specific reaction conditions will depend on the nature of the target protein and E3 ligase ligands.

Materials:

  • This compound

  • Target protein ligand with a reactive functional group (e.g., a carboxylic acid)

  • E3 ligase ligand with a reactive functional group (e.g., an aldehyde or ketone)

  • Coupling reagents (e.g., HATU, EDC/NHS)

  • Solvents (e.g., DMF, DMSO)

  • Trifluoroacetic acid (TFA)

  • Purification system (e.g., HPLC)

Procedure:

  • Coupling of Target Protein Ligand:

    • React the carboxylic acid group of the target protein ligand with the deprotected amine of this compound (after Boc removal with TFA) using standard peptide coupling reagents like HATU or EDC/NHS.

    • Purify the resulting intermediate.

  • Coupling of E3 Ligase Ligand:

    • React the hydrazide moiety of the intermediate with an aldehyde or ketone functional group on the E3 ligase ligand under mildly acidic conditions to form a stable hydrazone bond.

  • Purification:

    • Purify the final PROTAC molecule using reverse-phase HPLC.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

Quantitative Data Presentation

The efficacy of the synthesized PROTAC can be assessed by measuring the degradation of the target protein in a cellular context.

PROTAC Concentration (nM)Target Protein Level (% of Control)
0100
185
1052
10015
100012

References

Application Notes and Protocols: Amino-PEG4-hydrazide-Boc in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Injectable and in-situ forming hydrogels are at the forefront of biomedical research, offering versatile platforms for drug delivery, tissue engineering, and 3D cell culture.[1][2][3][4] A prominent method for creating biocompatible hydrogels involves the formation of dynamic covalent hydrazone bonds.[5][6][7] This is achieved through the reaction of a hydrazide-functionalized polymer or crosslinker with an aldehyde-containing counterpart.[6][8] The Amino-PEG4-hydrazide-Boc molecule is a heterobifunctional linker that is instrumental in the synthesis of such hydrogels. It features a terminal amine group for potential conjugation to biomolecules, a hydrophilic tetra-polyethylene glycol (PEG4) spacer to enhance water solubility, and a Boc-protected hydrazide.[9][10][11] The tert-butyloxycarbonyl (Boc) protecting group provides temporal control over the crosslinking reaction, allowing for the preparation of precursor solutions that form a gel only after the deprotection of the hydrazide moiety under specific conditions.[9][10]

Principle of Hydrogel Formation

The core of the hydrogel formation lies in the reaction between a hydrazide (-CONHNH2) and an aldehyde (-CHO) to form a hydrazone bond (-C=N-NH-CO-). This reaction is a type of "click chemistry" that is efficient, proceeds under mild, physiological conditions, and produces no toxic byproducts.[2] The resulting hydrazone linkage is dynamic and reversible, particularly under acidic conditions, which can be exploited for controlled drug release or hydrogel degradation.[7][11]

The use of this compound introduces a control step. The Boc group is stable under neutral or basic conditions but can be readily removed under mild acidic conditions to reveal the reactive hydrazide.[9][10][12] This allows for a two-step process: first, the preparation of functionalized polymer precursors, and second, the initiation of gelation upon deprotection.

Applications

  • Controlled Drug Delivery: The pH-sensitive nature of the hydrazone bond can be utilized for targeted drug release in acidic microenvironments, such as tumors or sites of inflammation.[1][11]

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix, supporting cell growth and tissue regeneration.[4][6][13]

  • 3D Cell Culture: The biocompatible nature of the gelation process allows for the encapsulation of cells within a 3D environment for in vitro studies.[8]

Quantitative Data on Hydrazone-Crosslinked Hydrogels

The mechanical properties and degradation kinetics of hydrazone-crosslinked hydrogels can be tuned by varying parameters such as polymer concentration, molecular weight, and the degree of functionalization. Below is a summary of typical properties reported for such hydrogels.

PropertyTypical Value RangeInfluencing FactorsReference
Storage Modulus (G') 100 - 2000 PaPolymer concentration, crosslinking density, pH[13][14]
Gelation Time 30 seconds - several minutespH, temperature, concentration of reactants, catalyst[13]
Swelling Ratio 5 - 20Crosslinking density, polymer hydrophilicity, pH, ionic strength of the medium[15]
In Vitro Degradation Hours to weekspH, temperature, hydrazone bond stability[15]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive hydrazide.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • The resulting product, Amino-PEG4-hydrazide•TFA salt, can be used directly or further purified.

Protocol 2: Preparation of an Aldehyde-Functionalized Polymer

This protocol provides a general method for creating an aldehyde-functionalized polymer, such as hyaluronic acid (HA), which can then be crosslinked with the deprotected hydrazide-PEG.

Materials:

  • Hyaluronic acid (HA)

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • Dialysis tubing (appropriate molecular weight cutoff)

  • Deionized water

Procedure:

  • Dissolve hyaluronic acid in deionized water to a desired concentration (e.g., 1% w/v).

  • In the dark, add a molar excess of sodium periodate to the HA solution to oxidize the diol units into dialdehydes.

  • Allow the reaction to proceed for a specified time (e.g., 1-6 hours) at room temperature with gentle stirring.

  • Quench the reaction by adding an excess of ethylene glycol.

  • Purify the resulting aldehyde-modified HA (AHA) by dialysis against deionized water for 2-3 days, with frequent water changes.

  • Lyophilize the purified AHA to obtain a white powder.

Protocol 3: In-Situ Hydrogel Formation

This protocol describes the formation of a hydrogel by mixing the deprotected Amino-PEG4-hydrazide with the aldehyde-functionalized polymer.

Materials:

  • Deprotected Amino-PEG4-hydrazide (from Protocol 1)

  • Aldehyde-functionalized polymer (AHA, from Protocol 2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

Procedure:

  • Prepare a stock solution of the deprotected Amino-PEG4-hydrazide in PBS.

  • Prepare a stock solution of the AHA in PBS.

  • To form the hydrogel, mix the two solutions at the desired stoichiometric ratio of hydrazide to aldehyde groups. For example, equal volumes of the two solutions can be mixed.

  • Gently vortex or pipette the mixture to ensure homogeneity.

  • Gelation should occur within minutes at room temperature or 37°C. The gelation time can be monitored visually or by rheometry.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrogel_Formation_Workflow cluster_deprotection Boc Deprotection cluster_crosslinking Hydrogel Crosslinking Boc_Hydrazide This compound Deprotected_Hydrazide Amino-PEG4-hydrazide Boc_Hydrazide->Deprotected_Hydrazide  Acidic  Conditions TFA Trifluoroacetic Acid (TFA) Aldehyde_Polymer Aldehyde-functionalized Polymer Hydrogel Crosslinked Hydrogel Deprotected_Hydrazide->Hydrogel Aldehyde_Polymer->Hydrogel

Caption: Workflow for hydrogel formation using this compound.

Hydrazone_Formation_Mechanism cluster_reactants Reactants cluster_product Product Hydrazide R-C(=O)NHNH₂ (Hydrazide) Hydrazone R-C(=O)NHN=CHR' (Hydrazone Bond) Hydrazide->Hydrazone Aldehyde R'-CHO (Aldehyde) Aldehyde->Hydrazone Water H₂O Hydrazone->Water  Byproduct

Caption: Chemical reaction for hydrazone bond formation.

References

Application Notes and Protocols for Amino-PEG4-hydrazide-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of Amino-PEG4-hydrazide-Boc in bioconjugation and drug development. This versatile linker enables the conjugation of molecules through two distinct functionalities: a primary amine and a Boc-protected hydrazide. The protocols outlined below describe the deprotection of the Boc group and the subsequent formation of stable amide or hydrazone linkages.

Overview of this compound Chemistry

This compound is a heterobifunctional linker containing a primary amine and a tert-butyloxycarbonyl (Boc) protected hydrazide, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure allows for a two-step conjugation strategy:

  • Amide Bond Formation: The primary amine can react with carboxylic acids or their activated esters (e.g., NHS esters) to form a stable amide bond.[1]

  • Hydrazone Bond Formation: The Boc protecting group on the hydrazide can be removed under mild acidic conditions to reveal a reactive hydrazide. This hydrazide can then be conjugated to aldehydes or ketones to form a pH-sensitive hydrazone linkage.[2][3]

The hydrophilic PEG4 spacer enhances the solubility of the linker and the resulting conjugates in aqueous media.[2]

Experimental Protocols

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free hydrazide, which is then available for conjugation to carbonyl-containing molecules.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional)

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. A common concentration range is 20-50% (v/v) TFA in DCM.[4][5]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To precipitate the deprotected product, add cold diethyl ether to the residue.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product with cold diethyl ether to remove any remaining TFA.

  • Dry the product under vacuum. The resulting Amino-PEG4-hydrazide TFA salt is typically used in the next step without further purification.

Quantitative Data for Boc Deprotection:

ParameterValue/RangeCitation
Solvent Dichloromethane (DCM)[4][5]
Reagent Trifluoroacetic acid (TFA)[4][5]
TFA Concentration 20-50% (v/v) in DCM[4]
Reaction Temperature 0 °C to Room Temperature[4]
Reaction Time 1 - 2 hours[4]
Typical Yield >95% (often quantitative and used without purification)[6][7]
Hydrazone Formation with Aldehydes or Ketones

This protocol details the conjugation of the deprotected Amino-PEG4-hydrazide to a molecule containing an aldehyde or ketone functional group.

Materials:

  • Deprotected Amino-PEG4-hydrazide (from Protocol 2.1)

  • Aldehyde or ketone-containing molecule

  • Anhydrous ethanol or methanol

  • Reaction buffer (e.g., acetate buffer, pH 5-7)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Dissolve the deprotected Amino-PEG4-hydrazide in the chosen reaction buffer.

  • In a separate flask, dissolve the aldehyde or ketone-containing molecule in a minimal amount of a compatible organic solvent (e.g., ethanol, methanol) and add it to the hydrazide solution. A slight excess (1.1-1.5 equivalents) of the hydrazide is often used.

  • Adjust the pH of the reaction mixture to 5-7.[3]

  • Stir the reaction at room temperature for 2-24 hours. The reaction can be monitored by LC-MS or HPLC.

  • Upon completion, the reaction mixture can be purified to isolate the hydrazone-linked conjugate.

Quantitative Data for Hydrazone Formation:

ParameterValue/RangeCitation
Solvent Ethanol, Methanol, Aqueous Buffer[8][9]
pH 5 - 7[3]
Reaction Temperature Room Temperature[9]
Reaction Time 2 - 24 hours[8][9]
Typical Yield 60 - 95%[10][11]
Amide Bond Formation with Carboxylic Acids

This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid-containing molecule using a coupling agent.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • Coupling agent (e.g., HATU, EDC with NHS/HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Magnetic stirrer and stir bar

  • Round-bottom flask under inert atmosphere (e.g., Nitrogen or Argon)

  • Purification system (e.g., HPLC, column chromatography)

Procedure (using HATU):

  • Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

  • Add HATU (1.1-1.5 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.[12][13]

  • In a separate flask, dissolve this compound (1-1.2 equivalents) in a minimal amount of anhydrous DMF or DCM.

  • Add the solution of this compound to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, the solvent can be removed under vacuum, and the product purified.

Quantitative Data for Amide Bond Formation (HATU):

ParameterValue/RangeCitation
Solvent DMF, DCM[12][13]
Coupling Agent HATU[12][14]
Base DIPEA, TEA[12][13]
Stoichiometry (Acid:HATU:Amine:Base) 1 : 1.1-1.5 : 1-1.2 : 2-3[12][13]
Reaction Temperature Room Temperature[12][13]
Reaction Time 2 - 24 hours[15]
Typical Yield 70 - 95%[16][17]

Purification and Analysis

Purification of the final PEGylated conjugate is crucial to remove unreacted starting materials and coupling reagents. The choice of purification method depends on the properties of the conjugate.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying and analyzing small molecule PEGylated conjugates. A C18 column is often used with a gradient of water and acetonitrile, both containing a small amount of a modifier like TFA (0.1%).[18][19]

  • Size-Exclusion Chromatography (SEC): SEC is useful for separating larger PEGylated molecules from smaller impurities.[4]

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for confirming the identity and purity of the final product.

Visualizing the Experimental Workflow and Reaction Pathways

Reaction of this compound

G cluster_amide Amide Bond Formation cluster_deprotection Boc Deprotection cluster_hydrazone Hydrazone Formation Amine_Linker This compound Amide_Product R-CO-NH-PEG4-hydrazide-Boc Amine_Linker->Amide_Product Carboxylic_Acid R-COOH (Carboxylic Acid) HATU_DIPEA HATU, DIPEA in DMF/DCM Carboxylic_Acid->HATU_DIPEA HATU_DIPEA->Amide_Product Amide_Product_Deprotect R-CO-NH-PEG4-hydrazide-Boc TFA TFA in DCM Amide_Product_Deprotect->TFA Deprotected_Product R-CO-NH-PEG4-hydrazide TFA->Deprotected_Product Deprotected_Product_Hydrazone R-CO-NH-PEG4-hydrazide Hydrazone_Product R-CO-NH-PEG4-N=C(R')R'' Deprotected_Product_Hydrazone->Hydrazone_Product Aldehyde_Ketone R'-CHO / R'-CO-R'' (Aldehyde/Ketone) pH_Condition pH 5-7 Aldehyde_Ketone->pH_Condition pH_Condition->Hydrazone_Product

Caption: Reaction pathway for this compound.

Experimental Workflow

G Start Start: This compound + Carboxylic Acid Step1 Step 1: Amide Coupling (e.g., HATU, DIPEA) Start->Step1 Intermediate1 Intermediate: Amide-PEG4-hydrazide-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA in DCM) Intermediate1->Step2 Intermediate2 Intermediate: Amide-PEG4-hydrazide Step2->Intermediate2 Step3 Step 3: Hydrazone Formation (Aldehyde/Ketone, pH 5-7) Intermediate2->Step3 Final_Product Final Product: Amide-PEG4-Hydrazone Conjugate Step3->Final_Product Purification Purification (e.g., RP-HPLC) Final_Product->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Caption: Experimental workflow for dual conjugation.

References

Application Notes and Protocols: Amino-PEG4-hydrazide-Boc for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG4-hydrazide-Boc is a heterobifunctional linker designed for the development of advanced drug delivery systems. This linker incorporates a short polyethylene glycol (PEG) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugate. The molecule features a terminal primary amine for conjugation to carboxylic acids or activated esters on a drug carrier or targeting ligand. The other end contains a Boc-protected hydrazide. Following deprotection, this hydrazide group can react with aldehydes or ketones on a therapeutic agent to form a pH-sensitive hydrazone linkage. This acid-labile bond is relatively stable at physiological pH (7.4) but is designed to cleave in the acidic microenvironments of tumors or within endosomes and lysosomes (pH 4.5-6.5), triggering the release of the conjugated drug at the target site.[1][2][3][4]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic payloads to antibodies, creating ADCs that target cancer cells.[5][6]

  • Targeted Drug Delivery: Functionalization of targeting moieties such as peptides or small molecules to deliver drugs specifically to diseased tissues.

  • Nanoparticle Functionalization: Surface modification of nanoparticles, liposomes, or micelles to create pH-responsive drug release systems.[1][7][8]

  • PROTACs: Can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9]

Data Presentation

The pH-dependent stability of the hydrazone bond is a critical parameter for the successful design of a drug delivery system. The following table summarizes the hydrolysis half-lives of different hydrazone linkages, illustrating how the chemical structure adjacent to the hydrazone bond influences its stability at physiological and acidic pH. This data, adapted from a study on PEG-phosphatidylethanolamine (PE) conjugates, provides a valuable reference for predicting the behavior of drug conjugates synthesized with this compound.[1]

Table 1: Half-lives of PEG-HZ-PE Conjugates with Different Hydrazone Linkages at 37°C [1]

Hydrazone Linkage Derived FromHalf-life at pH 7.4 (hours)Half-life at pH 5.0 (hours)
Aliphatic Aldehyde (e.g., Butyraldehyde)484
Aromatic Aldehyde (e.g., Benzaldehyde)> 240> 240

Data adapted from Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the pH-stability of PEG-PE conjugates. Bioconjugate chemistry, 18(2), 363–370.[1]

Experimental Protocols

Herein, we provide detailed protocols for the use of this compound in the development of a drug delivery system.

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Nanoparticle

This protocol describes the covalent attachment of the linker to a nanoparticle surface that displays carboxylic acid groups.

Materials:

  • This compound

  • Carboxyl-functionalized nanoparticles

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 50 mM hydroxylamine or glycine)

  • Size exclusion chromatography (SEC) column or centrifugal filter units

Procedure:

  • Activation of Nanoparticle Carboxyl Groups:

    • Resuspend the carboxyl-functionalized nanoparticles in MES buffer.

    • Add a 10-fold molar excess of EDC and NHS to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Conjugation Reaction:

    • Dissolve this compound in MES buffer.

    • Add a 20-fold molar excess of the dissolved linker to the activated nanoparticle suspension.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes.

    • Purify the Boc-protected linker-nanoparticle conjugate by SEC or centrifugal filtration to remove excess linker and coupling reagents, using PBS (pH 7.4) as the mobile phase.

  • Characterization:

    • Confirm the successful conjugation by measuring the change in zeta potential and hydrodynamic diameter of the nanoparticles using dynamic light scattering (DLS).[10]

    • Quantify the amount of conjugated linker using a suitable method, such as quantifying the Boc group.

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification NP_COOH Carboxylated Nanoparticle EDC_NHS EDC / NHS in MES Buffer NP_COOH->EDC_NHS Activated_NP NHS-activated Nanoparticle EDC_NHS->Activated_NP Linker This compound Conjugated_NP Boc-Linker- Nanoparticle Activated_NP->Conjugated_NP Linker->Conjugated_NP Quench Quenching Conjugated_NP->Quench Purify SEC / Filtration Quench->Purify Final_Product Purified Conjugate Purify->Final_Product G cluster_deprotection Boc Deprotection cluster_drug_conjugation Drug Conjugation cluster_final_purification Purification Boc_NP Boc-Linker- Nanoparticle TFA TFA / DCM Boc_NP->TFA Deprotected_NP Hydrazide-Linker- Nanoparticle TFA->Deprotected_NP Drug Aldehyde-Drug Drug_Conjugate Drug-Hydrazone- Linker-Nanoparticle Deprotected_NP->Drug_Conjugate Drug->Drug_Conjugate Purify_Final SEC / Dialysis Drug_Conjugate->Purify_Final Final_DDS Purified Drug Delivery System Purify_Final->Final_DDS G cluster_setup Experimental Setup cluster_incubation Incubation at 37°C cluster_analysis Analysis DDS_pH74 Drug Conjugate in Dialysis Bag (pH 7.4) Incubate_pH74 Dialyze against PBS (pH 7.4) DDS_pH74->Incubate_pH74 DDS_pH50 Drug Conjugate in Dialysis Bag (pH 5.0) Incubate_pH50 Dialyze against Acetate Buffer (pH 5.0) DDS_pH50->Incubate_pH50 Sample Collect Aliquots at Time Points Incubate_pH74->Sample Incubate_pH50->Sample Quantify Quantify Released Drug (UV-Vis / HPLC) Sample->Quantify Plot Plot Release Profile Quantify->Plot

References

Troubleshooting & Optimization

Technical Support Center: Amino-PEG4-hydrazide-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of Amino-PEG4-hydrazide-Boc. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low conjugation yields.

Frequently Asked Questions (FAQs)

Q1: What is the reactive nature of the this compound linker?

This compound is a heterobifunctional linker with two distinct reactive ends separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2]

  • Amino Group (-NH2): The primary amine is nucleophilic and reacts with electrophiles such as activated esters (e.g., N-hydroxysuccinimide esters, NHS esters) or carboxylic acids (in the presence of activators like EDC) to form a stable amide bond.[3]

  • Boc-protected Hydrazide (-NH-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a protecting group for the hydrazide. It is stable under the conditions used for the amine conjugation. The Boc group can be removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the free hydrazide.[3][4] The deprotected hydrazide can then react with carbonyl compounds like aldehydes and ketones to form hydrazone linkages.[1]

Q2: What are the primary applications of this compound?

This linker is commonly used in bioconjugation and drug delivery. Its applications include the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies where a payload needs to be attached to a biomolecule.[1] The PEG spacer enhances the solubility and can reduce the immunogenicity of the final conjugate.[5]

Q3: What are the recommended storage conditions for this compound?

To maintain its reactivity, the linker should be stored at -20°C in a dry, dark environment.[3] It is important to allow the reagent to warm to room temperature before opening the vial to prevent condensation of moisture, which can lead to hydrolysis. For long-term storage, months to years, -20°C is recommended, while for short-term storage of days to weeks, 0-4°C is acceptable.[1]

Q4: How do I monitor the progress of the conjugation reaction?

The progress of the reaction can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the product by its mass.[7]

Troubleshooting Guide for Low Conjugation Yield

Low or no yield in the this compound conjugation reaction is a common issue. This guide provides a systematic approach to identifying and resolving the potential causes.

Experimental Workflow for Amine Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Reagents (Molecule, Linker, Buffers) prep_linker Dissolve Linker in Anhydrous Solvent (DMF/DMSO) prep_reagents->prep_linker prep_molecule Prepare Molecule in Amine-Free Buffer prep_reagents->prep_molecule activate_cooh Activate Carboxylic Acid (EDC/NHS, pH 4.5-6.0) prep_molecule->activate_cooh conjugate_amine Conjugate to Amine (pH 7.2-8.5) activate_cooh->conjugate_amine quench Quench Reaction (e.g., with Tris or Glycine) conjugate_amine->quench monitor Monitor Progress (TLC, HPLC, LC-MS) quench->monitor purify Purify Conjugate (SEC, IEX, HPLC) monitor->purify characterize Characterize Product purify->characterize

Caption: Workflow for this compound conjugation to a carboxylic acid.

Troubleshooting Decision Tree

G start Low or No Yield check_reagents Check Reagent Quality and Storage start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Method start->check_purification reagent_issue Degraded Linker? Hydrolyzed NHS Ester? Impure Molecule? check_reagents->reagent_issue condition_issue Incorrect pH? Suboptimal Temperature? Wrong Stoichiometry? check_conditions->condition_issue purification_issue Product Loss During Purification? check_purification->purification_issue reagent_issue->check_conditions No solution_reagent Use Fresh Reagents Ensure Anhydrous Solvents reagent_issue->solution_reagent Yes condition_issue->check_purification No solution_condition Optimize pH Adjust Temperature Modify Reactant Ratios condition_issue->solution_condition Yes solution_purification Optimize Purification Protocol (e.g., change column, buffer) purification_issue->solution_purification Yes

Caption: Troubleshooting decision tree for low yield in conjugation reactions.

Detailed Troubleshooting Points
Issue Potential Cause Recommended Solution
Low or No Product Formation Degradation of this compound Ensure the linker has been stored properly at -20°C and protected from moisture. Allow the vial to warm to room temperature before opening.[3]
Hydrolysis of NHS Ester If conjugating to a molecule with a pre-activated NHS ester, be aware that NHS esters are moisture-sensitive. Prepare solutions immediately before use in anhydrous solvents like DMF or DMSO.[]
Inefficient Carboxylic Acid Activation When using EDC/NHS to activate a carboxylic acid, the activation step is most efficient at a slightly acidic pH (4.5-6.0). Perform this step in a suitable buffer like MES before adding the this compound and adjusting the pH for the coupling reaction.[9]
Suboptimal pH for Amine Coupling The reaction of the primary amine on the PEG linker with an NHS ester is most efficient at a pH between 7.2 and 8.5.[] Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate buffer. Buffers containing primary amines (e.g., Tris, glycine) will compete in the reaction.
Steric Hindrance The reactive site on your molecule of interest may be sterically hindered, preventing the PEG linker from accessing it. Consider using a longer PEG linker if steric hindrance is suspected.[10]
Incorrect Stoichiometry An inappropriate molar ratio of reactants can lead to low yield. A slight excess of the this compound may be necessary to drive the reaction to completion, but a large excess can complicate purification.
Presence of Side Products Di-PEGylation If your target molecule has multiple reactive sites, you may get multiple additions of the PEG linker. This can be minimized by adjusting the stoichiometry in favor of the target molecule.
Formation of N-acylurea When using EDC for carboxylic acid activation, a common side reaction is the formation of a stable N-acylurea. Using NHS or sulfo-NHS can help to minimize this side reaction by converting the highly reactive O-acylisourea intermediate to a more stable amine-reactive NHS ester.[11]
Low Recovery After Purification Product Loss During Purification PEGylated molecules can sometimes be challenging to purify. Depending on the scale and nature of the conjugate, techniques like size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reversed-phase HPLC may be suitable.[] Optimize the purification method to minimize product loss. For example, in SEC, the larger hydrodynamic radius of the PEGylated product will cause it to elute earlier.[]
Product Aggregation The conjugation process or subsequent purification steps might induce aggregation of the product. Perform purification at low temperatures (e.g., 4°C) and screen different buffer conditions (pH, ionic strength) to improve stability.

Data Presentation

Table 1: Factors Influencing Conjugation Yield

While specific quantitative yields are highly dependent on the substrates, the following table summarizes the general impact of key parameters on the efficiency of the amine conjugation step.

Parameter Recommended Range/Condition Impact on Yield Notes
pH (Amine Coupling) 7.2 - 8.5OptimalA slightly basic pH ensures the primary amine is deprotonated and nucleophilic.[]
pH (Carboxylic Acid Activation) 4.5 - 6.0OptimalFor EDC/NHS activation, a slightly acidic pH is most efficient.[9]
Temperature 4°C to Room TemperatureVariesLower temperatures (4°C) can be used for longer reaction times (overnight) to minimize side reactions with sensitive molecules. Room temperature reactions are typically faster (1-2 hours).
Solvent Anhydrous DMF or DMSOHighThe use of anhydrous (dry) solvents is critical to prevent hydrolysis of activated esters.[13]
Buffer Type PBS, Borate, HEPESHighAvoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete with the this compound.[13]
Reactant Molar Ratio 1:1 to 1:1.5 (Molecule:PEG)VariesA slight excess of the PEG linker can increase yield but may complicate purification. Optimization is often required.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylic Acid using EDC/NHS

This protocol describes a two-step process for conjugating the amino group of the linker to a molecule containing a carboxylic acid.

Materials:

  • Molecule with a carboxylic acid group

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Purification system (e.g., HPLC, SEC column)

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Dissolve this compound in anhydrous DMSO or DMF to create a stock solution.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add EDC (1.5 equivalents) and NHS or Sulfo-NHS (1.5 equivalents).

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add the this compound stock solution (1.0-1.2 equivalents) to the activated carboxylic acid solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reversed-phase HPLC.[]

Protocol 2: Boc Deprotection of the Hydrazide

This protocol describes the removal of the Boc protecting group to generate a reactive hydrazide.

Materials:

  • Boc-protected PEG-hydrazide conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in DCM.

    • Cool the solution in an ice bath.

  • Deprotection:

    • Add TFA to the solution (typically 25-50% v/v).[4]

    • Stir the reaction mixture at room temperature for 1-2 hours. The reaction should be performed in a fume hood as TFA is corrosive and volatile, and CO2 and isobutylene gas are evolved.[14]

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • The resulting deprotected hydrazide (as a TFA salt) can be used directly in the next step or further purified if necessary.

References

how to improve Amino-PEG4-hydrazide-Boc reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG4-hydrazide-Boc reactions. This guide is designed for researchers, scientists, and drug development professionals to enhance reaction efficiency and troubleshoot common issues. The focus is on the N-Boc protection of the terminal primary amine of an Amino-PEG4-hydrazide, a crucial step in the synthesis of PROTACs and other bioconjugates.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the this compound reaction? A1: The primary goal is typically the selective protection of the terminal primary amine group of an Amino-PEG4-hydrazide molecule with a tert-butyloxycarbonyl (Boc) group. This reaction yields a bifunctional linker where the Boc-protected amine is temporarily masked, allowing the hydrazide moiety to be used in subsequent reactions. The Boc group is stable under most basic and nucleophilic conditions but can be easily removed under acidic conditions.[2][3]

Q2: Which nitrogen is more reactive in Amino-PEG4-hydrazide, the terminal amine or the hydrazide? A2: In the Amino-PEG4-hydrazide structure (H₂N-PEG4-NHNH₂), the terminal primary amine is generally more nucleophilic and less sterically hindered than the hydrazide nitrogens, especially the one adjacent to the other nitrogen. Therefore, it is the preferred site for acylation with di-tert-butyl dicarbonate (Boc₂O). However, reaction conditions must be carefully controlled to prevent protection at the hydrazide moiety.

Q3: What are the key factors influencing the efficiency of the Boc protection reaction? A3: The efficiency and selectivity of the reaction are primarily influenced by several factors:

  • Stoichiometry: The molar ratio of the amine substrate to the Boc anhydride (Boc₂O).

  • Base: The type and amount of base used (e.g., triethylamine, DIPEA, DMAP).[4]

  • Solvent: The choice of solvent affects the solubility of reactants and reaction kinetics.[5][6]

  • Temperature: Temperature control is crucial for minimizing side reactions.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion.

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound protection reaction.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction is showing very low conversion to the Boc-protected product. What are the possible causes and solutions? A: Low yield is a common issue that can stem from several factors.

Possible Cause Recommended Solution
Degraded Reagents Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially with exposure to moisture. Use a fresh bottle of Boc₂O or purify the existing stock. PEG reagents can also be hygroscopic; ensure they are stored in a desiccator and handled under an inert atmosphere.[4][7][8]
Insufficient Base The reaction requires a non-nucleophilic base to deprotonate the amine, facilitating its attack on the Boc anhydride. Ensure you are using an adequate amount (typically 1.1-1.5 equivalents) of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4]
Poor Solubility The starting amino-PEG-hydrazide may have poor solubility in common organic solvents. Consider using a solvent mixture, such as water/methanol/triethylamine (10:10:7), which has been shown to improve the solubility of unprotected amines.[6] Other common solvents include THF, acetonitrile, or water/THF mixtures.[5]
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or moderately heating the mixture (e.g., to 40°C).[5]
Issue 2: Formation of Multiple Products / Side Reactions

Q: I am observing multiple spots on my TLC plate, indicating side products. How can I improve the selectivity? A: The formation of multiple products usually points to a lack of selectivity or competing side reactions.

Possible Cause Recommended Solution
Di-protection Excess Boc₂O or harsh reaction conditions can lead to the protection of both the terminal amine and the hydrazide moiety.[9] To achieve mono-protection, use a controlled amount of Boc₂O (1.05-1.1 equivalents) and add it slowly to the reaction mixture at a low temperature (0 °C) before allowing it to warm to room temperature.[4]
Use of DMAP Catalyst While 4-dimethylaminopyridine (DMAP) can catalyze the reaction, it is a highly active catalyst that may reduce selectivity and promote di-protection, especially with hydrazides.[10] Consider running the reaction without DMAP or using only a very small catalytic amount (e.g., 0.01 equivalents).
N-Acyl Urea Formation Carbodiimide coupling reagents, if used in a related step, can lead to N-acyl urea formation, a stable and unreactive byproduct.[11] While not a direct side product of Boc protection, it's a common issue in peptide and linker chemistry. For Boc protection, this is less common, but unwanted rearrangements can occur. Sticking to optimized conditions is key.
Issue 3: Difficulty in Product Purification

Q: How can I effectively purify my final product and remove unreacted reagents? A: Purification can be challenging due to the similar properties of the starting material and byproducts.

Possible Cause Recommended Solution
Removing Excess Boc₂O Unreacted Boc₂O and its byproduct, t-butanol, can complicate purification. After the reaction, the mixture can be concentrated and left under a high vacuum for an extended period (e.g., 72 hours) with a dry ice trap, which can effectively sublimate the residual Boc₂O.[6]
Separating Product from Starting Material If the reaction did not go to completion, the final product must be separated from the unreacted amino-PEG-hydrazide. Standard silica gel column chromatography is typically effective. Choose an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine) to achieve good separation.

Reaction Parameters Overview

The following table summarizes generally recommended conditions for the Boc protection of primary amines, which can be adapted for the Amino-PEG4-hydrazide substrate.

ParameterRecommended ConditionNotes
Substrate:Boc₂O Ratio 1 : 1.1-1.6A slight excess of Boc₂O ensures complete conversion, but a large excess can lead to di-protection.[4][6]
Base Triethylamine (TEA) or DIPEAUse 1.1 to 1.5 equivalents. DMAP can be used as a catalyst but may reduce selectivity.[4][5]
Solvent Dichloromethane (DCM), THF, AcetonitrileSolvent choice depends on substrate solubility. Aqueous or biphasic systems (e.g., water/chloroform) can also be effective.[5]
Temperature 0 °C to Room Temperature (or 40 °C)Start the reaction at 0 °C during the addition of Boc₂O to control the initial exothermic reaction, then allow it to proceed at room temperature.[4][5]
Reaction Time 2-16 hoursMonitor by TLC to determine the point of completion.[6]

Experimental Protocols & Visualizations

General Experimental Protocol for Boc Protection
  • Preparation : Dissolve the Amino-PEG4-hydrazide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[4]

  • Add Base : Add a non-nucleophilic base, such as triethylamine (1.5 eq).[4]

  • Cooling : Cool the mixture to 0 °C in an ice bath.[4]

  • Add Boc Anhydride : Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 15-20 minutes.[4]

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring : Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purification : Purify the crude product by column chromatography on silica gel.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification dissolve Dissolve Amino-PEG4-hydrazide in Solvent (DCM/THF) add_base Add Base (TEA/DIPEA) dissolve->add_base cool Cool to 0 °C add_base->cool add_boc Add Boc₂O Solution (Dropwise) cool->add_boc stir Warm to RT & Stir (2-16h) add_boc->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract & Dry quench->extract purify Purify by Chromatography extract->purify end Final Product purify->end Isolated Product G cluster_output Possible Products SM H₂N-PEG4-NHNH₂ (Starting Material) P1 Boc-HN-PEG4-NHNH₂ (Desired Mono-Protected Product) SM->P1 + Boc₂O (1.1 eq) Base, 0°C to RT (OPTIMAL PATH) P2 Boc-HN-PEG4-NHNH-Boc (Di-Protected Side Product) SM->P2 + Excess Boc₂O High Temp / Catalyst (SIDE REACTION) P3 H₂N-PEG4-NHNH-Boc (Alternative Mono-Protected) SM->P3 (Minor Side Product) Boc2O Boc₂O (Di-tert-butyl dicarbonate)

References

Amino-PEG4-hydrazide-Boc side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG4-hydrazide-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this bifunctional linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing three key components: a primary amine (-NH2), a short polyethylene glycol (PEG) spacer (n=4), and a Boc-protected hydrazide (-NHNH-Boc). The primary amine can react with carboxylic acids or their active esters to form stable amide bonds. Following the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the deprotected hydrazide can react with aldehydes or ketones to form a hydrazone linkage.[1][2][] This linker is commonly used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.[4][5]

Q2: What are the key reactive functionalities of this linker and under what conditions do they react?

  • Amino Group (-NH2): Reacts with activated carboxylic acids (e.g., NHS esters) at a pH range of 7.2-8.5 to form a stable amide bond. The reaction is typically carried out in amine-free buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate buffer.[1]

  • Boc-protected Hydrazide (-NHNH-Boc): The Boc group is stable under basic and nucleophilic conditions but can be removed using mild acidic conditions (e.g., trifluoroacetic acid - TFA) to yield the free hydrazide.[5][6]

  • Hydrazide (-NHNH2): After deprotection, the hydrazide reacts with aldehydes or ketones at a pH of 5-7 to form a hydrazone bond.[7]

Q3: What are the advantages of using a PEG spacer in this linker?

The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate. It can also increase the stability of the conjugated molecule by protecting it from enzymatic degradation and can reduce its immunogenicity.[8][9]

Q4: How should I store this compound?

For long-term storage, it is recommended to store the compound at -20°C in a dry, dark environment. For short-term storage, 0-4°C is suitable. The compound is hygroscopic and should be handled under an inert atmosphere to prevent moisture absorption.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Amide Bond Formation 1. Hydrolysis of activated ester (e.g., NHS ester): NHS esters have a half-life of 4-5 hours at pH 7.0 and 0°C, which decreases to 10 minutes at pH 8.6 and 4°C.[1] 2. Presence of primary amines in the buffer: Buffers like Tris (TBS) will compete with the target molecule for reaction with the NHS ester.[1] 3. Inactive this compound: Improper storage or handling may have led to degradation.1. Use freshly prepared activated esters. Perform the reaction at a slightly lower pH (7.2-7.5) and temperature (4°C) to minimize hydrolysis. 2. Use an amine-free buffer such as PBS, HEPES, or borate buffer. 3. Use a fresh vial of the reagent and ensure proper storage conditions.
Incomplete Boc Deprotection 1. Insufficient acid concentration or reaction time: The efficiency of Boc deprotection depends on the strength of the acid and the duration of the reaction. 2. Presence of acid-sensitive groups on the substrate: Harsh acidic conditions may not be suitable for all molecules.1. Increase the concentration of TFA or the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS). 2. Use milder deprotection conditions, such as a lower concentration of TFA or alternative deprotecting agents.
Low Yield of Hydrazone Conjugate 1. Suboptimal pH for hydrazone formation: The reaction between a hydrazide and a carbonyl group is pH-dependent, with an optimal range of 5-7.[7] 2. Hydrolysis of the hydrazone bond: Hydrazone bonds are susceptible to hydrolysis, especially at acidic pH.[10] 3. Oxidation of the hydrazide: Hydrazides can be susceptible to oxidation.1. Adjust the pH of the reaction mixture to be within the optimal range of 5-7. 2. Once formed, store the conjugate at a neutral or slightly basic pH to minimize hydrolysis. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Presence of Unexpected Byproducts 1. Side reactions of the Boc deprotection step: The t-butyl cation generated during Boc deprotection can lead to alkylation of sensitive functional groups. 2. Diacylation of the hydrazide: If the hydrazide is deprotected before the amine has reacted, it is possible for both nitrogens of the hydrazide to be acylated. 3. Formation of azines: Self-condensation of the hydrazone or reaction with excess aldehyde can lead to the formation of azine byproducts.1. Use scavengers, such as triisopropylsilane (TIS) or thioanisole, during the Boc deprotection step to trap the t-butyl cations. 2. Ensure complete reaction of the primary amine before proceeding with the Boc deprotection step. 3. Use a stoichiometric amount of the aldehyde or ketone to minimize the formation of azine byproducts. Purify the final product using chromatography.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound to a Carboxylic Acid using NHS Ester Chemistry

This protocol outlines the steps for conjugating the primary amine of this compound to a molecule containing a carboxylic acid, activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • Molecule with an activated NHS ester

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion or reversed-phase chromatography)

Procedure:

  • Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.

  • Dissolve a 1.5 to 2-fold molar excess of this compound in the amine-free buffer.

  • Add the dissolved NHS ester solution to the this compound solution while stirring.

  • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

  • Once the reaction is complete, add the quenching buffer to stop the reaction and consume any unreacted NHS ester.

  • Purify the resulting Boc-protected conjugate using an appropriate chromatography method.

Protocol 2: General Procedure for Boc Deprotection and Hydrazone Formation

This protocol describes the removal of the Boc protecting group and subsequent conjugation to an aldehyde- or ketone-containing molecule.

Materials:

  • Boc-protected PEG conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aldehyde or ketone-containing molecule

  • Reaction buffer (e.g., 0.1 M acetate buffer, pH 5.5)

  • Purification column

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected PEG conjugate in DCM.

    • Add TFA to the solution (typically 20-50% v/v).

    • Stir the reaction at room temperature for 30-60 minutes.

    • Monitor the deprotection by LC-MS.

    • Remove the DCM and TFA under reduced pressure. The crude deprotected product can be used directly in the next step or after purification.

  • Hydrazone Formation:

    • Dissolve the deprotected PEG-hydrazide conjugate in the reaction buffer (pH 5.5).

    • Dissolve the aldehyde or ketone-containing molecule in a compatible solvent and add it to the hydrazide solution (typically 1-1.5 molar equivalents).

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor the formation of the hydrazone conjugate by LC-MS.

    • Purify the final conjugate using an appropriate chromatography method.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Hydrazone Formation Amine_PEG_Hydrazide_Boc This compound Amide_Coupling Amide Coupling (pH 7.2-8.5) Amine_PEG_Hydrazide_Boc->Amide_Coupling NHS_Ester NHS Ester Molecule NHS_Ester->Amide_Coupling Boc_Protected_Conjugate Boc-Protected Conjugate Amide_Coupling->Boc_Protected_Conjugate Boc_Deprotection Boc Deprotection (TFA) Boc_Protected_Conjugate->Boc_Deprotection Deprotected_Conjugate Deprotected PEG-Hydrazide Boc_Deprotection->Deprotected_Conjugate Hydrazone_Formation Hydrazone Formation (pH 5-7) Deprotected_Conjugate->Hydrazone_Formation Aldehyde_Ketone Aldehyde/Ketone Molecule Aldehyde_Ketone->Hydrazone_Formation Final_Conjugate Final Conjugate Hydrazone_Formation->Final_Conjugate

Caption: Experimental workflow for the two-step conjugation using this compound.

side_reactions cluster_amide_coupling Amide Coupling Side Reactions cluster_boc_deprotection Boc Deprotection Side Reactions cluster_hydrazone_formation Hydrazone Formation Side Reactions NHS_Hydrolysis NHS Ester Hydrolysis Buffer_Reaction Reaction with Amine Buffer Alkylation t-Butyl Cation Alkylation Hydrazone_Hydrolysis Hydrazone Hydrolysis Azine_Formation Azine Formation Hydrazide_Oxidation Hydrazide Oxidation Desired_Pathway Desired Reaction Pathway Desired_Pathway->NHS_Hydrolysis leads to Desired_Pathway->Buffer_Reaction leads to Desired_Pathway->Alkylation leads to Desired_Pathway->Hydrazone_Hydrolysis leads to Desired_Pathway->Azine_Formation leads to Desired_Pathway->Hydrazide_Oxidation leads to

Caption: Potential side reactions and byproducts in the use of this compound.

References

Technical Support Center: Amino-PEG4-hydrazide-Boc Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG4-hydrazide-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker featuring a polyethylene glycol (PEG) spacer. It has two primary reactive groups: a primary amine (-NH2) and a Boc-protected hydrazide (-NHNH-Boc).[1][2][3] The primary amine can react with activated esters (like NHS esters) and carboxylic acids.[1][2] The Boc-protected hydrazide, after removal of the tert-butyloxycarbonyl (Boc) protecting group, becomes a reactive hydrazide that can be conjugated to carbonyl compounds such as aldehydes and ketones.[1][2][3]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C in a dry, dark environment.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2] The compound is hygroscopic, so it's important to minimize exposure to moisture.[3] Before opening, always allow the vial to come to room temperature to prevent condensation.[3] When preparing stock solutions, use a dry solvent.[3]

Q3: In what solvents is this compound soluble?

This compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylacetamide (DMAC).[3]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound, from the initial deprotection step to the final conjugate purification.

Boc Deprotection

Problem 1: Incomplete or no removal of the Boc protecting group.

  • Possible Cause: Insufficient acid strength or concentration.

    • Solution: The Boc group is cleaved under acidic conditions. Trifluoroacetic acid (TFA) is commonly used.[4][5] Ensure you are using a sufficient concentration, typically 20-50% TFA in a solvent like dichloromethane (DCM).[4] If you are using a milder acid, you may need to increase the concentration or reaction time.

  • Possible Cause: Inadequate reaction time or temperature.

    • Solution: Most Boc deprotections proceed at room temperature within 1-2 hours.[5] However, some substrates may require longer reaction times. Monitor the reaction progress using an appropriate analytical method like TLC or mass spectrometry to determine the optimal time.[6][7]

  • Possible Cause: Presence of basic impurities.

    • Solution: Ensure all your reagents and solvents are free from basic contaminants that could neutralize the acid.

Problem 2: Formation of unexpected side products during Boc deprotection.

  • Possible Cause: Alkylation of sensitive amino acid residues.

    • Solution: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic residues like tryptophan, methionine, or tyrosine.[4] To prevent this, include a scavenger such as triisopropylsilane (TIS) in the reaction mixture.[4]

  • Possible Cause: Degradation of other acid-labile groups in your molecule.

    • Solution: If your molecule contains other functional groups sensitive to strong acids, consider using milder deprotection conditions. This could involve using a lower concentration of TFA or a different acid altogether.[4]

Hydrazone Conjugation

Problem 3: Low yield of the desired hydrazone conjugate.

  • Possible Cause: Suboptimal pH for the conjugation reaction.

    • Solution: The formation of a hydrazone bond between a hydrazide and a carbonyl group is most efficient in a slightly acidic buffer, typically with a pH between 5 and 7.[3][8] Working outside this range can significantly slow down the reaction.

  • Possible Cause: Hydrolysis of the hydrazone bond.

    • Solution: Hydrazone bonds are susceptible to hydrolysis, especially under acidic conditions.[9][10] While the reaction requires a slightly acidic pH, prolonged exposure to very low pH should be avoided. After the reaction is complete, adjust the pH to neutral if the conjugate is to be stored.

  • Possible Cause: Steric hindrance around the carbonyl group.

    • Solution: If the aldehyde or ketone on your target molecule is sterically hindered, the conjugation reaction may be slow. Consider increasing the reaction time or the concentration of the deprotected Amino-PEG4-hydrazide.

Problem 4: Instability of the final conjugate during purification or storage.

  • Possible Cause: Acid-catalyzed hydrolysis of the hydrazone bond.

    • Solution: As mentioned, the hydrazone linkage is acid-labile.[9][10] During purification steps like HPLC, use mobile phases with a pH closer to neutral if possible. For long-term storage, ensure the conjugate is in a buffer at or above pH 7.4.[9]

Purification and Characterization

Problem 5: Difficulty in separating the PEGylated conjugate from unreacted starting materials.

  • Possible Cause: Heterogeneity of the reaction mixture.

    • Solution: PEGylation reactions often result in a mixture of unreacted protein, free PEG linker, and PEGylated protein with varying degrees of modification.[11] Size exclusion chromatography (SEC) is a common first step to separate the larger PEGylated protein from the smaller unreacted PEG linker.[11] Ion exchange chromatography (IEX) can then be used to separate proteins with different numbers of attached PEG chains, as PEGylation can alter the protein's surface charge.[11]

Problem 6: Protein aggregation during or after PEGylation.

  • Possible Cause: Changes in protein conformation or solubility upon PEGylation.

    • Solution: While PEGylation generally increases protein solubility, in some cases, it can lead to aggregation, especially if the PEG is attached at a site that disrupts the protein's native structure.[12][13][14] It is crucial to carefully select the PEGylation site. If aggregation is observed, try optimizing the buffer conditions (e.g., pH, ionic strength, addition of excipients).

Quantitative Data Summary

The efficiency of PEGylation is a critical parameter in bioconjugation. The following table summarizes typical data used to assess the outcome of a PEGylation experiment.

ParameterTypical Analytical Method(s)Example Data Interpretation
Degree of PEGylation Mass Spectrometry (MS), SDS-PAGEA shift in the molecular weight corresponding to the addition of one or more PEG chains.
Percentage of Conjugated Protein High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE)The ratio of the peak area of the conjugated protein to the total protein peak area.
Reaction Completion (Boc Deprotection) Thin-Layer Chromatography (TLC), LC-MS, NMRDisappearance of the starting material spot/peak and appearance of the product spot/peak.[6][7]
Hydrazone Bond Stability (Half-life) HPLC, ¹H NMR SpectroscopyMeasurement of the rate of disappearance of the hydrazone conjugate over time at different pH values.[9]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve the this compound in dichloromethane (DCM) to a final concentration of 0.1 M.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your target molecule is sensitive to alkylation, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[4]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.

  • Work-up:

    • Remove the DCM and excess TFA by rotary evaporation.

    • To remove residual TFA, co-evaporate the residue with toluene (3 times).

    • The resulting TFA salt of the deprotected hydrazide can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

Protocol 2: Hydrazone Conjugation to an Aldehyde- or Ketone-Containing Protein
  • Buffer Preparation: Prepare a conjugation buffer (e.g., 100 mM sodium phosphate) with a pH of 5.0-7.0.

  • Protein Preparation: Dissolve your aldehyde- or ketone-containing protein in the conjugation buffer.

  • Linker Addition: Add the deprotected Amino-PEG4-hydrazide (from Protocol 1) to the protein solution. A 10- to 50-fold molar excess of the linker over the protein is a good starting point.

  • Reaction: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

  • Monitoring: Monitor the reaction progress by SDS-PAGE (looking for a shift in the protein band) or mass spectrometry.

  • Purification: Purify the PEGylated protein conjugate using size exclusion chromatography (SEC) to remove excess PEG linker, followed by ion exchange chromatography (IEX) if separation of different PEGylated species is required.

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_conjugation Hydrazone Conjugation cluster_purification Purification & Analysis start This compound deprotection Add TFA/DCM (optional TIS scavenger) start->deprotection deprotected_linker Deprotected Linker (TFA Salt) deprotection->deprotected_linker neutralization Neutralization (e.g., NaHCO3) deprotected_linker->neutralization final_linker Amino-PEG4-hydrazide neutralization->final_linker conjugation Mix in pH 5-7 Buffer final_linker->conjugation protein Aldehyde/Ketone -containing Protein protein->conjugation reaction_mixture Reaction Mixture conjugation->reaction_mixture sec Size Exclusion Chromatography (SEC) reaction_mixture->sec iex Ion Exchange Chromatography (IEX) sec->iex analysis Characterization (MS, SDS-PAGE) iex->analysis final_product Purified PEGylated Conjugate analysis->final_product

Caption: Experimental workflow for PEGylation using this compound.

troubleshooting_logic issue Low Conjugation Yield check_deprotection Was Boc deprotection complete? issue->check_deprotection check_ph Was conjugation pH optimal (5-7)? issue->check_ph check_stability Is the hydrazone bond hydrolyzing? issue->check_stability incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection No suboptimal_ph Suboptimal pH check_ph->suboptimal_ph No hydrolysis Hydrolysis check_stability->hydrolysis Yes solution_deprotection Optimize deprotection: - Increase acid concentration/time - Check for basic impurities incomplete_deprotection->solution_deprotection solution_ph Adjust buffer pH to 5-7 suboptimal_ph->solution_ph solution_stability Adjust pH to neutral post-reaction - Use appropriate purification buffers hydrolysis->solution_stability

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Optimizing Amino-PEG4-hydrazide-Boc Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Amino-PEG4-hydrazide-Boc and its coupling to aldehydes or ketones. Here you will find frequently asked questions, troubleshooting advice, and detailed protocols to help you optimize your conjugation strategy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound to an aldehyde or ketone?

The optimal pH for hydrazone bond formation is a balance between two competing factors in the reaction mechanism: the nucleophilicity of the hydrazide and the acid-catalyzed dehydration of the hemiaminal intermediate. For most substrates, the reaction is fastest in a mildly acidic buffer, typically in the pH range of 4.5 to 6.0 .[1][2][3] However, the reaction can also be carried out at a neutral pH (7.0-7.4), which is often necessary for biological applications, though the reaction rate will be significantly slower.[1][4]

Q2: Why is pH so critical for the hydrazone ligation reaction?

The pH of the reaction medium directly influences the rate of two key steps in hydrazone formation:

  • Nucleophilic Attack: The reaction begins with the nucleophilic attack of the neutral hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. At a low pH (below 4), the hydrazide becomes protonated (-NHNH3+), rendering it non-nucleophilic and slowing down or inhibiting this initial step.

  • Dehydration: The initial adduct, a hemiaminal, must then be dehydrated to form the stable C=N double bond of the hydrazone. This dehydration step is catalyzed by acid. At a neutral or high pH, the lack of acid catalysis makes this the rate-limiting step of the reaction.[4]

Therefore, a mildly acidic pH provides a compromise, ensuring a sufficient concentration of the neutral, nucleophilic hydrazide while still providing enough acid to catalyze the crucial dehydration step.

Q3: What happens if the pH is too high or too low?

  • Too Low (pH < 4.0): The hydrazide will be predominantly in its protonated, unreactive form. This will significantly slow or completely stall the initial nucleophilic attack on the carbonyl, resulting in very low or no product formation.

  • Too High (pH > 7.5): While the hydrazide is in its active, nucleophilic form, the acid-catalyzed dehydration of the hemiaminal intermediate becomes very slow. This can lead to an accumulation of the unstable intermediate and a very slow overall reaction rate. Additionally, at a higher pH, the hydrazone bond itself may be less stable.[5]

Q4: Can I use a catalyst to improve reaction rates at neutral pH?

Yes, using a nucleophilic catalyst is a highly effective strategy for accelerating hydrazone formation, especially at neutral pH. Aniline and its derivatives are commonly used for this purpose.[6][7][8][9] Aniline first reacts with the aldehyde or ketone to form a more reactive protonated Schiff base, which is then readily displaced by the hydrazide. This catalytic action can increase reaction rates by up to 40-fold at neutral pH.[1] Other catalysts, such as m-phenylenediamine and specific catalytic amine buffers, have also been shown to be highly effective.[10][11][12]

Reaction Parameters and Buffer Systems

The following tables provide a summary of recommended starting conditions for your coupling reactions.

Table 1: Recommended pH Ranges for Hydrazone Ligation

ConditionpH RangeNotes
Optimal Rate 4.5 - 6.0Ideal for rapid and efficient coupling when biomolecule stability is not a concern.[2]
Biological Samples 6.5 - 7.4Necessary for pH-sensitive proteins or live-cell applications. Reaction is slower; use of a catalyst is highly recommended.[4]
Catalyzed Reaction 6.0 - 7.4Aniline or other catalysts can significantly enhance reaction rates at or near neutral pH.[1][6]

Table 2: Common Buffer Systems for Hydrazone Ligation

BufferpKa (at 25°C)Useful pH RangeNotes
Acetate Buffer4.763.8 - 5.8Excellent choice for reactions at the optimal acidic pH.
MES6.155.5 - 6.7A "Good's" buffer, often used in biological applications.
Phosphate Buffer (PBS)7.206.5 - 7.5Standard buffer for reactions at neutral pH, especially with biological molecules.

Visualizing the Reaction and Troubleshooting Workflow

To better understand the process, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting common issues.

Hydrazone_Formation_pH_Influence cluster_mechanism Reaction Mechanism R1_CO_R2 Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate R1_CO_R2->Hemiaminal + PEG-Hydrazide (Nucleophilic Attack) PEG_Hydrazide This compound PEG_Hydrazide->Hemiaminal Low_pH Low pH (e.g., < 4) Hydrazide is Protonated (Inactive) PEG_Hydrazide->Low_pH Protonation Hydrazone Hydrazone Product Hemiaminal->Hydrazone - H₂O (Dehydration) Hemiaminal->Hydrazone Efficient High_pH High pH (e.g., > 7.5) Dehydration is Slow Hemiaminal->High_pH Slow Step Optimal_pH Optimal pH (4.5 - 6.0) Balanced Reaction Hydrazone->Optimal_pH Efficient

Caption: The influence of pH on the hydrazone formation reaction.

Troubleshooting_Workflow start Start: Low Coupling Yield ph_check Is pH in the optimal range (4.5-7.4)? start->ph_check adjust_ph Adjust pH with appropriate buffer. Re-run reaction. ph_check->adjust_ph No reagent_check Are reagents fresh and pure? ph_check->reagent_check Yes adjust_ph->start purify_reagents Purify starting materials or use new stock. reagent_check->purify_reagents No catalyst_check Are you using a catalyst for neutral pH reaction? reagent_check->catalyst_check Yes purify_reagents->start add_catalyst Add Aniline (10-100 mM). Monitor reaction. catalyst_check->add_catalyst No time_temp_check Increase reaction time and/or a slight increase in temperature. catalyst_check->time_temp_check Yes add_catalyst->start success Success: Improved Yield time_temp_check->success

References

Technical Support Center: Amino-PEG4-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Amino-PEG4-hydrazide-Boc.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C, kept dry, and protected from light.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] The compound is hygroscopic and should be handled carefully to limit exposure to moisture.[2][3] It is advisable to allow the container to warm to room temperature before opening to prevent condensation.[2][3]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methylene chloride, and dimethylacetamide (DMAC).[1][2][3] Stock solutions can be prepared in a dry solvent and should be stored frozen when not in use.[2][3]

Q3: What are the primary reactive groups on this compound and their respective functionalities?

A3: this compound has two key functional groups:

  • Primary Amine (-NH2): This group readily reacts with carboxylic acids, activated NHS esters, and carbonyl compounds (aldehydes, ketones).[1][4]

  • Boc-protected Hydrazide (-NHNH-Boc): The tert-butyloxycarbonyl (Boc) protecting group is stable under most basic and nucleophilic conditions.[5] It can be removed under mild acidic conditions (e.g., with trifluoroacetic acid - TFA) to yield a reactive hydrazide.[1][4][6] This deprotected hydrazide can then be conjugated to molecules containing carbonyl groups, such as aldehydes and ketones, to form a hydrazone bond.[2][7]

Q4: My conjugation reaction with the amine group of this compound is inefficient. What could be the cause?

A4: Inefficient conjugation to the primary amine can be due to several factors:

  • Reagent Quality: Ensure that your carboxylic acid or NHS ester is of high purity and has not degraded.

  • Reaction Conditions: The reaction may require optimization of pH, temperature, or reaction time. The presence of a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), can be crucial for activating the carboxylic acid.[6]

  • Steric Hindrance: If the molecule you are conjugating is sterically hindered, the reaction may proceed slowly. Increasing the reaction temperature or using a more reactive acylating agent might be necessary.[6]

Q5: I am observing incomplete deprotection of the Boc group. How can I improve this step?

A5: Incomplete Boc deprotection is a common issue. Consider the following:

  • Acid Strength and Concentration: A common method for Boc deprotection is treatment with trifluoroacetic acid (TFA), often in a 1:1 ratio with a solvent like dichloromethane (DCM).[6] If deprotection is incomplete, you may need to increase the reaction time or the concentration of TFA.

  • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC). Most Boc deprotections are complete within 1-3 hours at room temperature.[6]

  • Acid Quality: Ensure the acid used for deprotection has not degraded.

Troubleshooting Guide: Stability Issues

This guide addresses potential stability problems with this compound during storage and experimental use.

Issue 1: Compound Degradation During Storage
  • Observation: Reduced purity of the compound over time, as determined by analytical methods like HPLC or NMR.

  • Potential Causes:

    • Improper storage conditions (e.g., exposure to moisture, light, or elevated temperatures).[1][2][3]

    • Hygroscopic nature of the compound leading to hydrolysis.[2][3]

  • Solutions:

    • Strictly adhere to recommended storage conditions: -20°C for long-term, dry, and dark.[1]

    • Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[2][3]

    • Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles and moisture introduction to the main stock.

Issue 2: Instability of Stock Solutions
  • Observation: Decreased reactivity or presence of degradation products in prepared stock solutions.

  • Potential Causes:

    • Use of non-anhydrous solvents, leading to hydrolysis.

    • Storage of stock solutions at inappropriate temperatures.

  • Solutions:

    • Prepare stock solutions using dry (anhydrous) solvents.[2][3]

    • Store stock solutions at -20°C when not in use.[2][3] For short-term storage (days), 0-4°C may be acceptable.[1]

    • Perform a stability test on your stock solution under your specific storage conditions (see Experimental Protocols).

Issue 3: Unwanted Side Reactions During Conjugation
  • Observation: Formation of unexpected byproducts during conjugation reactions.

  • Potential Causes:

    • If the Boc group is prematurely deprotected, the resulting hydrazide may react with other components in your reaction mixture.

    • The primary amine may participate in unwanted side reactions if other reactive functional groups are present.

  • Solutions:

    • Ensure that the reaction conditions for the amine conjugation are not acidic, which could lead to partial Boc deprotection.

    • If your target molecule contains multiple reactive sites, consider using an orthogonal protection strategy.[5]

Data Presentation

Table 1: Illustrative Stability Profile of this compound in Solution

Disclaimer: The following data is illustrative and based on general chemical principles for similar compounds. It is intended to serve as a guideline for experimental design. Users should perform their own stability studies for their specific experimental conditions.

ConditionTemperature (°C)SolventIncubation Time (hours)Estimated Purity (%)
pH
4.025Aqueous Buffer2485
7.425Aqueous Buffer2495
9.025Aqueous Buffer2490
Temperature
425DMSO72>98
2525DMSO7295
3725DMSO7290
Solvent
Anhydrous DMSO25-48>99
DMSO (not anhydrous)25-4892
DCM (anhydrous)25-48>99

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Conjugation to the Amine Group
  • Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of a carbodiimide coupling agent (e.g., EDC or DCC).

  • Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate vial, dissolve 1.0 equivalent of this compound in anhydrous DMSO.

  • Add the solution of this compound to the activated carboxylic acid mixture.

  • Add 1.5 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

  • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product using an appropriate method (e.g., column chromatography or HPLC).

Protocol 2: General Procedure for N-Boc Deprotection
  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.[6]

  • Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.[6]

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Co-evaporate with a solvent like toluene to ensure complete removal of residual acid.[6]

  • The resulting deprotected compound (as a TFA salt) can be used directly in the next step or purified further.

Visualizations

TroubleshootingWorkflow start Stability Issue Observed (e.g., Low Yield, Impurity) check_storage Verify Storage Conditions (-20°C, Dry, Dark?) start->check_storage check_handling Review Handling Procedure (Inert Atmosphere, RT Equilibration?) start->check_handling check_solution Assess Stock Solution Stability (Anhydrous Solvent, Storage Temp?) start->check_solution analyze_reaction Analyze Reaction Conditions (pH, Temp, Reagent Quality?) start->analyze_reaction storage_ok Conditions Correct check_storage->storage_ok storage_bad Conditions Incorrect check_storage->storage_bad handling_ok Procedure Correct check_handling->handling_ok handling_bad Procedure Incorrect check_handling->handling_bad reaction_ok Conditions Optimal analyze_reaction->reaction_ok reaction_bad Conditions Suboptimal analyze_reaction->reaction_bad storage_ok->analyze_reaction correct_storage correct_storage storage_bad->correct_storage Correct Storage & Re-test with New Aliquot end_node Problem Resolved correct_storage->end_node handling_ok->analyze_reaction correct_handling correct_handling handling_bad->correct_handling Implement Proper Handling & Re-test with New Aliquot correct_handling->end_node reaction_ok->end_node Consider orthogonal protection strategies optimize_reaction optimize_reaction reaction_bad->optimize_reaction Optimize Reaction (See Protocols) optimize_reaction->end_node

Caption: Troubleshooting workflow for stability issues.

DecisionTree start Received This compound storage_decision Long-term or Short-term use? start->storage_decision long_term Store at -20°C Aliquot if necessary storage_decision->long_term Long-term short_term Store at 0-4°C storage_decision->short_term Short-term prepare_solution Prepare Stock Solution long_term->prepare_solution short_term->prepare_solution solvent_choice Use Anhydrous Solvent? (e.g., DMSO, DCM) prepare_solution->solvent_choice use_anhydrous Use Anhydrous Solvent solvent_choice->use_anhydrous Yes use_non_anhydrous Use Non-Anhydrous Solvent (Use immediately) solvent_choice->use_non_anhydrous No store_solution Store Stock Solution at -20°C use_anhydrous->store_solution run_experiment Proceed with Experiment (e.g., Conjugation) use_non_anhydrous->run_experiment store_solution->run_experiment

Caption: Decision tree for handling and use.

References

Technical Support Center: Amino-PEG4-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Amino-PEG4-hydrazide-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for the successful use of this versatile linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker featuring a terminal primary amine and a Boc-protected hydrazide, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2][3] Its primary applications involve multi-step conjugation strategies, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] The workflow typically involves:

  • Amide Coupling: The primary amine is reacted with a carboxylic acid on a target molecule to form a stable amide bond.

  • Boc Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions to expose the hydrazide.[1][4]

  • Hydrazone Formation: The newly freed hydrazide is reacted with an aldehyde or ketone on a second molecule to form a pH-sensitive hydrazone bond.[3][5][6]

Q2: What are the key properties of the PEG4 spacer?

The PEG4 spacer is hydrophilic and flexible. Its inclusion in a molecule, such as a PROTAC, can increase water solubility, improve cell permeability, and provide optimal spacing and flexibility for inducing protein-protein interactions.[7][8] However, the properties of the linker are critical and must be optimized on a case-by-case basis.[8]

Q3: How stable is the hydrazone bond formed after deprotection and conjugation?

The hydrazone bond is stable at neutral or physiological pH but is labile (cleavable) under acidic conditions.[3][5] This property is often exploited for controlled release in acidic environments like lysosomes or the tumor microenvironment.[3][5] Compared to oxime bonds, hydrazone bonds are generally less stable and more susceptible to hydrolysis.

Q4: How should I store and handle this compound?

PEG-containing reagents are often hygroscopic. The product should be stored at -20°C, protected from light and moisture.[1][3] Before use, the container should be allowed to warm to room temperature before opening to prevent moisture condensation.[3][9] For frequent use, consider preparing aliquoted stock solutions in an anhydrous solvent like DMSO or DMF.[3]

Experimental Protocols & Methodologies

Protocol 1: Amide Bond Formation

This protocol describes the coupling of the primary amine of this compound to a molecule containing a carboxylic acid.

  • Reagent Preparation:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF, DCM).

    • Dissolve this compound (1.1 equivalents) in the same solvent.

  • Activation (EDC/NHS Method):

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the carboxylic acid solution.

    • Stir at room temperature for 15-30 minutes to pre-activate the carboxyl group. For optimal activation, a pH of 4.5-6.0 is recommended.[10]

  • Coupling:

    • Add the this compound solution to the activated carboxylic acid mixture.

    • Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to raise the pH to 7.2-8.0 for the coupling reaction.[10][11]

    • Stir the reaction mixture at room temperature for 2-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress using LC-MS or TLC.

    • Upon completion, quench the reaction and purify the product using an appropriate method such as reverse-phase HPLC.[]

Protocol 2: Boc Group Deprotection

This protocol details the removal of the Boc protecting group to reveal the reactive hydrazide.

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in a minimal amount of an appropriate solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Acidic Cleavage:

    • Add an excess of a strong acid. Common conditions include:

      • 20-50% Trifluoroacetic Acid (TFA) in DCM.[13]

      • 4M HCl in Dioxane or Ethyl Acetate.[14]

    • Stir the mixture at room temperature for 30 minutes to 4 hours. The reaction is typically fast.[4][14]

  • Monitoring and Work-up:

    • Monitor the deprotection by LC-MS, looking for the mass shift corresponding to the loss of the Boc group (100.12 g/mol ).

    • Once complete, remove the acid and solvent under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to remove residual acid.

    • The resulting amine salt can be used directly in the next step or neutralized if required.

Protocol 3: Hydrazone Bond Formation

This protocol describes the conjugation of the deprotected hydrazide linker to an aldehyde or ketone.

  • Reagent Preparation:

    • Dissolve the aldehyde/ketone-containing molecule in a suitable buffer. An acidic buffer (pH 5.0-7.0) is required to catalyze the reaction.[3][5][6] A common choice is a sodium acetate or MES buffer.

    • Dissolve the deprotected hydrazide-PEG conjugate in the same buffer.

  • Coupling:

    • Combine the two solutions and stir at room temperature. The reaction time can vary from 1 to 12 hours.

  • Monitoring and Purification:

    • Monitor the formation of the hydrazone conjugate by LC-MS.

    • Purify the final product using chromatographic techniques such as Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) to remove unreacted starting materials.[]

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution
Low Yield in Amide Coupling (Step 1) 1. Inefficient activation of carboxylic acid.• Use a stronger coupling reagent like HATU or PyBOP, especially for sterically hindered substrates.[15] • Ensure reagents (solvents, coupling agents) are anhydrous.
2. Hydrolysis of NHS ester.• Prepare NHS ester solution immediately before use.[16] • Maintain recommended pH; avoid strongly basic conditions during activation.
3. Competing reaction from buffer.• Use non-amine-containing buffers like PBS or MES for the coupling step.[11][16] Avoid Tris or glycine.
Incomplete Boc Deprotection (Step 2) 1. Insufficient acid concentration or time.• Increase the reaction time or the concentration of TFA/HCl. Monitor carefully with LC-MS.[15] • Ensure complete removal of any base from the previous step.
2. Degradation of other acid-sensitive groups.• If your molecule has other acid-labile groups (e.g., certain esters), use milder conditions (e.g., 4M HCl in EtOAc at 0°C for a longer duration).[14] Titrate conditions to find a balance between deprotection and stability.
Low Yield in Hydrazone Formation (Step 3) 1. Incorrect pH of the reaction buffer.• Ensure the pH is weakly acidic (5.0-7.0). The reaction is slow at neutral pH and the hydrazide may be protonated and unreactive at very low pH.[3][5][6]
2. Re-protection or side-reaction of hydrazide.• Use the deprotected hydrazide immediately in the next step. The free hydrazide can be reactive and unstable over long periods.
Difficulty Purifying Final Conjugate 1. Aggregation of PEGylated product.• PEGylated molecules can be "sticky." Use RP-HPLC with a C4 or C18 column and optimize the gradient. Sometimes adding a small amount of a different organic modifier can help.[17]
2. Co-elution of starting materials.• If molecular weights are very different, Size-Exclusion Chromatography (SEC) is an effective first-pass purification method to separate large conjugates from smaller unreacted linkers.[][18]
3. Broad peaks during chromatography.• This is common for PEGylated molecules due to conformational heterogeneity. Try elevating the column temperature (e.g., to 45°C) to improve peak shape.[17]

Visualized Workflows and Logic

G Diagram 1: General Experimental Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Hydrazone Formation MoleculeA Molecule A (with -COOH) Coupled Molecule A-Linker-Boc MoleculeA->Coupled EDC/NHS or HATU Linker Amino-PEG4- hydrazide-Boc Linker->Coupled Deprotected Molecule A-Linker-NHNH2 Coupled->Deprotected TFA or HCl Final Final Conjugate (Molecule A-Linker-Molecule B) Deprotected->Final pH 5-7 MoleculeB Molecule B (with -CHO/C=O) MoleculeB->Final Purify Purification (HPLC/SEC) Final->Purify

Caption: General workflow for a two-step conjugation.

G Diagram 2: Troubleshooting Low Yield cluster_amide cluster_deprotection cluster_hydrazone Start Low Yield Observed CheckStep At which step did the yield drop? Start->CheckStep Amide Amide Coupling CheckStep->Amide Step 1 Deprotection Boc Deprotection CheckStep->Deprotection Step 2 Hydrazone Hydrazone Formation CheckStep->Hydrazone Step 3 AmideSol1 Check LC-MS for unreacted starting materials Amide->AmideSol1 DeprotectionSol1 Check LC-MS for remaining Boc-protected material Deprotection->DeprotectionSol1 HydrazoneSol1 Verify reaction buffer pH is 5-7 Hydrazone->HydrazoneSol1 AmideSol2 Use stronger coupling agent (HATU) or extend reaction time AmideSol1->AmideSol2 DeprotectionSol2 Increase acid concentration/time. Check for degradation. DeprotectionSol1->DeprotectionSol2 HydrazoneSol2 Ensure deprotected linker was used immediately HydrazoneSol1->HydrazoneSol2

Caption: Decision tree for troubleshooting low reaction yields.

Caption: Chemical pathways for linker conjugation.

References

Technical Support Center: Scaling Up Amino-PEG4-hydrazide-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving Amino-PEG4-hydrazide-Boc. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker molecule. It contains a primary amine (-NH2) at one end of a polyethylene glycol (PEG) chain and a Boc-protected hydrazide (-NHNH-Boc) at the other. The primary amine is readily available for reaction, typically with carboxylic acids or their activated esters to form a stable amide bond.[1][2] The Boc (tert-butyloxycarbonyl) group is a protecting group for the hydrazide functionality, which can be removed under acidic conditions to reveal the reactive hydrazide.[3]

Q2: What is the typical reaction scheme for using this compound?

The reaction is generally a two-step process. First, the primary amine of the linker is coupled with a carboxylic acid on the target molecule, often using carbodiimide chemistry (e.g., EDC and NHS). Following purification of the conjugate, the Boc group is removed to deprotect the hydrazide, which can then be reacted with a carbonyl group (an aldehyde or ketone) to form a hydrazone bond.[4]

Q3: What are the main challenges when scaling up the coupling reaction?

Scaling up the coupling reaction can present several challenges, including:

  • Maintaining adequate mixing: Ensuring a homogenous reaction mixture in a large reactor is crucial to avoid localized concentration gradients and side reactions.[]

  • Controlling exotherms: The reaction of the amine with an activated carboxylic acid can be exothermic. Proper temperature control is necessary to prevent degradation of reactants or products.

  • Solubility issues: The solubility of the reactants may change at higher concentrations, potentially leading to precipitation and incomplete reactions.

  • Purification of the PEGylated product: PEGylated compounds are often oils or waxy solids, which can be challenging to isolate and purify at a large scale.[3]

Q4: How stable is the Boc-protected hydrazide during the initial amine coupling step?

The Boc-protected hydrazide is generally stable under the standard conditions used for EDC/NHS-mediated amide bond formation.[6] These reactions are typically carried out at a pH range of 4.5-7.5, which is not acidic enough to cause significant cleavage of the Boc group.[7]

Q5: What are the common methods for purifying the final PEGylated product at scale?

Purification of PEGylated molecules can be challenging. Common techniques include:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted molecules.[][8]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for purifying small molecules and peptides.[][9]

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities from larger PEGylated proteins or nanoparticles.[]

Experimental Workflows

Overall Experimental Workflow

G cluster_1 Purification cluster_2 Boc Deprotection Carboxylic_Acid_Activation Activate Carboxylic Acid (EDC/NHS) Coupling Couple with This compound Carboxylic_Acid_Activation->Coupling pH 4.5-6.0 Quenching Quench Reaction Coupling->Quenching pH 7.0-8.0 Purification_Step_1 Purify Conjugate (e.g., RP-HPLC, SEC) Quenching->Purification_Step_1 Deprotection Remove Boc Group (Acidic Conditions) Purification_Step_1->Deprotection Purification_Step_2 Purify Final Product Deprotection->Purification_Step_2

Caption: Overall workflow for the two-step reaction of this compound.

Quantitative Data

The following table provides representative data for scaling up the EDC/NHS coupling reaction of a carboxylic acid with an amino-PEG linker. Actual results will vary depending on the specific substrates and reaction conditions.

ParameterLab Scale (100 mg)Pilot Scale (1 g)Production Scale (10 g)
Reactant A (Carboxylic Acid) 100 mg1 g10 g
This compound 1.2 - 1.5 molar eq.1.2 - 1.5 molar eq.1.2 - 1.5 molar eq.
EDC 1.5 - 2.0 molar eq.1.5 - 2.0 molar eq.1.5 - 2.0 molar eq.
NHS 1.5 - 2.0 molar eq.1.5 - 2.0 molar eq.1.5 - 2.0 molar eq.
Solvent Volume 10 mL100 mL1 L
Reaction Time 2 - 4 hours4 - 6 hours6 - 8 hours
Temperature Room Temperature15 - 25 °C (with cooling)15 - 25 °C (with cooling)
Typical Yield 70 - 85%65 - 80%60 - 75%
Purity (Post-Purification) >98%>95%>95%

Troubleshooting Guide

Troubleshooting Logic Diagram

G Start Low Yield or Incomplete Reaction Check_Purity Check Reactant Purity and Stoichiometry Start->Check_Purity Check_Mixing Improve Mixing/ Agitation Start->Check_Mixing Check_Solubility Assess Solubility of Reactants Start->Check_Solubility Optimize_pH Verify Reaction pH Start->Optimize_pH Increase_Time Increase Reaction Time Start->Increase_Time Side_Products Side Products Observed Identify_Impurity Identify Impurity (e.g., Mass Spec) Side_Products->Identify_Impurity Adjust_Temp Lower Reaction Temperature Identify_Impurity->Adjust_Temp Optimize_Quenching Optimize Quenching Step Identify_Impurity->Optimize_Quenching Purification_Issue Purification Issues Optimize_HPLC Optimize HPLC Method (Gradient, Column) Purification_Issue->Optimize_HPLC Alternative_Purification Consider Alternative Purification (SEC, IEX) Purification_Issue->Alternative_Purification

Caption: Troubleshooting logic for common issues in scaling up the coupling reaction.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive EDC/NHS due to moisture.- Incorrect stoichiometry.- Suboptimal pH for activation or coupling.- Poor solubility of reactants.- Use fresh, high-quality EDC and NHS; handle under anhydrous conditions.[]- Carefully verify the molar ratios of all reactants.- Ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.0-8.0.[7]- Consider a co-solvent system to improve solubility.
Presence of Multiple Peaks in HPLC - Incomplete reaction.- Formation of side products (e.g., di-substituted product).- Degradation of product.- Increase reaction time or molar excess of the PEG linker.- Optimize the addition rate of the activated carboxylic acid.- Ensure the reaction temperature is controlled to prevent degradation.
Product is an Oil and Difficult to Isolate - Inherent property of many PEGylated compounds.- If direct precipitation is not feasible, use preparative RP-HPLC for purification.[9]- Lyophilization can sometimes yield a solid product.- For some molecules, salt formation can induce crystallization.
Boc Group Prematurely Cleaved - Reaction conditions are too acidic.- Strictly maintain the pH of the reaction mixture and avoid strong acids during the coupling step.

Experimental Protocols

Protocol 1: Large-Scale EDC/NHS Coupling of a Carboxylic Acid to this compound

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5)

  • Coupling Buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.4)

  • Quenching Solution (e.g., 1 M hydroxylamine or glycine)

  • Large-scale reaction vessel with overhead stirring and temperature control

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule in an appropriate volume of anhydrous DMF or DMSO in the reaction vessel.

  • Activation:

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the reaction mixture.

    • Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling:

    • In a separate vessel, dissolve this compound (1.2 equivalents) in Coupling Buffer.

    • Slowly add the solution of the PEG linker to the activated carboxylic acid mixture.

    • Monitor the pH and adjust to 7.2-7.5 if necessary.

    • Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction progress by HPLC.

  • Quenching:

    • Once the reaction is complete, add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Stir for an additional 30 minutes.

  • Purification:

    • Dilute the reaction mixture with an appropriate solvent and purify the conjugate using preparative RP-HPLC or SEC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure or by lyophilization.

Protocol 2: Large-Scale Boc Deprotection of the PEGylated Hydrazide

Materials:

  • Boc-protected PEGylated hydrazide

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or Hydrochloric Acid (HCl) in dioxane (4M)

  • Reaction vessel with stirring

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEGylated hydrazide in DCM (or another suitable solvent) in the reaction vessel.

  • Deprotection:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the deprotection by HPLC until the starting material is consumed.

  • Work-up:

    • Remove the solvent and excess acid under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.

    • The resulting deprotected product can be used directly in the next step or purified further if necessary.

Disclaimer: These protocols are intended as a general guide. The specific reaction conditions, stoichiometry, and purification methods should be optimized for each unique molecule and scale of reaction. Always perform small-scale optimization experiments before proceeding to a large-scale reaction. Handle all chemicals with appropriate safety precautions.

References

Validation & Comparative

A Head-to-Head Comparison of Amino-PEG4-hydrazide-Boc and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linkers, polyethylene glycol (PEG) linkers are widely employed for their ability to enhance solubility, reduce immunogenicity, and provide a flexible spacer between the targeting moiety and the payload. This guide provides an objective comparison of Amino-PEG4-hydrazide-Boc with other commonly used PEG linkers, supported by experimental data and detailed methodologies.

This compound is a heterobifunctional linker that offers distinct advantages in bioconjugation strategies. It features a short, hydrophilic PEG4 spacer that increases the solubility of the conjugate in aqueous media.[1][2] One terminus of the linker has a primary amine, which can react with carboxylic acids or activated NHS esters to form stable amide bonds.[1] The other end contains a hydrazide group protected by a tert-butyloxycarbonyl (Boc) group.[1] This Boc protecting group can be removed under mild acidic conditions to reveal a reactive hydrazide, which can then be specifically coupled to carbonyl groups (aldehydes or ketones) to form a hydrazone linkage.[1][3] This pH-sensitive hydrazone bond allows for the controlled release of the payload in acidic environments, such as those found in endosomes and lysosomes of cancer cells.[4][5]

Performance Comparison of PEG Linkers

The selection of a PEG linker is dictated by the specific application, the functional groups available on the biomolecule and payload, and the desired stability of the final conjugate. Here, we compare the performance of this compound with two other widely used classes of PEG linkers: Maleimide-PEG and NHS Ester-PEG linkers.

FeatureThis compoundMaleimide-PEG-XNHS Ester-PEG-X
Target Functional Group Aldehydes and Ketones (after Boc deprotection)Thiols (e.g., from cysteine residues)Primary Amines (e.g., from lysine residues)
Bond Formed HydrazoneThioetherAmide
Bond Stability pH-sensitive; stable at physiological pH (7.4), cleavable at acidic pH (e.g., 5.0)[6][7][8]Generally stable, but can undergo retro-Michael reaction leading to deconjugation[9]Highly stable
Reaction pH Hydrazone formation: pH 5-7[5]Thiol-maleimide reaction: pH 6.5-7.5Amine-NHS ester reaction: pH 7-9[10]
Selectivity High for carbonylsHigh for thiolsReactive towards multiple lysine residues, can lead to heterogeneous products[11]
Key Advantage Controlled, pH-dependent payload releaseSite-specific conjugation to engineered cysteinesReadily available targets on most proteins
Potential Disadvantage Lower stability of hydrazone compared to other linkages in some contexts[12]Potential for linker-drug exchange with serum albumin[9]Can lead to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs)[11]

Experimental Data Summary

While direct head-to-head studies comparing these exact linkers under identical conditions are limited, the following tables summarize typical performance data gleaned from various studies on ADCs.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Chemistries
Linker TypePayloadTarget Cell LineIC50Reference
Hydrazone (pH-sensitive)DoxorubicinBT-474Not specified, but release is pH-dependent[4]
Thioether (from Maleimide)MMAENCI-N87~0.1 nM (with PEG4K)[13]
Thioether (from Maleimide)MMAFCD70+ cell linesNot specified, but stable linkage[9]

Note: The in vitro cytotoxicity is highly dependent on the antibody, payload, target antigen, and cell line used. This table provides a qualitative comparison of the linker's impact. The introduction of longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity.[13]

Table 2: Pharmacokinetic Parameters of ADCs with Different Linker Chemistries
Linker TypeHalf-life (t1/2)Key FindingReference
HydrazoneVariable, payload is released over timeDesigned for payload release in acidic tumor microenvironment[14]
Thioether (non-cleavable)LongerSlower clearance rates for more hydrophilic ADCs[15]
Disulfide (cleavable)Shorter than thioetherCleavable in the reducing intracellular environment[4]

Note: Pharmacokinetics are influenced by the entire ADC structure, including the antibody, payload, and linker length. Longer PEG chains generally increase the hydrodynamic radius and extend the plasma half-life of ADCs.[16]

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis using this compound

This protocol outlines a two-step process for conjugating a drug to an antibody using this compound.

Step 1: Conjugation of the Linker to the Drug

  • Activate the drug: If the drug contains a carboxylic acid, dissolve the drug, this compound, and a coupling agent like EDC/NHS in an anhydrous solvent (e.g., DMF or DMSO).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the drug-linker conjugate using reverse-phase HPLC.

Step 2: Conjugation of the Drug-Linker to the Antibody

  • Antibody preparation: Exchange the antibody into a suitable buffer (e.g., PBS, pH 7.4).

  • Generate aldehydes on the antibody: Oxidize the carbohydrate moieties on the antibody using a mild oxidizing agent like sodium periodate.

  • Deprotection of the linker: Remove the Boc protecting group from the purified drug-linker conjugate using a mild acidic solution (e.g., trifluoroacetic acid in DCM).

  • Conjugation: Add the deprotected drug-linker to the oxidized antibody solution. Adjust the pH to 5-7 to facilitate hydrazone bond formation.[5] Incubate for 2-4 hours at room temperature.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker.

  • Characterization: Analyze the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.[17]

Protocol 2: General Procedure for PROTAC Synthesis using this compound

This protocol describes the synthesis of a PROTAC molecule by sequentially attaching a target protein ligand and an E3 ligase ligand to the this compound linker.

  • Attach the first ligand: React the primary amine of this compound with a carboxylic acid-containing E3 ligase ligand using standard amide coupling chemistry (e.g., HATU or EDC/NHS) in a suitable organic solvent.

  • Purification: Purify the resulting intermediate by flash chromatography or reverse-phase HPLC.

  • Boc deprotection: Remove the Boc protecting group from the hydrazide terminus using trifluoroacetic acid in dichloromethane.

  • Attach the second ligand: Couple the deprotected hydrazide with a target protein ligand that has an aldehyde or ketone functional group. This reaction is typically carried out in a slightly acidic buffer (pH 5-7).

  • Final purification: Purify the final PROTAC molecule using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the PROTAC using LC-MS and NMR.

Visualizing the Concepts

Chemical Structure of this compound

cluster_0 This compound H2N H2N PEG4 PEG4 H2N->PEG4 Amine Hydrazide Hydrazide PEG4->Hydrazide Spacer Boc Boc Hydrazide->Boc Protected Hydrazide A Antibody B Oxidation (e.g., NaIO4) A->B C Aldehyde-functionalized Antibody B->C E Conjugation (pH 5-7) C->E D Drug-Linker (Deprotected) D->E F Antibody-Drug Conjugate (ADC) E->F L1 E3 Ligase Ligand (with COOH) Intermediate1 Ligand1-Linker-Boc L1->Intermediate1 Amide Coupling Linker This compound Linker->Intermediate1 L2 Target Protein Ligand (with Aldehyde/Ketone) PROTAC PROTAC Molecule L2->PROTAC Intermediate2 Ligand1-Linker-NHNH2 Intermediate1->Intermediate2 Boc Deprotection Intermediate2->PROTAC Hydrazone Formation

References

A Head-to-Head Comparison: Amino-PEG4-hydrazide-Boc vs. SMCC for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of success in bioconjugation. The stability, efficiency, and specificity of the linkage between biomolecules can profoundly impact the performance of antibody-drug conjugates (ADCs), diagnostic reagents, and other targeted therapeutics. This guide provides an objective, data-driven comparison of two popular heterobifunctional crosslinkers: Amino-PEG4-hydrazide-Boc and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

This comparison delves into the fundamental chemistry, conjugation efficiency, bond stability, and experimental considerations for each linker, providing the necessary information to make an informed decision for your specific application.

At a Glance: Key Differences

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Reactive Groups Primary Amine, Boc-protected HydrazideNHS Ester, Maleimide
Target Moieties Carboxylic acids, activated esters (amine); Aldehydes, ketones (hydrazide)Primary amines (NHS ester); Sulfhydryls (thiols) (maleimide)
Resulting Bond Amide bond, Hydrazone bondAmide bond, Thioether bond
Bond Stability Hydrazone bond is pH-sensitive (acid-labile)Thioether bond is highly stable
Spacer Arm PEG4 (hydrophilic)Cyclohexane (hydrophobic)
Key Feature Introduces a cleavable linkage and enhances solubilityForms a stable, non-cleavable linkage

Chemical Structures and Reaction Mechanisms

This compound is a versatile linker featuring a primary amine, a hydrophilic polyethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected hydrazide. Its utility lies in a two-stage conjugation strategy. The primary amine can first be coupled to a carboxyl group on a target molecule. Following this, the Boc protecting group is removed under acidic conditions to expose the hydrazide, which can then react with a carbonyl group (aldehyde or ketone) on a second molecule to form a hydrazone bond.[1][2] The inclusion of a PEG4 spacer can enhance the solubility of the resulting conjugate.[1]

SMCC is a widely used crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a maleimide group.[3] The NHS ester reacts with primary amines (e.g., on lysine residues of a protein) to form a stable amide bond. The maleimide group specifically reacts with sulfhydryl (thiol) groups (e.g., on cysteine residues) to create a stable thioether bond.[4] This two-step process allows for the controlled conjugation of two different biomolecules.[3]

Performance Comparison: Efficiency and Stability

The choice between these two linkers often hinges on the desired stability of the final conjugate and the required conjugation efficiency.

Conjugation Efficiency:

Conjugation MethodReactantsConjugation Efficiency/YieldAverage DAR*Reference
Hydrazone-basedHydrazide-derivatized polymer + Aldehyde/Ketone-functionalized crosslinker~60% to "essentially complete"Not Specified[1][5]
Maleimide-thiolAnti-Notch3 mAb + Maleimide linker-payload85-88%3.6[1]
Maleimide-thiolThiolated peptide (cRGDfK) + Maleimide-functionalized nanoparticles84 ± 4%Not Applicable[1]
Maleimide-thiolThiolated nanobody (11A4) + Maleimide-functionalized nanoparticles58 ± 12%Not Applicable[1]

*DAR: Drug-to-Antibody Ratio

Bond Stability:

A critical differentiator between the two linkers is the stability of the resulting covalent bond.

  • Thioether Bond (from SMCC): The thioether bond formed from the reaction of a maleimide and a thiol is generally considered highly stable under physiological conditions.[4] However, the succinimide ring itself can be susceptible to a retro-Michael reaction, which can lead to deconjugation.[6] Hydrolysis of the succinimide ring can lead to a more stable, ring-opened structure.[6]

  • Hydrazone Bond (from this compound): The hydrazone bond is known to be labile under acidic conditions (pH < 6).[5][7] This pH sensitivity can be advantageous for applications requiring the release of a payload in the acidic environment of endosomes or lysosomes. The stability of the hydrazone bond is influenced by the chemical structures of the reacting carbonyl and hydrazide components.[5][8] For a more permanent linkage, the hydrazone bond can be reduced to a stable secondary amine bond using a reducing agent like sodium cyanoborohydride.[9]

Bond TypeStability ProfileKey Considerations
Thioether Generally stableSusceptible to retro-Michael reaction, especially in the presence of other thiols.[6][10]
Hydrazone pH-sensitive; cleavable in acidic environmentsStability can be tuned based on the structure of the reactants.[5] Can be stabilized by reduction.[9]

Experimental Protocols

Detailed methodologies are crucial for successful conjugation. Below are representative protocols for both linkers.

Experimental Protocol: Two-Step Conjugation using SMCC

This protocol outlines the conjugation of a protein containing primary amines to a molecule containing a sulfhydryl group.

Materials:

  • Amine-containing protein (Protein-NH₂)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • SMCC

  • Dry, amine-free organic solvent (e.g., DMSO or DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve Protein-NH₂ in Conjugation Buffer.

  • SMCC Activation of Protein:

    • Immediately before use, dissolve SMCC in DMSO or DMF.

    • Add a 10- to 20-fold molar excess of SMCC to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Sulfhydryl-Containing Molecule:

    • Immediately add the maleimide-activated protein to the Molecule-SH.

    • Incubate for 1-2 hours at room temperature.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules.

Potential Side Reactions and Troubleshooting for SMCC:

  • Hydrolysis of NHS ester and maleimide group: Use fresh SMCC and maintain the recommended pH ranges.[4][11]

  • Protein aggregation: Can be caused by a high degree of labeling with the hydrophobic SMCC. Reduce the molar excess of SMCC or perform the reaction at a lower temperature.[11]

  • Reaction with non-target molecules: Ensure buffers are free of extraneous primary amines or sulfhydryls.[11]

Experimental Protocol: Two-Stage Conjugation using this compound

This protocol describes the conjugation of a carboxyl-containing molecule to an aldehyde-containing molecule.

Materials:

  • Carboxyl-containing molecule (Molecule-COOH)

  • Aldehyde-containing molecule (Molecule-CHO)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMF or DMSO

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Deprotection Solution: Trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane)

  • Hydrazone Formation Buffer: Acetate buffer, pH 4.5-5.5

  • Desalting columns or dialysis equipment

Procedure:

  • Activation of Carboxyl Group:

    • Dissolve Molecule-COOH in anhydrous DMF or DMSO.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to this compound:

    • Dissolve this compound in Activation Buffer.

    • Add the activated Molecule-COOH solution to the linker solution.

    • Adjust the pH to 7.2-7.5 with Coupling Buffer and incubate for 1-2 hours at room temperature.

    • Purify the Molecule-PEG4-hydrazide-Boc conjugate.

  • Boc Deprotection:

    • Dissolve the purified conjugate in the Deprotection Solution (e.g., 20% TFA in DCM).

    • Stir at room temperature for 1-2 hours.

    • Remove the TFA and solvent under vacuum.

  • Hydrazone Formation:

    • Dissolve the deprotected Molecule-PEG4-hydrazide in Hydrazone Formation Buffer.

    • Add the Molecule-CHO.

    • Incubate for 4-16 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate chromatography method.

Potential Side Reactions and Considerations for Hydrazone Chemistry:

  • Incomplete Boc deprotection: Ensure sufficient reaction time and appropriate acidic conditions.

  • Side reactions of aldehydes/ketones: These groups can potentially react with other nucleophiles, though the reaction with hydrazides is generally favored at acidic pH.

  • Reversibility of hydrazone bond: Be mindful of the pH during purification and storage to prevent premature cleavage.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each conjugation strategy.

SMCC_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation Protein_NH2 Amine-containing Protein (Protein-NH₂) Activated_Protein Maleimide-activated Protein Protein_NH2->Activated_Protein + SMCC (pH 7.2-7.5) SMCC SMCC SMCC->Activated_Protein Purification1 Remove excess SMCC (Desalting) Activated_Protein->Purification1 Conjugate Final Conjugate (Thioether bond) Purification1->Conjugate + Molecule-SH (pH 6.5-7.5) Molecule_SH Sulfhydryl-containing Molecule (Molecule-SH) Molecule_SH->Conjugate

Caption: General experimental workflow for a two-step SMCC conjugation.

Hydrazide_Workflow cluster_stage1 Stage 1: Linker Attachment cluster_stage2 Stage 2: Deprotection cluster_stage3 Stage 3: Conjugation Molecule_COOH Carboxyl-containing Molecule Linked_Molecule Molecule-Linker-Boc (Amide bond) Molecule_COOH->Linked_Molecule + Linker (EDC/NHS) Linker Amino-PEG4- hydrazide-Boc Linker->Linked_Molecule Deprotection Boc Deprotection (Acidic conditions) Linked_Molecule->Deprotection Deprotected_Linker Molecule-Linker-NHNH₂ Deprotection->Deprotected_Linker Final_Conjugate Final Conjugate (Hydrazone bond) Deprotected_Linker->Final_Conjugate + Molecule-CHO (pH 4.5-5.5) Molecule_CHO Aldehyde-containing Molecule Molecule_CHO->Final_Conjugate

Caption: General experimental workflow for this compound conjugation.

Conclusion: Making the Right Choice

The decision between this compound and SMCC is contingent on the specific requirements of the bioconjugation application.

Choose SMCC when:

  • A highly stable, non-cleavable linkage is required.

  • The target biomolecules contain accessible primary amines and sulfhydryl groups.

  • High and reproducible conjugation efficiency is a primary concern, particularly in ADC development.

Choose this compound when:

  • A pH-sensitive, cleavable linkage is desired for controlled release of a payload in acidic intracellular compartments.

  • The target biomolecules possess carboxyl and carbonyl functionalities.

  • Enhanced solubility of the final conjugate is beneficial.

  • A more permanent linkage is needed, the resulting hydrazone can be subsequently reduced.

By carefully considering the chemical properties, performance data, and experimental workflows presented in this guide, researchers can select the optimal crosslinker to achieve their desired bioconjugate with the intended functionality and stability.

References

Validating the Synthesis of Amino-PEG4-hydrazide-Boc: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for validating the successful conjugation of a tert-butyloxycarbonyl (Boc) protecting group to Amino-PEG4-hydrazide. Targeted at researchers, scientists, and professionals in drug development, this document outlines the use of mass spectrometry as a primary validation tool and offers alternative spectroscopic methods for confirmation. Detailed experimental protocols and data interpretation are provided to ensure accurate and reliable results.

The Boc protection of the terminal amine in bifunctional linkers like Amino-PEG4-hydrazide is a critical step in many bioconjugation and drug delivery workflows. Ensuring the completeness of this reaction is paramount for the success of subsequent conjugation steps. This guide will focus on the analytical validation of the reaction product, Amino-PEG4-hydrazide-Boc.

Comparative Analysis of Validation Methods

The successful conjugation can be confirmed using several analytical techniques. Mass spectrometry provides direct evidence of the mass change resulting from the addition of the Boc group. Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy offer complementary structural confirmation.

Analytical TechniquePrincipleKey Indicators of Successful ConjugationAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Observation of the molecular ion peak corresponding to the theoretical mass of this compound.High sensitivity and specificity; provides direct confirmation of successful conjugation.May not provide detailed structural information; fragmentation can sometimes be complex.
¹H NMR Spectroscopy Measures the nuclear magnetic resonance of protons.Appearance of a singlet at ~1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group on the Boc moiety.Provides detailed structural information and can be used to assess purity.Lower sensitivity than MS; requires a higher concentration of the analyte.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular bonds.Appearance of a strong C=O stretching band around 1700 cm⁻¹ characteristic of the carbamate in the Boc group.Rapid and non-destructive.Less specific than MS or NMR; can be challenging to interpret in complex molecules.

Mass Spectrometry Validation

Mass spectrometry is a powerful tool for confirming the successful synthesis of this compound. The analysis will focus on identifying the molecular ion peak of the product and characteristic fragmentation patterns.

Expected Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Amino-PEG4-hydrazideC₁₁H₂₅N₃O₅279.34280.19
Boc AnhydrideC₁₀H₁₈O₅218.25N/A
This compoundC₁₆H₃₃N₃O₇379.45380.24

Upon electrospray ionization (ESI) in positive mode, the primary ion expected for the successfully conjugated product is [M+H]⁺ at approximately m/z 380.24.

A key diagnostic feature in the mass spectrum of Boc-protected compounds is the facile loss of components of the tert-butyl group. Common fragmentation pathways observed during tandem mass spectrometry (MS/MS) or in-source fragmentation include:

  • Loss of isobutylene (56 Da): [M+H - C₄H₈]⁺

  • Loss of tert-butanol (74 Da): [M+H - C₄H₁₀O]⁺

  • Loss of the entire Boc group (100 Da): [M+H - C₅H₈O₂]⁺

The presence of the precursor ion at m/z 380.24 and these characteristic fragment ions provides strong evidence for the successful synthesis of this compound.

Alternative Validation Methods

While mass spectrometry is a primary validation tool, NMR and FTIR spectroscopy can provide valuable orthogonal data to confirm the structure of the conjugated product.

¹H NMR Spectroscopy

Successful Boc protection will result in the appearance of a prominent singlet in the ¹H NMR spectrum at approximately 1.4 ppm, integrating to 9 protons. This signal corresponds to the chemically equivalent methyl protons of the tert-butyl group.

FTIR Spectroscopy

The FTIR spectrum of the successfully conjugated product will exhibit a characteristic strong absorption band in the region of 1680-1720 cm⁻¹, which is indicative of the carbonyl (C=O) stretch of the carbamate functional group within the Boc moiety.

Experimental Protocols

Boc Protection of Amino-PEG4-hydrazide

Materials:

  • Amino-PEG4-hydrazide

  • Di-tert-butyl dicarbonate (Boc Anhydride, Boc₂O)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve Amino-PEG4-hydrazide in DCM.

  • Add triethylamine to the solution (approximately 1.1 equivalents).

  • To this stirred solution, add Boc Anhydride (approximately 1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Mass Spectrometry Analysis

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Infuse the sample directly into the ESI source or inject it onto a liquid chromatography system coupled to the mass spectrometer.

  • Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Analyze the resulting spectrum for the presence of the expected [M+H]⁺ ion for this compound.

  • If fragmentation is desired, perform MS/MS on the [M+H]⁺ precursor ion to observe the characteristic losses associated with the Boc group.

NMR Spectroscopy Analysis

Procedure:

  • Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the spectrum and identify the characteristic singlet of the tert-butyl group around 1.4 ppm.

FTIR Spectroscopy Analysis

Procedure:

  • Prepare the sample for analysis (e.g., as a thin film on a salt plate or using an ATR accessory).

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the C=O stretching vibration of the carbamate group in the 1680-1720 cm⁻¹ region.

Visualizing the Workflow and Logic

The following diagrams illustrate the reaction and validation processes.

Reaction Scheme for Boc Protection Amino-PEG4-hydrazide Amino-PEG4-hydrazide This compound This compound Amino-PEG4-hydrazide->this compound Boc Anhydride Boc Anhydride Boc Anhydride->this compound Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->this compound Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->this compound

Caption: Boc protection reaction of Amino-PEG4-hydrazide.

Mass Spectrometry Validation Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_validation Validation Dissolve in Solvent Dissolve in Solvent ESI-MS ESI-MS Dissolve in Solvent->ESI-MS Detect [M+H]+ Peak Detect [M+H]+ Peak ESI-MS->Detect [M+H]+ Peak MS/MS Fragmentation MS/MS Fragmentation Detect [M+H]+ Peak->MS/MS Fragmentation Analyze Fragments Analyze Fragments MS/MS Fragmentation->Analyze Fragments Successful Conjugation Successful Conjugation Analyze Fragments->Successful Conjugation

Caption: Workflow for mass spectrometry validation.

A Comparative Guide to the Analytical Characterization of Amino-PEG4-hydrazide-Boc and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of bioconjugation and targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the purity and structural integrity of bifunctional linkers are paramount. Amino-PEG4-hydrazide-Boc is a key heterobifunctional linker, valued for its hydrophilic tetraethylene glycol (PEG) spacer, a primary amine for conjugation, and a Boc-protected hydrazide for subsequent reactions. This guide provides a comparative overview of the essential analytical techniques for characterizing this linker and its common alternatives, supported by typical experimental data and detailed methodologies.

Performance Comparison of Common Bifunctional PEG Linkers

The selection of a bifunctional linker is a critical decision in the design of complex biomolecules. Beyond the primary amino and protected hydrazide functionalities of the title compound, researchers often consider alternatives with different reactive groups to suit their specific conjugation strategies. Common alternatives include linkers with maleimide groups for reaction with thiols or azide groups for "click chemistry." The choice of analytical techniques remains broadly similar, focusing on confirming the structure, purity, and stability of these critical reagents.

Analytical TechniqueThis compoundMaleimide-PEG4-BocAzide-PEG4-Boc
Purity (by HPLC) >95-98%[1][2]Typically >95%Typically >95%[3]
Identity Confirmation ¹H NMR, LC-MS¹H NMR, LC-MS¹H NMR, LC-MS
Molecular Weight Expected Mass: ~379.45 g/mol [2][4][5]Expected Mass: Varies by specific structureExpected Mass: Varies by specific structure[3]
Key Spectroscopic Features Signals for Boc group, PEG chain, and terminal amine protons in ¹H NMR.Characteristic signals for the maleimide ring protons in ¹H NMR.Presence of a characteristic azide stretch in IR spectroscopy (if performed).
Primary Reactive Groups Primary Amine, Hydrazide (after deprotection)Maleimide (thiol-reactive), Amine (after deprotection)Azide (alkyne-reactive), Amine (after deprotection)

Experimental Protocols for Key Analytical Techniques

Accurate and reproducible characterization is essential for ensuring the quality of bifunctional linkers. The following are detailed methodologies for the principal analytical techniques used for this compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and confirmation of bifunctional linkers. Both ¹H and ¹³C NMR are employed to ensure the presence of all expected functional groups and to check for impurities.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the linker in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent depends on the solubility of the analyte.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Temperature: 25 °C

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: 30-45 degrees

  • Data Analysis: The resulting spectrum should be referenced to the residual solvent peak. Key expected signals for this compound include the tert-butyl protons of the Boc group (around 1.4 ppm), the ethylene glycol protons of the PEG chain (typically a complex multiplet between 3.5 and 3.7 ppm), and protons adjacent to the amine and hydrazide functionalities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the linker and to identify any impurities or degradation products. Electrospray ionization (ESI) is a common technique for these types of molecules.

Experimental Protocol for LC-MS:

  • Sample Preparation: Prepare a dilute solution of the linker (e.g., 10-100 µg/mL) in a solvent compatible with the HPLC mobile phase, such as acetonitrile or methanol.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • HPLC Conditions (for separation prior to MS):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the expected mass-to-charge ratio (m/z) of the protonated molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the linker. A reversed-phase method is typically employed to separate the main component from any non-polar or less polar impurities.

Experimental Protocol for Purity Analysis by RP-HPLC:

  • Sample Preparation: Dissolve the linker in the mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or 10 mM phosphate buffer.

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

    • Gradient: A typical gradient would be from 10% to 90% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detection at 210-220 nm.

  • Data Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflow for characterizing bifunctional PEG linkers and the logical relationships in selecting an appropriate analytical technique.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization raw_material Raw Material synthesis Chemical Synthesis raw_material->synthesis purification Purification synthesis->purification nmr ¹H and ¹³C NMR purification->nmr Structural Confirmation ms Mass Spectrometry (LC-MS) purification->ms Molecular Weight Verification hplc HPLC Purity purification->hplc Purity Assessment final_product Qualified Bifunctional Linker nmr->final_product ms->final_product hplc->final_product

General workflow for the synthesis and characterization of bifunctional PEG linkers.

G question1 Need to confirm chemical structure? technique_nmr Use NMR Spectroscopy question1->technique_nmr Yes question2 Need to determine molecular weight? technique_ms Use Mass Spectrometry question2->technique_ms Yes question3 Need to assess purity? technique_hplc Use HPLC question3->technique_hplc Yes start Start Characterization start->question1 start->question2 start->question3

Decision tree for selecting the appropriate analytical technique.

References

A Comparative Guide to Amino-PEG4-hydrazide-Boc Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of the efficacy and safety of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. The Amino-PEG4-hydrazide-Boc linker is a heterobifunctional linker that combines a hydrophilic polyethylene glycol (PEG) spacer with a pH-sensitive hydrazone moiety. This guide provides an objective comparison of this linker with other common alternatives, supported by experimental data from the literature, to inform the design and synthesis of next-generation targeted therapeutics.

Overview of this compound Linker

The this compound linker possesses three key functional components:

  • Amino Group: A primary amine that allows for stable amide bond formation with carboxylic acids or their activated esters on a targeting moiety, such as an antibody.

  • PEG4 Spacer: A short, hydrophilic tetra-polyethylene glycol chain that enhances the solubility and biocompatibility of the resulting conjugate.[1][2] It can also improve pharmacokinetics and reduce aggregation.[1][]

  • Boc-protected Hydrazide: The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection under mild acidic conditions to reveal a reactive hydrazide.[4] This hydrazide can then be conjugated to a carbonyl group (aldehyde or ketone) on a payload molecule to form a hydrazone bond.[2]

The resulting hydrazone linkage is the key feature for drug release, as it is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[][6] This pH-dependent cleavage enables the targeted release of the payload within the target cell, minimizing off-target toxicity.[][7]

Comparative Performance Data

The performance of a linker is evaluated based on several parameters, including conjugation efficiency, stability in circulation, and the efficiency of payload release at the target site. The following tables summarize quantitative data from various studies to provide a comparative perspective.

Note: The data presented below is compiled from different studies, and experimental conditions may vary. Direct comparison between different studies should be made with caution.

Table 1: Comparison of Conjugation Efficiencies
Linker/Conjugation MethodReactantsConjugation Efficiency/YieldAverage Drug-to-Antibody Ratio (DAR)Reference(s)
Hydrazone-based Hydrazide-derivatized polymer + Aldehyde/Ketone-functionalized crosslinker~60% to "essentially complete"Not Specified[8]
Maleimide-thiol Anti-Notch3 mAb + Maleimide linker-payload85-88%3.6[8]
Maleimide-thiol Thiolated peptide (cRGDfK) + Maleimide-functionalized nanoparticles84 ± 4%Not Applicable[8]
Maleimide-thiol Thiolated nanobody (11A4) + Maleimide-functionalized nanoparticles58 ± 12%Not Applicable[8]
Table 2: Comparative Stability of Hydrazone Linkers at Different pH
Linker Type/StructureConditionHalf-life (t½)Reference(s)
Aromatic Hydrazone (AcBut)pH 7.4> 24 hours (only 6% hydrolysis)[7]
Aromatic Hydrazone (AcBut)pH 4.5~1 hour[7]
Acyl HydrazonepH 7.0> 2.0 hours[9]
Acyl Hydrazone~pH 5.02.4 minutes[9]
Silyl ether linkerHuman Plasma> 7 days[10]
Traditional Hydrazine linkerHuman Plasma~2 days[10]
Table 3: Comparative Plasma Stability of Different Linker Chemistries
Linker TypeStability CharacteristicKey FindingsReference(s)
Hydrazone pH-sensitive, prone to premature releaseEarly generation ADCs showed significant off-target drug release. Stability is highly dependent on the structure of the hydrazone.[11][12]
Disulfide Reduction-sensitiveStability can be modulated by steric hindrance around the disulfide bond.[13]
Maleimide-thiol (Thioether) Generally stable, but can undergo retro-Michael reactionCan lead to premature drug release. Strategies exist to improve stability.[12][14]
Peptide (e.g., Val-Cit) Protease-cleavableHigh plasma stability; specifically cleaved by lysosomal proteases like Cathepsin B.[11][14]
β-Glucuronide Enzyme-cleavableHighly stable in plasma; specific release at the tumor site by β-glucuronidase.[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker performance.

Protocol 1: General Procedure for Antibody-Drug Conjugation via Hydrazone Linkage

This protocol describes a general workflow for conjugating a hydrazide-modified payload to an antibody that has been functionalized with carbonyl groups.

  • Antibody Modification (Introduction of Carbonyl Groups):

    • Generate aldehyde groups on the antibody's carbohydrate chains via oxidation with sodium periodate.

    • Dissolve the antibody in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a freshly prepared solution of sodium periodate to the antibody solution.

    • Incubate the reaction in the dark at 4°C for 30 minutes.

    • Quench the reaction by adding an excess of ethylene glycol.

    • Remove excess reagents using a desalting column equilibrated with a conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Payload Preparation:

    • If using the this compound linker, deprotect the Boc group using trifluoroacetic acid (TFA) to yield the free hydrazide.

    • Dissolve the hydrazide-functionalized payload in a suitable solvent (e.g., DMSO).

  • Conjugation:

    • Add the payload solution to the aldehyde-modified antibody solution at a defined molar excess.

    • Incubate the reaction at room temperature for several hours to overnight.

    • The final conjugate can be purified using size-exclusion chromatography or dialysis to remove unconjugated payload.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC).

Protocol 2: In Vitro Plasma Stability Assay

This assay is critical for evaluating the stability of the linker in a physiological environment.[7][14]

  • Objective: To determine the rate of drug deconjugation from the ADC in plasma.[14]

  • Materials:

    • Antibody-drug conjugate (ADC) of interest.

    • Plasma from relevant species (e.g., human, mouse, rat), anticoagulated with EDTA or heparin.[7]

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Methodology:

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[14]

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[14]

    • At each time point, precipitate the plasma proteins by adding a cold quenching solution.[7]

    • Centrifuge the samples to pellet the precipitated proteins.[7]

    • Collect the supernatant for analysis.

  • Quantification:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to directly measure the intact ADC, free payload, and any payload-adducts.[14]

    • ELISA (Enzyme-Linked Immunosorbent Assay): Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[14]

  • Data Analysis:

    • Plot the percentage of intact ADC or the concentration of released payload against time.

    • Calculate the half-life (t½) of the ADC in plasma.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved.

cluster_synthesis ADC Synthesis Workflow A Antibody E Amide Bond Formation A->E Carboxylic Acid Activation B Amino-PEG4- hydrazide-Boc Linker F Boc Deprotection (Acidic Conditions) B->F Linker C Payload (with Carbonyl) G Hydrazone Bond Formation (pH 5.5-7.0) C->G Payload D Amine-Reactive Ester D->E Coupling E->F Linker-Antibody Conjugate F->G Deprotected Linker-Ab H Purified ADC G->H Crude ADC

Caption: Workflow for ADC synthesis using an this compound linker.

cluster_moa Mechanism of Action of Hydrazone-Linked ADC ADC ADC in Circulation (pH 7.4, Stable) Binding ADC Binds to Antigen on Cell Surface ADC->Binding TargetCell Target Tumor Cell Internalization Internalization via Endocytosis Binding->Internalization Endosome Endosome (pH 5.0-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage Hydrazone Linker Hydrolysis Lysosome->Cleavage Release Payload Release Cleavage->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Cellular mechanism of action for an ADC with a pH-sensitive hydrazone linker.

Conclusion

The this compound linker offers a valuable tool for the construction of pH-sensitive bioconjugates. Its hydrophilic PEG spacer can improve the physicochemical properties of the conjugate, while the hydrazone linkage provides a mechanism for targeted payload release in acidic intracellular compartments. While maleimide-based and protease-cleavable linkers may offer higher plasma stability in some contexts, the pH-sensitivity of hydrazone linkers remains a highly effective strategy for intracellular drug delivery. The choice of linker should be carefully considered based on the specific payload, target, and desired therapeutic outcome, with thorough experimental validation of stability and efficacy.

References

A Comparative Guide to Amino-PEG4-hydrazide-Boc for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, stability, and safety. This guide provides a comprehensive comparison of Amino-PEG4-hydrazide-Boc, a discrete polyethylene glycol (dPEG®) linker, with a prominent alternative, Maleimide-PEG4, focusing on their performance in bioconjugation applications.

This compound is a heterobifunctional linker featuring a Boc-protected hydrazide and a terminal amino group. The discrete PEG4 spacer enhances hydrophilicity, which can improve the solubility and reduce aggregation of the resulting conjugate.[1] The hydrazide moiety allows for the formation of a pH-sensitive hydrazone bond with carbonyl groups (aldehydes or ketones), enabling controlled drug release in acidic environments such as endosomes and lysosomes.[2][] The terminal amine can be used for conjugation to carboxylic acids or activated esters.

Performance Comparison: Hydrazone vs. Maleimide Linkers

The primary alternative to the hydrazide functionality for bioconjugation is the maleimide group, which reacts with free thiols on cysteine residues to form a thioether bond.[4] The following tables summarize key performance metrics for hydrazone and maleimide-based linkers based on available experimental data. It is important to note that the data is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.

Table 1: Conjugation Efficiency

Linker ChemistryReactantsConjugation Efficiency/YieldAverage Drug-to-Antibody Ratio (DAR)Reference
Hydrazone-basedHydrazide-derivatized polymer + Aldehyde/Ketone-functionalized crosslinker~60% to "essentially complete"Not Specified[5][6]
Maleimide-thiolAnti-Notch3 mAb + Maleimide linker-payload85-88%3.6[5]
Maleimide-thiolThiolated peptide (cRGDfK) + Maleimide-functionalized nanoparticles84 ± 4%Not Applicable[5]
Maleimide-thiolThiolated nanobody (11A4) + Maleimide-functionalized nanoparticles58 ± 12%Not Applicable[5]

Table 2: Linker Stability

Linker TypeConditionHalf-life (t½)Key FindingsReference
Acyl HydrazonepH 7.4> 2.0 hMore resistant to hydrolysis at neutral pH.[7]
Acyl HydrazonepH 5.02.4 minMore labile at lower pH, enabling rapid drug release.[7]
Phenylketone-derived HydrazonepH 7.4 bufferStable-[8]
Phenylketone-derived HydrazoneHuman and mouse plasma2 daysDiscrepancy between buffer and plasma stability.[8]
Silyl ether-based acid-cleavableHuman plasma> 7 daysImproved stability over traditional hydrazone and carbonate linkers.[9]
Maleimide-thiol (Thiosuccinimide)N-acetyl cysteine buffer (pH 8, 37°C)~ half of drug loss in 2 weeksSusceptible to retro-Michael reaction leading to drug loss.[10]
"Self-hydrolyzing" MaleimideN-acetyl cysteine buffer (pH 8, 37°C)No measurable drug loss over 2 weeksHydrolysis of the thiosuccinimide ring prevents retro-Michael reaction.[10]
Maleimide-thiol (Thiosuccinimide)Human Plasma-Undergoes thiol exchange with albumin.[10]

Key Advantages of this compound

The primary advantage of the hydrazone linkage formed from this compound lies in its pH-dependent stability . This feature is highly desirable for ADCs, as the linker can remain stable in the bloodstream (pH ~7.4) and selectively release the cytotoxic payload in the acidic environment of tumor cells or lysosomes (pH 4.5-6.5).[11] This targeted release mechanism can minimize off-target toxicity and improve the therapeutic index of the drug.[]

In contrast, the thioether bond formed by maleimide-thiol conjugation is generally more stable. However, it is susceptible to a retro-Michael reaction , especially in the presence of other thiols like glutathione in the plasma.[12] This can lead to premature drug release and off-target toxicity.[13] While strategies exist to mitigate this, such as using "self-hydrolyzing" maleimides that form a more stable ring-opened structure, it adds complexity to the manufacturing process.[10]

Experimental Protocols

Boc Deprotection of this compound

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from the hydrazide moiety to enable conjugation to a carbonyl-containing molecule.

Materials:

  • Boc-protected Amino-PEG4-hydrazide

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add scavengers like TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until completion.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[14]

Antibody Conjugation via Hydrazone Ligation

Objective: To conjugate a hydrazide-functionalized payload to an antibody containing a carbonyl group.

Materials:

  • Carbonyl-modified antibody (e.g., via oxidation of glycans)

  • Deprotected Amino-PEG4-hydrazide-payload

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)

  • DMSO

  • Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification

Procedure:

  • Determine the concentration of the carbonyl-modified antibody using a standard protein assay.

  • Dissolve the hydrazide-functionalized payload in DMSO.

  • Add the payload solution to the carbonyl-modified antibody solution at a molar excess of 3-10 fold.

  • Adjust the pH of the reaction mixture to 4.5-5.5 using the reaction buffer.

  • Incubate the reaction at room temperature for 4-16 hours with gentle mixing.

  • Purify the resulting ADC using SEC or HIC to remove unreacted payload and other impurities.

  • Characterize the purified ADC to determine the DAR and other quality attributes.[5]

Antibody Conjugation via Maleimide-Thiol Ligation (for comparison)

Objective: To conjugate a maleimide-functionalized payload to a thiol-containing antibody.

Materials:

  • Antibody

  • TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction (optional)

  • Maleimide-PEG4-payload

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • If necessary, reduce the antibody's disulfide bonds by incubating with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. Remove excess TCEP using a desalting column.[12]

  • Prepare a 10 mM stock solution of the maleimide-PEG4-payload in anhydrous DMSO or DMF.

  • Add the maleimide solution to the antibody solution at a 10-20 fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purify the ADC using a desalting column to remove unreacted payload.

  • To improve in-vivo stability, the pH of the conjugate solution can be adjusted to 8.5-9.0 and incubated to induce hydrolysis of the thiosuccinimide ring, followed by re-neutralization.[12]

Visualizing the Workflows

experimental_workflow cluster_hydrazone Hydrazone Ligation Workflow cluster_maleimide Maleimide-Thiol Ligation Workflow boc_deprotection Boc Deprotection of This compound hydrazone_conjugation Hydrazone Conjugation (pH 4.5-5.5) boc_deprotection->hydrazone_conjugation Deprotected Linker carbonyl_intro Introduce Carbonyl to Antibody carbonyl_intro->hydrazone_conjugation Modified Antibody hydrazone_purification Purification (SEC/HIC) hydrazone_conjugation->hydrazone_purification final_adc_h Final ADC hydrazone_purification->final_adc_h antibody_reduction Antibody Reduction (optional, with TCEP) maleimide_conjugation Maleimide Conjugation (pH 6.5-7.5) antibody_reduction->maleimide_conjugation Reduced Antibody hydrolysis_step Optional Hydrolysis (pH 8.5-9.0) maleimide_conjugation->hydrolysis_step maleimide_purification Purification (Desalting) hydrolysis_step->maleimide_purification final_adc_m Final ADC maleimide_purification->final_adc_m

Caption: Comparative workflows for ADC synthesis.

signaling_pathway cluster_release Drug Release Mechanisms adc_circulation ADC in Circulation (pH 7.4) internalization Internalization into Target Cell adc_circulation->internalization endosome Endosome/Lysosome (pH 4.5-6.5) internalization->endosome hydrazone_cleavage Hydrazone Linker Cleavage endosome->hydrazone_cleavage Acidic pH maleimide_degradation Maleimide Linker (Stable) endosome->maleimide_degradation drug_release Active Drug Release hydrazone_cleavage->drug_release lysosomal_degradation Lysosomal Degradation of Antibody maleimide_degradation->lysosomal_degradation lysosomal_degradation->drug_release

Caption: Drug release from ADCs in target cells.

Conclusion

This compound offers significant advantages for the development of bioconjugates, particularly ADCs, where controlled drug release is paramount. The key benefit is the pH-sensitive nature of the resulting hydrazone bond, which allows for targeted payload delivery in acidic intracellular compartments, potentially leading to an improved safety profile. While maleimide-based linkers often exhibit higher initial conjugation efficiencies, the stability of the resulting thioether bond in the physiological environment is a critical concern due to the potential for retro-Michael reactions. The choice between these linkers should be carefully considered based on the specific application, the nature of the payload, and the desired in vivo performance of the bioconjugate. The provided data and protocols offer a foundation for making an informed decision and for the design of robust and effective bioconjugation strategies.

References

The Strategic Advantage of Amino-PEG4-hydrazide-Boc in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of the efficacy, stability, and therapeutic index of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an objective comparison of Amino-PEG4-hydrazide-Boc, a discrete polyethylene glycol (dPEG®) linker, with a conventional non-PEG alternative, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). We present a synthesis of preclinical data to highlight the performance advantages conferred by the PEGylated hydrazone linker.

Executive Summary

This compound offers a compelling combination of features for the development of advanced bioconjugates. The integrated short, discrete PEG chain enhances hydrophilicity, leading to improved pharmacokinetic profiles and reduced aggregation, especially with hydrophobic payloads. The hydrazide functional group allows for the formation of a pH-sensitive hydrazone bond, enabling controlled drug release in the acidic tumor microenvironment or within endosomal compartments. In contrast, traditional linkers like SMCC, while widely used, can contribute to aggregation and faster clearance of ADCs constructed with hydrophobic drugs.

Performance Comparison: this compound vs. SMCC

To illustrate the performance differences, we have compiled representative data from studies on ADCs utilizing short PEG linkers and hydrazone conjugation, and compared them with data from ADCs using the SMCC linker. While a direct head-to-head study with this compound is not publicly available, the following tables summarize the expected performance based on existing research.

Table 1: Physicochemical Properties of ADCs

ParameterADC with this compound Linker (Predicted)ADC with SMCC Linker
Hydrophilicity IncreasedLower (linker is hydrophobic)
Aggregation Significantly ReducedProne to aggregation with hydrophobic payloads
Drug-to-Antibody Ratio (DAR) Enables higher, more homogeneous DARLimited by payload hydrophobicity
In Vitro Stability (Plasma) Stable at physiological pHStable

Table 2: Pharmacokinetic and Efficacy Data (Representative)

ParameterADC with PEG4 LinkerADC with SMCC Linker
Plasma Half-life (t½) 2.5-fold extension compared to non-PEGylated[1]Shorter half-life[1]
In Vitro Cytotoxicity (IC50) 4.5-fold reduction compared to non-PEGylated[1]Potent
In Vivo Tumor Growth Inhibition Enhanced due to improved pharmacokineticsEffective, but can be limited by clearance
Off-target Toxicity Reduced by more than 4 times compared to non-PEGylated[1]Higher potential for off-target effects

Signaling Pathways and Experimental Workflows

The design and evaluation of ADCs involve complex biological pathways and experimental procedures. The following diagrams, created using the DOT language, visualize these critical aspects.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Compartments ADC ADC with This compound TumorCell Tumor Cell ADC->TumorCell Binding to Tumor Antigen Endosome Endosome (pH 5.0-6.0) TumorCell->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking Payload Active Payload Lysosome->Payload Hydrazone Bond Cleavage (Acid-Catalyzed) Target Intracellular Target (e.g., DNA) Payload->Target Binding and Induction of Apoptosis Experimental_Workflow_ADC_Synthesis A Antibody Preparation B Introduction of Aldehyde Groups (e.g., periodate oxidation of glycans) A->B F Conjugation of Payload-Linker to Antibody B->F C This compound Deprotection (Boc removal) E Conjugation of Linker to Payload C->E D Payload Activation D->E E->F G Purification and Characterization (SEC, HIC, MS) F->G

References

Efficacy Showdown: A Comparative Analysis of Antibody-Drug Conjugates Featuring Amino-PEG4-Hydrazide-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted cancer therapy, the linker chemistry of Antibody-Drug Conjugates (ADCs) plays a pivotal role in their efficacy and safety. This guide provides an objective comparison of ADCs utilizing an Amino-PEG4-hydrazide linker, a type of acid-cleavable linker, against other prevalent linker technologies. By examining experimental data on stability, cytotoxicity, and in vivo performance, this report offers valuable insights for researchers and drug development professionals.

The Amino-PEG4-hydrazide linker belongs to the class of acid-labile hydrazone linkers. These linkers are designed to be stable at the physiological pH of the bloodstream and to release their cytotoxic payload in the acidic environment of cellular endosomes and lysosomes upon internalization into the target cancer cell. The polyethylene glycol (PEG) component, specifically a PEG4 spacer, is incorporated to enhance the hydrophilicity and improve the pharmacokinetic properties of the ADC. The Boc (tert-butyloxycarbonyl) group is a protecting group used during synthesis and is not present in the final conjugated ADC.

Comparative Data Summary

The following tables summarize key performance indicators for ADCs with different linker technologies. It is important to note that the data is compiled from various studies and direct head-to-head comparisons under identical conditions are limited.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

Linker TypePayloadTarget Cell LineIC50 (pM)Reference
Sulfatase-cleavableMMAEHER2+61[1]
Val-AlaMMAEHER2+92[1]
Non-cleavableDM1HER2+609[1]

Lower IC50 values indicate higher potency.

Table 2: Plasma Stability of Different ADC Linkers

Linker TypeHalf-life (t1/2) in Human PlasmaKey FindingsReference
Hydrazone~2 daysPhenylketone-derived hydrazone linker showed limited stability.[1][]
Carbonate36 hoursUnsatisfactory serum stability observed for Sacituzumab govitecan.[1]
Silyl ether-based (acid-cleavable)>7 daysNovel design significantly improved stability over traditional acid-cleavable linkers.[1]
Val-Cit (dipeptide)~230 daysExhibited dramatically higher stability compared to hydrazone linkers.[3]
Phe-Lys (dipeptide)~30 daysLess stable than Val-Cit in human plasma.[3]
Sulfatase-cleavable>7 daysDemonstrated high plasma stability.[1]

Table 3: In Vivo Efficacy of ADCs with Different Linkers

ADC LinkerPayloadXenograft ModelEfficacy OutcomeReference
HydrazoneDoxorubicinMouse xenograftShowed superior efficacy to the free antibody, but a non-cleavable analogue was less active.[3]
Val-CitMMAEMouse xenograftHighly active in vivo with a large therapeutic window.[3]
Val-AlaMMAEHuman epidermoid A431 carcinomaExhibited better performance compared to Val-Cit, Val-Lys, and Val-Arg analogues.[4]

Experimental Protocols

1. In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for evaluating the cytotoxic effects of ADCs on cancer cell lines.

  • Materials:

    • Target antigen-positive and negative cancer cell lines

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well cell culture plates

    • ADC constructs and control antibody

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate overnight at 37°C with 5% CO2.[5][6]

    • Prepare serial dilutions of the ADC and control antibody in complete culture medium.

    • Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.

    • Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[5]

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][7]

    • If using a solubilizing agent that requires medium removal, carefully aspirate the medium and add 150 µL of the solubilization solution to each well.[7] If using a one-step solution, add it directly to the wells.

    • Agitate the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[6]

2. In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of ADCs in a xenograft mouse model.

  • Materials:

    • Immunodeficient mice (e.g., athymic nude or SCID)

    • Human tumor cell line for implantation

    • ADC constructs, vehicle control, and isotype control antibody

    • Calipers for tumor measurement

    • Sterile surgical and injection equipment

  • Procedure:

    • Subcutaneously implant tumor cells into the flank of the mice.[8]

    • Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.[8]

    • Administer the ADC, vehicle, or control antibody to the respective groups via an appropriate route (typically intravenous).

    • Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight of the mice at regular intervals (e.g., twice a week).[8]

    • Continue the study for a specified period or until tumors in the control group reach a predetermined endpoint.

    • Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Signaling Pathways and Mechanisms of Action

The efficacy of an ADC is ultimately determined by the mechanism of action of its cytotoxic payload. Below are diagrams illustrating the pathways for two common classes of payloads.

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment cell_seeding Cell Seeding in 96-well Plate adc_treatment ADC Treatment (Serial Dilutions) cell_seeding->adc_treatment incubation Incubation (72-120h) adc_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis_vitro IC50 Determination mtt_assay->data_analysis_vitro tumor_implantation Tumor Cell Implantation in Mice tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization adc_administration ADC Administration randomization->adc_administration monitoring Tumor Volume & Body Weight Monitoring adc_administration->monitoring data_analysis_vivo Tumor Growth Inhibition Analysis monitoring->data_analysis_vivo

Caption: Experimental workflows for in vitro and in vivo ADC efficacy evaluation.

mmae_pathway ADC ADC Targeting Tumor Cell Internalization Internalization via Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage (Acidic pH) Lysosome->Cleavage MMAE_release MMAE Release Cleavage->MMAE_release Tubulin Tubulin Dimers MMAE_release->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_arrest G2/M Phase Arrest Microtubule->G2M_arrest Disruption leads to Apoptosis Apoptosis G2M_arrest->Apoptosis

Caption: Mechanism of action for an ADC with a tubulin inhibitor payload (e.g., MMAE).

dna_damage_pathway ADC ADC Targeting Tumor Cell Internalization Internalization & Lysosomal Trafficking ADC->Internalization Payload_release Payload Release Internalization->Payload_release DNA_binding Payload Binds to DNA Payload_release->DNA_binding Crosslinking DNA Interstrand Cross-linking DNA_binding->Crosslinking Replication_block Blockage of DNA Replication & Transcription Crosslinking->Replication_block DSB DNA Double-Strand Breaks Replication_block->DSB Apoptosis_signaling Activation of Apoptotic Signaling Pathways (e.g., p53) DSB->Apoptosis_signaling Apoptosis Apoptosis Apoptosis_signaling->Apoptosis

References

Safety Operating Guide

Safe Disposal of Amino-PEG4-hydrazide-Boc: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Amino-PEG4-hydrazide-Boc is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring a secure laboratory environment and adherence to regulatory standards.

This compound is a polyethylene glycol (PEG)-based linker containing a Boc-protected hydrazide. While PEG compounds are generally characterized by low toxicity and biodegradability, the presence of the hydrazide functional group necessitates careful disposal due to the potential hazards associated with this class of chemicals, including reactivity and potential toxicity.

Key Compound Data

A summary of important quantitative data for this compound is provided below for easy reference.

PropertyValue
CAS Number1263047-17-1[1][2][3]
Molecular Weight379.45 g/mol [1][2][3]
Chemical FormulaC16H33N3O7[1][3]
Purity>95% to >98% (varies by supplier)[1][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound within a controlled environment, adhering to the following safety measures:

  • Engineering Controls: All manipulations of this compound should be performed inside a certified chemical fume hood to prevent inhalation exposure. An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

    • Gloves: Chemical-resistant gloves, such as nitrile or chloroprene.

    • Eye Protection: Splash-proof chemical goggles and a face shield.

    • Protective Clothing: A flame-resistant laboratory coat and full-length pants.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves chemical neutralization to mitigate the risks associated with the hydrazide group, followed by disposal as chemical waste in accordance with institutional and local regulations.

Experimental Protocol: Chemical Neutralization of this compound Waste
  • Waste Segregation and Preparation:

    • Collect all waste containing this compound, including unused solid material, solutions, and contaminated consumables (e.g., pipette tips, weighing paper), in a designated and clearly labeled, chemically resistant waste container.

    • If the waste is a solution, ensure it is diluted with a compatible solvent (e.g., water or an appropriate organic solvent) to a concentration of 5% or less.

  • Neutralization Procedure (to be performed in a chemical fume hood):

    • Prepare a fresh aqueous solution of an oxidizing agent, such as 5% sodium hypochlorite (bleach) or calcium hypochlorite. The amount of the neutralizing agent should be in stoichiometric excess to ensure the complete destruction of the hydrazide.

    • While stirring the diluted waste solution, slowly add the oxidizing agent solution in small portions.

    • Monitor the reaction for any signs of gas evolution or temperature increase. If a significant exothermic reaction occurs, slow the rate of addition and consider cooling the reaction vessel with an ice bath.

    • After the final addition of the oxidizing agent, continue to stir the mixture for a minimum of two hours to ensure the neutralization reaction is complete.

  • Verification of Neutralization (Optional but Recommended):

    • If analytical capabilities are available, test the treated solution for the presence of residual hydrazide using a suitable method, such as a colorimetric test with p-dimethylaminobenzaldehyde.

  • Final Disposal:

    • Once the neutralization is complete and confirmed, the resulting solution must be disposed of as hazardous chemical waste.

    • Label the container with a comprehensive list of its contents, including the neutralized this compound and any other chemicals present.

    • Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Important Note: Never dispose of untreated this compound or the neutralized waste down the drain.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood check_contamination Is the waste mixed with other hazardous chemicals? fume_hood->check_contamination contaminated Treat as mixed hazardous waste check_contamination->contaminated Yes uncontaminated Proceed with neutralization check_contamination->uncontaminated No label_waste Label waste container with all contents contaminated->label_waste neutralize Neutralize with an oxidizing agent (e.g., sodium hypochlorite) uncontaminated->neutralize neutralize->label_waste contact_ehs Arrange for pickup by EHS or licensed waste contractor label_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific safety and waste disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG4-hydrazide-Boc
Reactant of Route 2
Amino-PEG4-hydrazide-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.